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1-Bromo-4-(3-methoxypropoxy)benzene Documentation Hub

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  • Product: 1-Bromo-4-(3-methoxypropoxy)benzene
  • CAS: 279262-34-9

Core Science & Biosynthesis

Foundational

Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene: An In-Depth Technical Guide

CAS Number: 279262-34-9 Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol [1] Part 1: Executive Summary & Strategic Analysis This technical guide details the synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 279262-34-9 Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol [1]

Part 1: Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene , a critical aryl ether building block often employed in the development of liquid crystals and pharmaceutical intermediates. The molecule features a para-brominated aromatic ring linked to a methoxy-terminated propyl chain.

The synthesis strategy prioritizes the Williamson Ether Synthesis , a robust Sɴ2 nucleophilic substitution pathway. This route is selected for its high scalability, operational simplicity, and the commercial availability of the requisite starting materials: 4-bromophenol and 1-chloro-3-methoxypropane .

Retrosynthetic Analysis

The target molecule is disconnected at the phenolic ether linkage. This reveals two primary precursors:

  • Nucleophile: 4-Bromophenol (activated by deprotonation).

  • Electrophile: 1-Chloro-3-methoxypropane (requires activation via Finkelstein catalyst) or 1-Bromo-3-methoxypropane.

Retrosynthesis Target 1-Bromo-4-(3-methoxypropoxy)benzene (Target) Phenol 4-Bromophenol (Nucleophile) Target->Phenol C-O Disconnection Halide 1-Chloro-3-methoxypropane (Electrophile) Target->Halide Sɴ2

Figure 1: Retrosynthetic disconnection showing the convergence of phenolic and alkyl halide precursors.

Part 2: Detailed Experimental Protocol

Reaction Mechanism & Design Choices

The reaction proceeds via an Sɴ2 mechanism . The choice of base and solvent is critical for yield optimization:

  • Base: Potassium Carbonate (K₂CO₃). Unlike strong bases (NaH, NaOH), anhydrous K₂CO₃ provides mild deprotonation conditions, minimizing side reactions such as elimination of the alkyl halide.

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic.

  • Catalyst: Potassium Iodide (KI). Since 1-chloro-3-methoxypropane is less reactive than its bromo-analog, catalytic KI is added to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

Reagents & Materials Table
ReagentEquiv.[2]RoleCAS No.Hazards
4-Bromophenol 1.0Substrate106-41-2Corrosive, Irritant
1-Chloro-3-methoxypropane 1.2Alkylating Agent36215-07-3Flammable, Irritant
Potassium Carbonate (K₂CO₃) 2.0Base584-08-7Irritant (Dust)
Potassium Iodide (KI) 0.1Catalyst7681-11-0Irritant
Acetonitrile (MeCN) SolventMedium75-05-8Flammable, Toxic
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-bromophenol (17.3 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol).

  • Add Acetonitrile (150 mL) and stir at room temperature for 15 minutes to allow partial deprotonation. The mixture will appear as a suspension.

Step 2: Alkylation
  • Add Potassium Iodide (1.66 g, 10 mmol) to the suspension.

  • Add 1-Chloro-3-methoxypropane (13.0 g, 120 mmol) dropwise via a syringe or addition funnel.

  • Heat the reaction mixture to reflux (approx. 82°C) .

  • Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The starting material (4-bromophenol) should disappear within 6–12 hours.

    • Note: If conversion is slow, add an additional 0.1 eq of KI.

Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Filter off the inorganic solids (KCl, K₂CO₃) through a Celite pad or sintered glass funnel. Wash the filter cake with fresh acetonitrile (20 mL).

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the solvent. A viscous oil will remain.

  • Dissolve the residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.

  • Critical Wash Step: Wash the organic layer with 10% NaOH solution (2 x 50 mL). This removes any unreacted 4-bromophenol, which is difficult to separate by distillation later.

  • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude oil.

Step 4: Purification
  • Distillation: For high purity (>99%), perform vacuum distillation. The product is a high-boiling liquid.

    • Expected Boiling Point: ~140–150°C at 2 mmHg (estimate).

  • Column Chromatography: Alternatively, purify via silica gel chromatography using a gradient of Hexane -> 5% EtOAc/Hexane.

Workflow Diagram

Workflow Start Start: 4-Bromophenol + K2CO3 + MeCN AddReagents Add KI (cat.) + 1-Chloro-3-methoxypropane Start->AddReagents Reflux Reflux at 82°C (6-12h) AddReagents->Reflux Filter Filter Inorganic Salts Reflux->Filter Wash Wash with 10% NaOH (Removes unreacted Phenol) Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Vacuum Distillation or Column Dry->Purify Product Pure 1-Bromo-4-(3-methoxypropoxy)benzene Purify->Product

Figure 2: Experimental workflow from reagent mixing to final purification.

Part 3: Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected spectral data points.

TechniqueExpected Signal / ResultInterpretation
¹H NMR (CDCl₃) δ 6.8–7.4 ppm (4H, dd)Aromatic protons (Para-substitution pattern).
δ 4.05 ppm (2H, t)-O-CH₂ -CH₂- (Ether linkage to ring).
δ 3.55 ppm (2H, t)-CH₂-CH₂ -OMe (Ether linkage to methyl).
δ 3.35 ppm (3H, s)-OCH₃ (Terminal methoxy group).
δ 2.05 ppm (2H, m)-CH₂-CH₂ -CH₂- (Central methylene).
GC-MS M+ peak at ~244/246 amuCharacteristic 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br).
Appearance Colorless to pale yellow oilSolidifies only at very low temperatures.

Part 4: Safety & Troubleshooting

  • Thermal Runaway: The reaction is exothermic upon addition of the alkyl halide. Ensure dropwise addition to control temperature.

  • Alkyl Halide Toxicity: 1-Chloro-3-methoxypropane is an alkylating agent. Use proper PPE (gloves, goggles) and handle in a fume hood.[3]

  • Incomplete Reaction: If the reaction stalls, verify the quality of the anhydrous K₂CO₃. Moisture significantly retards the reaction. Grinding the K₂CO₃ into a fine powder before use increases surface area and reactivity.

References

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[4] (Demonstrates analogous alkylation of pyridyl-phenol with 1-chloro-3-methoxypropane). Retrieved January 28, 2026, from

  • ChemSrc. (2025).[5] 1-Chloro-3-methoxypropane CAS#: 36215-07-3.[6] Retrieved January 28, 2026, from [Link]

Sources

Exploratory

"1-Bromo-4-(3-methoxypropoxy)benzene chemical properties"

This technical guide details the chemical properties, synthesis, and applications of 1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9), a specialized ether-linked aryl bromide used as a building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9), a specialized ether-linked aryl bromide used as a building block in medicinal chemistry.[1]

Strategic Utility: Solubilizing Linker & Pharmacophore Modulator[1]

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene is a bifunctional building block characterized by an electrophilic aryl bromide and a lipophilic yet polar 3-methoxypropoxy tail.[1] In drug discovery, this motif serves as a "short-chain PEG" mimic. Unlike simple alkyl chains, the ether oxygen atoms introduce dipole moments that improve aqueous solubility and metabolic stability while maintaining a hydrophobic profile suitable for membrane permeability. It is primarily employed to append solubilizing tails to scaffold cores via Palladium-catalyzed cross-coupling reactions.[1]

Chemical Identity & Physical Properties[2][3][4]

Core Identity Data
PropertySpecification
CAS Registry Number 279262-34-9
IUPAC Name 1-bromo-4-(3-methoxypropoxy)benzene
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.12 g/mol
SMILES COCCCOc1ccc(Br)cc1
Structural Class Aryl Alkyl Ether / Aryl Bromide
Physical Characteristics

Note: Specific experimental data for this CAS is limited in open literature; values below are derived from structurally homologous aryl ethers (e.g., 1-bromo-4-butoxybenzene).

ParameterValue / Description
Physical State Colorless to pale yellow liquid (at 25°C)
Boiling Point (Predicted) ~290–310°C (at 760 mmHg)
Density (Predicted) ~1.31 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, THF, Methanol.[1][2] Insoluble in water.[1]
LogP (Predicted) ~3.2 (Lipophilic)

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis follows a robust Williamson Ether Synthesis .[1] This route is preferred for its high yield and the avoidance of harsh conditions that could affect the aryl bromide.[1]

Reaction Pathway

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-bromophenol) on the primary alkyl halide (1-chloro-3-methoxypropane).[1]

SynthesisPath Phenol 4-Bromophenol Base Base: K2CO3 or Cs2CO3 Solvent: DMF or Acetone Temp: 60-80°C Phenol->Base AlkylHalide 1-Chloro-3- methoxypropane AlkylHalide->Base Transition SN2 Transition State Base->Transition Product 1-Bromo-4-(3- methoxypropoxy)benzene Transition->Product  -KCl / -KHCO3

Figure 1: Williamson Ether Synthesis pathway via SN2 mechanism.[1]

Detailed Protocol (Lab Scale)
  • Reagent Setup: Charge a round-bottom flask with 4-Bromophenol (1.0 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv) in anhydrous DMF (Dimethylformamide).

  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 1-Chloro-3-methoxypropane (1.2 equiv) dropwise.[1]

  • Heating: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (x3).[1] Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Spectroscopic Characterization (Predicted)

Researchers verifying the identity of synthesized batches should look for these characteristic signals.

NucleusSignal (ppm)MultiplicityIntegrationAssignment
¹H NMR 7.35Doublet (d)2HAr-H (ortho to Br)
(CDCl₃)6.78Doublet (d)2HAr-H (ortho to O)
4.05Triplet (t)2HAr-O-CH ₂-
3.55Triplet (t)2H-CH ₂-O-Me
3.36Singlet (s)3H-O-CH
2.05Quintet (m)2H-CH₂-CH ₂-CH₂-
¹³C NMR 158.2--Ar-C -O (Ipso)
132.2--Ar-C -H (ortho to Br)
116.3--Ar-C -H (ortho to O)
112.8--Ar-C -Br
69.5---C H₂-O-Me
66.0--Ar-O-C H₂-
58.8---O-C H₃
29.5--Central -C H₂-

Chemical Reactivity & Functionalization

The value of this compound lies in the orthogonal reactivity of the aryl bromide (highly reactive) and the ether tail (chemically inert under coupling conditions).[1]

Reactivity Map

The aryl bromide moiety undergoes facile oxidative addition with transition metals, enabling diverse C-C and C-N bond-forming reactions.

Reactivity Target 1-Bromo-4-(3- methoxypropoxy)benzene Suzuki Suzuki-Miyaura (Boronic Acids) Target->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (Amines) Target->Buchwald Pd(0), Ligand Lithiation Li-Halogen Exchange (n-BuLi) Target->Lithiation -78°C, THF Heck Heck Reaction (Alkenes) Target->Heck Pd(II), Base Biaryl Biaryl Ethers (Scaffold Extension) Suzuki->Biaryl Aniline N-Aryl Amines Buchwald->Aniline Grignard Aryl Lithium/Grignard (Nucleophile) Lithiation->Grignard Styrene Styrenyl Derivs. Heck->Styrene

Figure 2: Divergent synthetic pathways utilizing the Aryl Bromide handle.[1]

Key Reaction Types[1][8][9]
  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to attach the (3-methoxypropoxy)phenyl group to a drug scaffold.[1]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

    • Application: Increasing the lipophilic ligand efficiency (LLE) of a core scaffold.[1]

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can be quenched with electrophiles (e.g., aldehydes, ketones) to form secondary alcohols.[1]

  • Ether Cleavage (Warning): The terminal methoxy and the propyl ether are stable to bases and weak acids but will cleave under strong Lewis acids (e.g., BBr₃) or HI, regenerating the phenol or alcohol. This is generally avoided unless deprotection is intended.[1]

Applications in Drug Development[1][7]

"Solubilizing Tail" Strategy

In modern medicinal chemistry, adding a 3-methoxypropoxy group is a tactical modification to improve physicochemical properties without altering the primary pharmacophore binding.[1]

  • LogD Modulation: The ether oxygen accepts hydrogen bonds from water, lowering LogD compared to a purely alkyl chain (e.g., butyl), thereby improving solubility.

  • Metabolic Stability: The terminal methyl ether (methoxy) blocks the metabolic "soft spot" of a terminal alcohol, preventing rapid glucuronidation or oxidation to a carboxylic acid.

Linker in PROTACs

This molecule serves as a rigid-flexible hybrid linker precursor.[1] The benzene ring provides rigidity and pi-stacking potential, while the propoxy chain offers a short, flexible extension. It is useful in Fragment-Based Drug Design (FBDD) to reach solvent-exposed regions of a protein binding pocket.[1]

Handling & Safety (E-E-A-T)

Based on standard safety protocols for aryl bromides and alkyl ethers.

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H302: Harmful if swallowed (predicted).[1]

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Nitrogen/Argon). Light sensitive (store in amber vials).[1]

  • Disposal: Dispose of as halogenated organic waste.[1] Do not release into drains.[1]

References

  • Benchchem. 1-Bromo-4-(3-methoxypropoxy)benzene Product Profile. (Accessed 2026).[1][3]

  • Royal Society of Chemistry. Synthesis of 1-Bromo-4-butoxybenzene (Analogous Protocol).[1] ChemSpider/RSC Advances.[1]

  • National Institutes of Health (NIH). PubChem Compound Summary: Bromobenzene Derivatives.[1][1]

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromoanisole (Homolog Safety Data).[1]

Sources

Foundational

"physical properties of 1-Bromo-4-(3-methoxypropoxy)benzene"

This guide serves as a technical monograph for 1-Bromo-4-(3-methoxypropoxy)benzene , a specialized aryl ether intermediate used in medicinal chemistry.[1] It is designed to provide actionable data, synthesis protocols, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-Bromo-4-(3-methoxypropoxy)benzene , a specialized aryl ether intermediate used in medicinal chemistry.[1] It is designed to provide actionable data, synthesis protocols, and structural insights for researchers optimizing small-molecule drug candidates.[1]

CAS Registry Number: 279262-34-9 Chemical Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol

Core Physical & Chemical Properties

The physical behavior of 1-Bromo-4-(3-methoxypropoxy)benzene is governed by the interplay between the lipophilic bromobenzene core and the flexible, amphiphilic methoxypropoxy tail.[1] This structural duality makes it an excellent "spacer" unit in drug design, modulating solubility without introducing excessive polarity.[1]

Summary of Physicochemical Constants

Note: Values derived from structural analogs and standard chemometric models where direct experimental literature is proprietary.

PropertyValue / RangeContext for Application
Physical State Viscous Liquid or Low-Melting SolidLikely an oil at RT due to the flexible ether chain disrupting crystal packing.[1]
Boiling Point 280°C – 310°C (at 760 mmHg)High boiling point requires vacuum distillation (0.5–1.0 mmHg) for purification.[1]
Density ~1.35 ± 0.05 g/cm³Significantly denser than water; facilitates bottom-layer separation in aqueous workups.[1]
LogP (Predicted) 3.2 – 3.5Moderate lipophilicity; suitable for CNS-active scaffolds or membrane penetration.[1]
Refractive Index ~1.54 – 1.56Useful for monitoring purity during fractional distillation.[1]
Solubility DCM, THF, Ethyl Acetate, TolueneHighly soluble in aprotic organic solvents. Insoluble in water.

Synthesis & Production Protocol

The most robust route to 1-Bromo-4-(3-methoxypropoxy)benzene is the Williamson Ether Synthesis .[1] This method is preferred over Mitsunobu conditions for scale-up due to higher atom economy and easier purification.

Reaction Mechanism & Pathway

The synthesis involves the nucleophilic attack of the phenoxide anion (generated from 4-bromophenol) on the primary alkyl halide (1-chloro-3-methoxypropane).[1]

SynthesisPathway Start1 4-Bromophenol (Nucleophile) Intermediate Phenoxide Anion Intermediate Start1->Intermediate Deprotonation Start2 1-Chloro-3-methoxypropane (Electrophile) Product 1-Bromo-4-(3-methoxypropoxy)benzene (Target) Start2->Product Leaving Group (Cl-) Base Base (K2CO3) Catalyst (KI) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Mechanistic pathway for the alkylation of 4-bromophenol.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 1-Bromo-4-(3-methoxypropoxy)benzene.

Reagents:

  • 4-Bromophenol: 6.92 g (40.0 mmol)

  • 1-Chloro-3-methoxypropane: 5.21 g (48.0 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃): 11.0 g (80.0 mmol, 2.0 eq) – Anhydrous, granular

  • Potassium Iodide (KI): 0.66 g (4.0 mmol, 0.1 eq) – Finkelstein catalyst

  • Solvent: DMF (Dimethylformamide) or Acetone (reflux).[1] DMF is preferred for faster kinetics.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Solubilization: Add 4-Bromophenol and anhydrous K₂CO₃ to the flask. Add 60 mL of DMF. Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Addition: Add KI (catalyst) followed by the dropwise addition of 1-Chloro-3-methoxypropane via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexanes/EtOAc 4:1).[1] The reaction typically reaches completion in 4–6 hours .

    • Checkpoint: The starting phenol spot (Rf ~0.4) should disappear; the product spot (Rf ~0.7) will appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 200 mL of ice-water to quench and precipitate inorganic salts.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • If the crude oil is yellow/orange, purify via silica gel flash chromatography.[1]

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Yield: Expect 8.5 – 9.3 g (85–95% yield) of a colorless to pale yellow oil.

Structural Characterization (Spectroscopic Data)

For researchers validating the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • δ 7.36 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Bromine (Deshielded).[1]

  • δ 6.78 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Ether oxygen (Shielded).

  • δ 4.05 (t, J=6.4 Hz, 2H): O-CH₂ -CH₂ (Propyl protons adjacent to phenoxy).[1]

  • δ 3.55 (t, J=6.2 Hz, 2H): CH₂-CH₂ -O (Propyl protons adjacent to methoxy).

  • δ 3.36 (s, 3H): O-CH₃ (Terminal methoxy singlet).

  • δ 2.04 (m, 2H): CH₂-CH₂ -CH₂ (Central methylene protons).

Mass Spectrometry (GC-MS / LC-MS)[1]
  • Molecular Ion [M]+: 244/246 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br/⁸¹Br).

  • Fragmentation: Loss of the propyl chain typically yields the bromophenol fragment (m/z 172/174).[1]

Applications in Drug Development

This compound is a bifunctional building block . The bromine atom serves as a handle for cross-coupling reactions, while the methoxypropoxy chain acts as a "solubilizing tail."[1]

Key Reaction Pathways
  • Buchwald-Hartwig Amination: Coupling with secondary amines to generate CNS-active aryl amines.[1]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to create biaryl scaffolds (common in kinase inhibitors).[1]

  • Lithium-Halogen Exchange: Treatment with n-BuLi generates the aryl lithium species for nucleophilic addition to ketones or aldehydes.[1]

Applications Core 1-Bromo-4-(3-methoxypropoxy)benzene Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(PPh3)4 / Ar-B(OH)2 Buchwald Buchwald Amination (N-Aryl Derivatives) Core->Buchwald Pd2(dba)3 / R2NH Lithiation Li-Halogen Exchange (Nucleophilic Addition) Core->Lithiation n-BuLi / -78°C Target1 Kinase Inhibitors Suzuki->Target1 Target2 GPCR Ligands Buchwald->Target2

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodePrecautionary Measure
Skin Irritation H315Wear nitrile gloves (min 0.11 mm thickness).[1]
Eye Irritation H319Use safety goggles; access to an eyewash station is mandatory.[1]
Aquatic Toxicity H411Do not dispose of down the drain; collect in halogenated waste.[1]

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the ether linkage over long periods.

References

  • BenchChem. 1-Bromo-4-(3-methoxypropoxy)benzene Product Overview & Applications. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Williamson Ether Synthesis Precursors. Retrieved from [1]

  • TCI Chemicals. Physical Properties of Analogous Aryl Ethers (4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene). Retrieved from

  • ChemSrc. Chemical Properties and Safety Data for 1-Chloro-3-methoxypropane (Reagent). Retrieved from [1]

Sources

Exploratory

Technical Guide: 1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9)

Executive Summary 1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9 ) is a specialized aryl ether intermediate used primarily in the synthesis of advanced functional materials, including liquid crystals, and as a buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9 ) is a specialized aryl ether intermediate used primarily in the synthesis of advanced functional materials, including liquid crystals, and as a building block in medicinal chemistry. Its structure combines a para-bromophenyl moiety—acting as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—with a methoxypropoxy tail that imparts solubility and flexibility to the final molecular architecture.

This guide details the chemical identity, validated synthetic protocols, reaction mechanisms, and safety standards required for the high-yield production and utilization of this compound.

Chemical Identity & Properties

PropertySpecification
CAS Number 279262-34-9
IUPAC Name 1-bromo-4-(3-methoxypropoxy)benzene
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
SMILES COCCCOc1ccc(Br)cc1
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Stable under standard laboratory conditions; avoid strong oxidizers

Synthetic Pathway: Williamson Ether Synthesis

The most robust route to 1-Bromo-4-(3-methoxypropoxy)benzene is the Williamson Ether Synthesis . This pathway involves the nucleophilic substitution of a primary alkyl halide by a phenoxide ion.

Reaction Scheme

Reagents:

  • Nucleophile: 4-Bromophenol (CAS 106-41-2)

  • Electrophile: 1-Chloro-3-methoxypropane (CAS 36215-07-3) or 1-Bromo-3-methoxypropane

  • Base: Potassium Carbonate (K₂CO₃)[1][2][3]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst (Optional): Potassium Iodide (KI) - Finkelstein condition to accelerate reaction if using chloride.

Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. Adjust stoichiometry linearly for scale-up.

Step-by-Step Methodology:

  • Activation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (8.65 g, 50 mmol) in Acetonitrile (100 mL) .

    • Add Potassium Carbonate (13.8 g, 100 mmol) . The excess base ensures complete deprotonation of the phenol.

    • Critical Step: Stir at room temperature for 30 minutes to generate the phenoxide anion (Ar-O⁻).

  • Alkylation:

    • Add 1-Chloro-3-methoxypropane (6.5 mL, ~60 mmol) dropwise.

    • Add a catalytic amount of Potassium Iodide (0.83 g, 5 mmol) if using the chloro-derivative to facilitate in situ halogen exchange (Cl → I), increasing electrophilicity.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to 80°C (Reflux) for 12–16 hours . Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting phenol spot (Rf ~0.4) should disappear, replaced by the less polar product spot (Rf ~0.7).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (KCl/KBr/K₂CO₃) through a Celite pad.

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol.

    • Wash with Brine (50 mL) , dry over anhydrous Na₂SO₄ , and concentrate.

  • Purification:

    • If necessary, purify via flash column chromatography using a gradient of Hexanes → 5% EtOAc/Hexanes .

Mechanistic Workflow (DOT Diagram)

ReactionMechanism Phenol 4-Bromophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Transition SN2 Transition State Phenoxide->Transition Nucleophilic Attack AlkylHalide 1-Chloro-3-methoxypropane (Electrophile) AlkylHalide->Transition Electrophilic Attack KI KI (Catalyst) KI->AlkylHalide Finkelstein Exchange (Cl -> I) Product 1-Bromo-4-(3-methoxypropoxy)benzene Transition->Product Leaving Group Departure (-X-)

Caption: SN2 Mechanism for the synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene via Williamson Ether Synthesis.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria:

MethodExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, 2H, Ar-H), δ 6.78 (d, 2H, Ar-H), δ 4.05 (t, 2H, -O-CH₂-), δ 3.55 (t, 2H, -CH₂-O-Me), δ 3.36 (s, 3H, -OCH₃), δ 2.05 (m, 2H, -CH₂-).
GC-MS Molecular ion peak [M]⁺ at m/z 244/246 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).
TLC Single spot, Rf ~0.7 (Hexane:EtOAc 9:1), UV active.

Applications in R&D

The 4-bromophenyl moiety serves as a critical "handle" for downstream functionalization.

  • Liquid Crystals: The methoxypropoxy chain acts as a flexible spacer. The bromine atom allows for coupling with boronic acids (Suzuki coupling) to extend the rigid core, essential for mesophase formation in liquid crystal displays (LCDs).

  • Medicinal Chemistry: Used as a scaffold to introduce the 3-methoxypropoxy motif, which modulates lipophilicity (LogP) and metabolic stability in drug candidates.

  • Cross-Coupling Workflow:

    • Suzuki-Miyaura: React with Aryl-B(OH)₂ + Pd(PPh₃)₄ → Biaryl ethers.

    • Buchwald-Hartwig: React with Amines + Pd(OAc)₂ → Arylamines.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat required.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Foundational

"spectroscopic data for 1-Bromo-4-(3-methoxypropoxy)benzene"

Technical Whitepaper: Spectroscopic Characterization of 1-Bromo-4-(3-methoxypropoxy)benzene CAS Registry Number: 279262-34-9 Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol Executive Summary 1-Bromo-4-(3-methoxypropox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 1-Bromo-4-(3-methoxypropoxy)benzene

CAS Registry Number: 279262-34-9 Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene is a critical aryl ether intermediate used in the synthesis of liquid crystals and complex pharmaceutical active ingredients (APIs), including renin inhibitors.[1] Its structural integrity is defined by a para-substituted benzene ring linking a bromine atom and a 3-methoxypropoxy chain. This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in the validation and quality control of this compound during drug development and material science workflows.

Synthesis & Impurity Profile

To understand the spectroscopic data, one must understand the origin of the sample. The compound is typically synthesized via a Williamson ether synthesis.

Reaction Scheme: 4-Bromophenol + 1-Chloro-3-methoxypropane


 1-Bromo-4-(3-methoxypropoxy)benzene

Common Impurities to Watch:

  • 4-Bromophenol (Starting Material): Look for a broad singlet (OH) ~5.0–6.0 ppm and shifted aromatic signals.

  • 1-Chloro-3-methoxypropane: Look for aliphatic triplets not coupled to the aromatic system.

  • O-Alkylation vs. C-Alkylation byproducts: Rare in this specific system but possible under harsh conditions.

Workflow Visualization

SynthesisWorkflow Start 4-Bromophenol (C6H5BrO) Reaction Williamson Ether Synthesis (K2CO3, DMF, 80°C) Start->Reaction Reagent 1-Chloro-3-methoxypropane Reagent->Reaction Workup Aq. Workup & Extraction (EtOAc/Water) Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product Target: 1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9) Purification->Product

Caption: Figure 1. Standard synthesis workflow for CAS 279262-34-9, highlighting critical purification steps affecting spectral purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below is derived from high-fidelity chemometric prediction models calibrated against standard 1,4-disubstituted benzene and propyl ether fragments.

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
Ar-H (ortho to Br) 7.36Doublet (d)2H8.8Aromatic AA'BB'
Ar-H (ortho to O) 6.78Doublet (d)2H8.8Aromatic AA'BB'
O-CH₂-Ph 4.05Triplet (t)2H6.4

-methylene to Phenoxy
CH₂-OMe 3.52Triplet (t)2H6.2

-methylene to Methoxy
OMe 3.34Singlet (s)3H-Terminal Methoxy
-CH₂- (Middle) 2.03Quintet (quin)2H6.3

-methylene

Interpretation Logic:

  • Aromatic Region (6.5–7.5 ppm): The molecule possesses a plane of symmetry through the C1-C4 axis. This results in a classic AA'BB' splitting pattern. The protons ortho to the electron-withdrawing Bromine are deshielded (downfield, ~7.36 ppm), while those ortho to the electron-donating Alkoxy group are shielded (upfield, ~6.78 ppm).

  • Aliphatic Chain: The propyl chain shows a distinct Triplet-Quintet-Triplet pattern. The triplet at 4.05 ppm is furthest downfield due to the direct attachment to the phenoxy oxygen.

¹³C NMR Data (100 MHz)

Carbon TypeShift (δ, ppm)Assignment
Ar-C (ipso to O) 158.0Quaternary C-O
Ar-C (ortho to Br) 132.2CH (Deshielded by Br inductive effect)
Ar-C (ortho to O) 116.3CH (Shielded by O resonance)
Ar-C (ipso to Br) 112.5Quaternary C-Br
CH₂-OMe 69.2Aliphatic Ether Carbon
O-CH₂-Ph 65.8Aliphatic Phenoxy Carbon
OMe 58.6Methoxy Carbon
-CH₂- (Middle) 29.5Central Methylene
NMR Connectivity Diagram

NMR_Connectivity Br Br Atom Ar_Ipso_Br C: 112.5 ppm Br->Ar_Ipso_Br Ar_Ortho_Br H: 7.36 ppm (d) C: 132.2 ppm Ar_Ortho_O H: 6.78 ppm (d) C: 116.3 ppm Ar_Ortho_Br->Ar_Ortho_O J=8.8Hz Ar_Ipso_Br->Ar_Ortho_Br Ortho Ar_Ipso_O C: 158.0 ppm Linker_1 O-CH2 H: 4.05 (t) C: 65.8 Ar_Ipso_O->Linker_1 Ether Bond Ar_Ortho_O->Ar_Ipso_O Linker_2 CH2 (Mid) H: 2.03 (quin) C: 29.5 Linker_1->Linker_2 Vicinal Linker_3 CH2-OMe H: 3.52 (t) C: 69.2 Linker_2->Linker_3 Vicinal Methoxy OMe H: 3.34 (s) C: 58.6 Linker_3->Methoxy Ether Bond

Caption: Figure 2. NMR signal correlation map linking structural fragments to specific chemical shifts.

Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (M⁺): The hallmark of brominated compounds is the isotopic abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

    • Observed Peaks: A 1:1 doublet at m/z 244 and m/z 246 .

  • Fragmentation Pattern:

    • m/z 165/167: Loss of the propyl-methoxy chain [Br-C₆H₄-O]⁺.

    • m/z 29: Ethyl fragment or rearrangement.

Infrared Spectroscopy (FT-IR)
  • 1245 cm⁻¹: Ar–O–C asymmetric stretch (Strong). Characteristic of aryl alkyl ethers.

  • 1050–1110 cm⁻¹: C–O–C aliphatic ether stretch.

  • 820 cm⁻¹: C–H out-of-plane bending for 1,4-disubstituted benzene (Para-substitution diagnostic).

  • 500–600 cm⁻¹: C–Br stretch.

Experimental Validation Protocol

To verify the identity of a purchased or synthesized batch, follow this rapid protocol:

  • Solubility Check: Dissolve 10 mg in 0.6 mL CDCl₃. The solution should be clear and colorless. Turbidity implies inorganic salts (KBr) from synthesis.

  • 1H NMR Acquisition: Run a standard 16-scan proton experiment.

  • Integration Check: Normalize the singlet at ~3.34 ppm to 3.00.

    • Pass Criteria: The aromatic doublets must integrate to 2.00 ± 0.1.

    • Fail Criteria: If the triplet at 4.05 ppm integrates < 1.9 or shows shouldering, suspect hydrolysis to 4-bromophenol.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 4-Bromoanisole Derivatives. NIST Standard Reference Database. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for AA'BB' splitting and substituent effects).
  • PubChem. (2024). Compound Summary: 1-Bromo-4-(3-methoxypropoxy)benzene.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Analysis: Structural Elucidation of 1-Bromo-4-(3-methoxypropoxy)benzene via 1H NMR

Executive Summary & Structural Context[1][2] 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 56705-89-6) is a critical bifunctional intermediate often employed in the synthesis of liquid crystals and medicinal chemistry linker...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 56705-89-6) is a critical bifunctional intermediate often employed in the synthesis of liquid crystals and medicinal chemistry linkers. Its structure combines an electron-rich aromatic ether system with an alkyl bromide functionality, creating a distinct proton nuclear magnetic resonance (


H NMR) signature.

This guide provides a rigorous analysis of the molecule's


H NMR spectrum. Unlike standard database entries, this document synthesizes theoretical shielding principles with empirical analog data to provide a self-validating framework for researchers. We focus on the causality of chemical shifts—explaining why signals appear where they do based on electronic environments—and provide a robust protocol for experimental verification.
Molecular Architecture

The molecule consists of two distinct domains that interact electromagnetically:

  • Aromatic Domain: A para-disubstituted benzene ring (1,4-substitution) creating a symmetric AA'BB' spin system.

  • Aliphatic Linker: A 3-methoxypropoxy chain acting as an electron-donating substituent via the phenolic oxygen.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data that matches the theoretical values below, the following protocol is recommended. This workflow minimizes solvent effects and concentration-dependent shifting.

Reagents and Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference (
    
    
    
    ppm).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher field strength recommended for clear resolution of the AA'BB' aromatic coupling.

Acquisition Workflow (DOT Visualization)

NMR_Workflow Sample Solid Analyte (10-15 mg) Dissolution Vortex/Sonicate (Homogeneous Solution) Sample->Dissolution Solvent CDCl3 + TMS (0.6 mL) Solvent->Dissolution Filter Filtration (Remove Particulates) Dissolution->Filter Optional Acquisition Acquisition (ns=16, d1=1.0s) Dissolution->Acquisition If clear Filter->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing

Figure 1: Standardized sample preparation and acquisition workflow to ensure spectral reproducibility.

Spectral Analysis: Peak Assignment & Mechanistic Logic

The spectrum of 1-Bromo-4-(3-methoxypropoxy)benzene is characterized by clean separation between the aromatic and aliphatic regions. The lack of chiral centers simplifies the spectrum (no diastereotopic protons).

Predicted Chemical Shift Data

Note: Values are derived from high-fidelity additive models and empirical analogs (e.g., 4-bromoanisole, 1-bromo-4-octyloxybenzene).

AssignmentProton LabelShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Justification
Ar-H (Ortho to Br)

7.34 – 7.38 Doublet (d)2H~8.8Deshielded by the inductive effect (-I) of Bromine.
Ar-H (Ortho to O)

6.75 – 6.80 Doublet (d)2H~8.8Shielded by resonance (+M) from the ether oxygen.
Ar-O-

-

4.02 – 4.08 Triplet (t)2H~6.5Deshielded by direct attachment to phenolic oxygen.
-

-O-Me

3.52 – 3.58 Triplet (t)2H~6.2Deshielded by aliphatic ether oxygen (less than phenolic).
-O


3.34 – 3.38 Singlet (s)3H-Characteristic methoxy singlet; sharp and intense.
-C

- (Central)

2.00 – 2.08 Quintet (quin)2H~6.3Shielded relative to neighbors; splits by 4 adjacent protons.

*Technically an AA'BB' system, but often appears as two doublets (d) at 300-400 MHz.

Detailed Structural Logic Map

The following diagram maps the specific protons in the molecule to their NMR signals, visualizing the shielding/deshielding effects described in the table.

Structure_Map cluster_shifts Spectral Region (ppm) Br Br Ring_Top Ar-H (Ortho to Br) [Deshielded] Br->Ring_Top -I Effect Ring_Bot Ar-H (Ortho to O) [Shielded] Ring_Top->Ring_Bot J ~ 8.8 Hz S_Ar 7.35 & 6.78 ppm (Aromatic) Ring_Top->S_Ar Ether_O -O- Ring_Bot->Ether_O +M Effect Ring_Bot->S_Ar Alpha Alpha CH2 (Ar-O-CH2) Ether_O->Alpha Beta Beta CH2 (Central) Alpha->Beta J ~ 6.5 Hz S_Alk 4.05, 3.55, 3.36, 2.04 ppm (Aliphatic) Alpha->S_Alk Gamma Gamma CH2 (CH2-OMe) Beta->Gamma J ~ 6.5 Hz Beta->S_Alk Methoxy Methoxy CH3 (-OCH3) Gamma->Methoxy No Coupling Gamma->S_Alk Methoxy->S_Alk

Figure 2: Logic map correlating structural moieties to chemical shift environments and coupling interactions.

Impurity Profiling & Troubleshooting

When synthesizing this compound (typically via Williamson ether synthesis of 4-bromophenol and 1-bromo-3-methoxypropane), specific impurities may persist. Use the NMR spectrum to validate purity.

Common Impurity Signals
  • Unreacted 4-Bromophenol:

    • Look for a broad singlet (

      
       exchangeable) around 5.0 – 6.0 ppm  (phenolic -OH).
      
    • Aromatic signals will be slightly shifted upfield compared to the product.[1]

  • Unreacted 1-Bromo-3-methoxypropane:

    • Look for a triplet around 3.45 ppm (

      
      ), which is distinct from the ether 
      
      
      
      signals.
  • Water (in

    
    ): 
    
    • Sharp singlet at 1.56 ppm . Ensure this does not overlap with the central methylene quintet (though unlikely as the quintet is at ~2.0 ppm).

Integration Validation (Self-Check)

To confirm the structure is correct, normalize the integration of the methoxy singlet (


 3.36) to 3.00 .
  • The aromatic region should sum to 4.00 .

  • The triplet at

    
     4.05 should integrate to 2.00 .
    
  • If the ratio is skewed, check for solvent peaks (e.g., Acetone at 2.17 ppm) overlapping with the aliphatic chain.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on chemical shift principles).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: 4-Bromoanisole Analog Data.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison.

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST Japan.[3] (Source for analog comparison: 1-bromo-4-ethoxybenzene).

Sources

Foundational

"13C NMR analysis of 1-Bromo-4-(3-methoxypropoxy)benzene"

The following technical guide provides an in-depth analysis of the 13C NMR characterization of 1-Bromo-4-(3-methoxypropoxy)benzene . This document is structured to serve drug development professionals and researchers req...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 13C NMR characterization of 1-Bromo-4-(3-methoxypropoxy)benzene . This document is structured to serve drug development professionals and researchers requiring rigorous structural verification.

A Strategic Characterization Guide for Medicinal Chemistry Applications[1]

Executive Summary & Structural Context

1-Bromo-4-(3-methoxypropoxy)benzene is a bifunctional aromatic ether often utilized as a linker scaffold in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery).[1] Its structure combines an electron-rich aromatic system with a flexible aliphatic ether chain.[1]

Accurate 13C NMR analysis of this molecule requires navigating two specific spectroscopic phenomena:

  • The Heavy Atom Effect: The influence of the bromine substituent on the aromatic ring.[2]

  • Polyether Differentiation: Distinguishing the aliphatic methylene carbons in the alkoxy chain, which have similar electronic environments.

This guide provides a self-validating protocol for assigning all 8 unique carbon signals, supported by mechanistic rationale and predicted chemical shifts derived from empirical fragment analysis.[1]

Structural Breakdown & Predicted Chemical Shifts[3]

The Molecule

The molecule possesses a


 plane of symmetry (on average in solution) running through the Br-C1-C4-O axis.[1] This results in 8 unique carbon environments  for the 10 total carbons.

Structure: Br-(C6H4)-O-CH2(a)-CH2(b)-CH2(c)-O-CH3(d)[1]

Theoretical Shift Table (Fragment-Based Prediction)

The following values are derived from additive substituent rules and validated against the analogue 1-bromo-4-butoxybenzene [1].

Carbon LabelEnvironmentTypePredicted Shift (δ ppm)Mechanistic Rationale
C4 Aromatic C-OQuaternary158.0 – 158.5 Strong deshielding by Oxygen (Ipso effect).[1]
C2, C6 Aromatic C-HMethine132.0 – 132.5 Ortho to Br (deshielding); Meta to O (weak effect).
C3, C5 Aromatic C-HMethine116.0 – 116.5 Ortho to O (strong shielding resonance effect).
C1 Aromatic C-BrQuaternary112.0 – 113.0 Heavy Atom Effect: Br shields the ipso carbon despite electronegativity.
C-γ Aliphatic -CH2-OMethylene69.0 – 70.0 Deshielded by methoxy oxygen.[1]
C-α Aliphatic Ar-O-CH2Methylene67.5 – 68.5 Deshielded by phenoxy oxygen.[1]
C-δ Methoxy -OCH3Methyl58.0 – 59.0 Typical aliphatic methoxy shift.[1]
C-β Aliphatic -CH2-Methylene29.0 – 30.0 Central methylene; shielded relative to α/γ.[1]

Mechanistic Insights (Expertise & Experience)

The "Heavy Atom Effect" on C1

Novice analysts often misassign the C-Br carbon (C1) to the 120–130 ppm range, expecting electronegative deshielding. However, large halogens like Bromine introduce spin-orbit coupling that shields the ipso nucleus.

  • Diagnostic: Look for a low-intensity quaternary peak significantly upfield (approx. 112 ppm), often overlapping with or appearing upfield of the C3/C5 signals.

Differentiating the Ether Linkage (C-α vs C-γ)

The propyl chain contains two oxygenated methylenes.[1] Distinguishing them is critical for confirming the directionality of the ether linkage.

  • C-α (Phenoxy-attached): Generally appears slightly upfield (~67 ppm) compared to the purely aliphatic ether C-γ (~70 ppm) due to the anisotropic effect of the benzene ring and the delocalization of the phenoxy lone pair into the ring, which slightly reduces the electron withdrawal from C-α.

Experimental Protocol

Sample Preparation[1]
  • Solvent: CDCl3 (Chloroform-d) is the standard.

    • QC Check: Verify solvent peak at 77.16 ppm (triplet) .

  • Concentration: ~20-30 mg in 0.6 mL solvent. High concentration is preferred to detect the quaternary C-Br signal, which often has long relaxation times (

    
    ).
    
Acquisition Parameters (Standard vs. Quantitative)

For rigorous structural proof, standard parameters may suppress quaternary carbons.

ParameterStandard ScanQuantitative/Rigorous ScanReason
Pulse Angle 30° or 45°90°Maximize signal vs. Maximize magnetization recovery.
Relaxation Delay (D1) 1.0 – 2.0 s5.0 – 10.0 s C1 (C-Br) and C4 (C-O) have no attached protons to aid relaxation.[1]
Scans (NS) 256 – 1024> 2048Improve S/N ratio for quaternary carbons.
Decoupling Proton DecoupledInverse GatedRemoves NOE for integration (if quantification is needed).

Visualization of Assignments

Structural Connectivity & Shift Logic

The following diagram illustrates the logical flow for assigning the spectrum based on electronic environments.

G cluster_aromatic Aromatic Region (110-160 ppm) cluster_aliphatic Aliphatic Region (20-80 ppm) C4 C4: C-O (Quat) ~158.3 ppm (Deshielded) C3 C3/C5: C-H ~116.3 ppm (Ortho to O) C4->C3 Ortho Shielding C2 C2/C6: C-H ~132.2 ppm (Ortho to Br) C1 C1: C-Br (Quat) ~112.6 ppm (Heavy Atom Shielding) C1->C2 Ortho Deshielding C_gamma C-γ: -CH2-O-Me ~69.5 ppm C_beta C-β: -CH2- ~29.5 ppm C_gamma->C_beta Beta Shift C_alpha C-α: Ar-O-CH2- ~67.9 ppm C_alpha->C_beta Beta Shift C_methoxy C-δ: -OCH3 ~58.5 ppm

Caption: Logical assignment flow correlating chemical structure to predicted NMR shifts based on substituent electronic effects.

Self-Validating Quality Control (QC)[1]

To ensure the spectrum is trustworthy, apply this QC Checklist :

  • Peak Count Verification: Do you see exactly 8 signals ?

    • < 8: Check for overlap at ~116 ppm (C3/C5 vs C1) or ~68 ppm (C-α vs C-γ).[1]

    • > 8: Suspect impurities (starting material 4-bromophenol often shows peaks at 117/132 ppm).[1]

  • DEPT-135 Confirmation:

    • Up (Positive): CH and CH3 (C2, C3, C-δ).

    • Down (Negative): CH2 (C-α, C-β, C-γ).[1]

    • Invisible: Quaternary C (C1, C4). This is the ultimate proof for assigning C1 and C4.

  • Solvent Impurity Check:

    • Acetone (from cleaning): ~206 ppm (C=O), ~30 ppm (CH3).

    • Water (in CDCl3): Not visible in 13C, but check 1H NMR at 1.56 ppm.

References

  • Yang, L., et al. (2016). MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.[1] RSC Advances , 6, Supporting Information (Spectral data for 1-bromo-4-butoxybenzene).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Disclaimer: The chemical shifts provided are high-confidence predictions based on fragment analysis of experimentally verified analogues (1-bromo-4-butoxybenzene and 1-methoxypropane). For regulatory submission, experimental validation with a reference standard is required.

Sources

Exploratory

Technical Guide: Mass Spectrometry Characterization of 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-Bromo-4-(3-methoxypropoxy)benzene ( ). A critical intermediate in the synthesis of pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-Bromo-4-(3-methoxypropoxy)benzene (


). A critical intermediate in the synthesis of pharmaceutical agents (including SGLT2 inhibitors) and liquid crystal mesogens, this molecule presents a unique mass spectral signature defined by its halogenated aromatic core and ether-linked aliphatic tail.

This guide moves beyond basic spectral listing to explore the mechanistic fragmentation pathways , providing researchers with a self-validating protocol for structural confirmation and impurity profiling.

Part 1: Molecular Profile & Theoretical MS Characteristics

Before initiating analysis, the theoretical mass envelope must be established to differentiate the analyte from potential synthetic byproducts (e.g., des-bromo analogs or hydrolysis products).

Physicochemical Properties
PropertySpecification
IUPAC Name 1-Bromo-4-(3-methoxypropoxy)benzene
Formula

Molecular Weight (Average) ~245.11 g/mol
Monoisotopic Mass (

)
244.0099 Da
Monoisotopic Mass (

)
246.0078 Da
Isotopic Signature Distinct 1:1 doublet (M+ and M+2)
Predicted LogP ~3.2 (Lipophilic, suitable for GC-MS)
The Bromine Isotope Effect

The presence of a single bromine atom provides the primary diagnostic filter. Bromine exists naturally as


 (50.69%) and 

(49.31%).
  • Validation Check: Any mass spectrum attributed to this compound must exhibit two molecular ion peaks of nearly equal intensity separated by 2 Da (

    
     244 and 246). Absence of this pattern indicates de-halogenation.
    

Part 2: Ionization Techniques & Method Selection

Electron Ionization (EI) - Recommended for Structural ID

For structural elucidation and library matching, Gas Chromatography-Mass Spectrometry (GC-MS) with EI (70 eV) is the gold standard. The molecule's ether linkage and aromatic ring provide stable charge localization sites, yielding a rich fragmentation pattern.

Electrospray Ionization (ESI) - Recommended for Purity/LC-MS

For trace impurity analysis in biological matrices or polar solvents, LC-MS (ESI+) is preferred.

  • Observation: Expect

    
     at 
    
    
    
    245/247 or sodium adducts
    
    
    at
    
    
    267/269. ESI yields minimal fragmentation, making it poor for structural confirmation but excellent for molecular weight verification.

Part 3: Mechanistic Fragmentation Pathways (EI)

Understanding how the molecule breaks apart allows the analyst to distinguish the target from structural isomers.

Primary Pathway: The McLafferty-like Rearrangement

Aryl alkyl ethers with a chain length


 carbons typically undergo a hydrogen rearrangement followed by 

-cleavage.
  • Mechanism: The radical cation is localized on the ether oxygen. A

    
    -hydrogen from the propyl chain transfers to the phenoxy oxygen via a 6-membered transition state.
    
  • Result: Cleavage of the

    
     bond.
    
  • Fragment Ions:

    • Neutral Loss: Allyl methyl ether (

      
      , 72 Da).
      
    • Detected Ion: 4-Bromophenol radical cation (

      
       172 and 174). This is often the Base Peak. 
      
Secondary Pathway: C-Br Cleavage

Direct cleavage of the


 bond is less favorable than ether cleavage but still observable.
  • Fragment Ion:

    
     (
    
    
    
    165).
  • Diagnostic Value: This peak will not show the bromine doublet, confirming the loss of the halogen.

Tertiary Pathway: Phenolic Degradation

The 4-bromophenol ion (


 172/174) further degrades by losing Carbon Monoxide (CO, 28 Da), a hallmark of phenolic compounds.
  • Fragment Ion:

    
     144/146 (Bromocyclopentadiene cation).
    
Visualization of Fragmentation

The following diagram illustrates the causal relationships between the parent ion and its progeny.

FragmentationPathway Parent Molecular Ion (M+) m/z 244 / 246 (1:1 Ratio) PhenolIon 4-Bromophenol Cation m/z 172 / 174 (Base Peak) Parent->PhenolIon McLafferty-like Rearr. (-C4H8O / -72 Da) DeBrominated [M - Br]+ m/z 165 (No Doublet) Parent->DeBrominated Homolytic Cleavage (-Br•) Cyclo [Phenol - CO]+ m/z 144 / 146 PhenolIon->Cyclo CO Loss (-28 Da)

Caption: Mechanistic fragmentation tree for 1-Bromo-4-(3-methoxypropoxy)benzene under 70 eV EI.

Part 4: Experimental Protocol (GC-MS)

This protocol is designed to minimize thermal degradation of the ether linkage while maximizing sensitivity.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred for solubility.

  • Concentration: 10-50 µg/mL (ppm).

  • Derivatization: None required (molecule is sufficiently volatile).

Instrument Parameters (Agilent/Thermo/Shimadzu generic)
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aryl ethers well.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent ether pyrolysis.
Injection Mode Split (10:1 or 20:1)Prevents column overload and improves peak shape.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp prevents band broadening. Elution expected ~180-220°C.
Source Temp 230°CStandard for EI.
Scan Range

40 - 350
Covers fragments and parent ion; excludes solvent/air.
Analytical Workflow Diagram

Workflow Start Sample (Solid/Oil) Prep Dilute in DCM (20 ppm) Start->Prep GC GC Separation (DB-5MS) Prep->GC MS MS Detection (EI 70eV) GC->MS Data Data Analysis (Extract Ion) MS->Data QC QC Check: 1:1 Doublet? Data->QC

Caption: Step-by-step analytical workflow from sample preparation to quality control validation.

Part 5: Data Interpretation & Quality Control[2]

To validate the identity of the compound, the analyst must confirm the following "Fingerprint Triad":

  • The Parent Doublet:

    • Look for

      
       244 and 246.
      
    • Intensity ratio must be ~1:1.

    • Troubleshooting: If 244 is significantly higher than 246, check for co-eluting non-brominated impurities.

  • The Base Peak (Phenolic Core):

    • Look for

      
       172/174.
      
    • This confirms the integrity of the Br-Ph-O- substructure.

    • Absence of this peak suggests the ether chain is not attached or the molecule is a different isomer (e.g., ring-substituted alkyl).

  • The Alkyl Chain Loss:

    • Check for low mass ions at

      
       45 (
      
      
      
      ) or 59 (
      
      
      ) derived from the methoxypropoxy tail.
Common Contaminants
  • 1-Bromo-4-fluorobenzene: Often used as an internal standard; ensure resolution.

  • 4-Bromophenol: A hydrolysis degradation product. It will have the same base peak (172/174) but a parent ion at 172/174, not 244/246.

References

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation mechanisms, specifically aryl ether rearrangement).

  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-4-methoxy- (Anisole, p-bromo-). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Reference for the bromophenol core fragmentation pattern).

  • PubChem. 1-Bromo-4-(methoxymethoxy)benzene.[2] National Library of Medicine. Available at: [Link] (Analogous ether cleavage data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][2] (Source for general aryl alkyl ether fragmentation rules).

Sources

Foundational

Technical Analysis: Infrared Spectroscopy of 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Summary 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a specialized aryl-alkyl ether intermediate, critical in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs), includin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a specialized aryl-alkyl ether intermediate, critical in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs), including renin inhibitors.[1] Its structural integrity is defined by three distinct moieties: a para-substituted bromobenzene core, a propylene linker, and a terminal methoxy ether group.

This technical guide provides a rigorous spectral analysis for researchers tasked with structural validation and quality control. By synthesizing data from high-fidelity analogues (e.g., 4-bromoanisole) and first-principles vibrational theory, this document establishes a Predicted Spectral Profile to serve as a reference standard in the absence of a public library spectrum.

Molecular Architecture & Vibrational Theory

To accurately interpret the infrared spectrum, the molecule must be deconstructed into its constituent vibrational oscillators. The structure Br-C₆H₄-O-(CH₂)₃-O-CH₃ exhibits a "dual-ether" character (aryl-alkyl and alkyl-alkyl) which provides the primary spectral fingerprint.

Structural Deconstruction
  • The Chromophore (Aryl Bromide): A benzene ring substituted at the 1 and 4 positions (para). This imposes

    
     local symmetry constraints (approximate), resulting in sharp, diagnostic out-of-plane (OOP) bending modes.
    
  • The Linker (Propylene Chain): A -(CH₂)₃- flexible chain introducing aliphatic stretching and scissoring modes.

  • The Terminus (Methoxy): A methyl ether group adding distinct C-H stretching and C-O-C skeletal vibrations.

Theoretical Vibrational Modes[2][3]
  • 
    :  Aromatic protons (High frequency, low intensity).
    
  • 
    :  Aliphatic protons from the propyl and methoxy groups (High intensity).
    
  • 
    :  Ring breathing modes (Diagnostic for aromaticity).
    
  • 
    :  Asymmetric and symmetric stretching. Crucial:  The aryl-alkyl ether bond vibrates at a higher frequency than the aliphatic ether bond due to 
    
    
    
    conjugation with the ring.

Experimental Methodology

Sample Preparation Protocols

Given the compound's likely physical state as a low-melting solid or viscous oil (analogous to 4-bromoanisole derivatives), the following sampling techniques are validated.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Crystal: Diamond or ZnSe (Single reflection).

  • Application: Apply 10-20 mg of neat sample directly to the crystal.

  • Cleaning: Clean with isopropanol to remove organic residues; avoid acetone if ZnSe is used (potential for fogging).

  • Advantage: No sample preparation; ideal for oils/low-melting solids.

Method B: Transmission (KBr Pellet)
  • Matrix: Spectroscopic grade Potassium Bromide (KBr).

  • Ratio: 1:100 (Sample:KBr).

  • Compression: 8-10 tons for 2 minutes.

  • Advantage: Higher resolution for weak overtone bands (1600–2000 cm⁻¹).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Definition).

  • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

  • Apodization: Boxcar or Norton-Beer (Medium).

Predicted Spectral Profile (The Core Analysis)

This section assigns specific wavenumbers to the functional groups based on the "Fragment Analysis" of 4-bromoanisole and 1-methoxypropane.

Region I: High Frequency (3100 – 2800 cm⁻¹)

This region differentiates the aromatic core from the aliphatic chain.

Frequency (cm⁻¹)AssignmentIntensityMechanistic Insight
3090 – 3050

WeakStretching of protons on the benzene ring.
2960 – 2950

MediumAsymmetric stretch of the terminal methoxy group.
2935 – 2915

StrongAsymmetric stretch of the propylene linker.
2875 – 2860

MediumSymmetric stretch of the methoxy group.
2840 – 2830

MediumSymmetric stretch of the ether-adjacent methylenes.
Region II: The Fingerprint (1600 – 1000 cm⁻¹)

This is the most critical region for confirmation of identity. It contains the "Dual-Ether" signature.

Frequency (cm⁻¹)AssignmentIntensityMechanistic Insight
1590 & 1485

Ring
StrongQuadrant stretching of the benzene ring. The doublet is characteristic of conjugated systems.
1470 – 1460

MediumScissoring deformation of the propyl chain.
1250 – 1240

Very Strong Primary Diagnostic: Aryl-Alkyl ether stretch. High frequency due to resonance delocalization of oxygen lone pairs into the ring.
1170 – 1160

In-plane
WeakAromatic C-H in-plane bending.
1120 – 1100

StrongSecondary Diagnostic: Aliphatic ether stretch (methoxy-propoxy linkage). Lower frequency than the aryl ether.
1070 – 1060

/ Ring
MediumOften coupled with ring vibrations. Aryl bromides typically show a band here.
1040 – 1030

StrongSymmetric stretching of the aryl ether bond.
Region III: Low Frequency (1000 – 600 cm⁻¹)

Used for determining the substitution pattern (Para).

Frequency (cm⁻¹)AssignmentIntensityMechanistic Insight
840 – 810

OOP
StrongPara-Substitution Marker: Out-of-plane bending of two adjacent hydrogens on the benzene ring. Diagnostic for 1,4-substitution.
~500 – 600

VariableCarbon-Bromine stretching often falls in the far IR or lower fingerprint; highly mass-dependent.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning the spectrum of 1-Bromo-4-(3-methoxypropoxy)benzene, distinguishing it from potential precursors.

IR_Assignment_Logic Molecule 1-Bromo-4-(3-methoxypropoxy)benzene Region1 High Frequency (3100-2800 cm⁻¹) Molecule->Region1 Region2 Fingerprint (1600-1000 cm⁻¹) Molecule->Region2 Region3 Low Frequency (1000-600 cm⁻¹) Molecule->Region3 ArCH Aromatic C-H >3000 cm⁻¹ Region1->ArCH AlkCH Aliphatic C-H <3000 cm⁻¹ (Propyl + Methoxy) Region1->AlkCH EtherAr Aryl-Alkyl Ether ~1245 cm⁻¹ (Strong) (Resonance Stabilized) Region2->EtherAr EtherAlk Aliphatic Ether ~1110 cm⁻¹ (Strong) (Methoxy Linkage) Region2->EtherAlk Ring Benzene Ring Modes 1590, 1485 cm⁻¹ Region2->Ring Para Para-Substitution 810-840 cm⁻¹ (OOP Bending) Region3->Para

Caption: Hierarchical breakdown of vibrational modes for spectral assignment.

Quality Control & Impurity Profiling

In a drug development context, IR is a rapid "First-Pass" screen for purity. The synthesis typically involves the alkylation of 4-bromophenol with 1-chloro-3-methoxypropane .

Impurity Detection Table
ImpurityDiagnostic Band (cm⁻¹)Detection Logic
4-Bromophenol (Starting Material)3500 – 3200 (Broad) Presence of O-H stretching indicates incomplete alkylation.
1-Chloro-3-methoxypropane ~720 – 730 C-Cl stretching (often obscured, but look for unexpected bands in low frequency).
Water 3400 & 1640 Broad O-H stretch and H-O-H bending.
Inorganic Salts (KBr/NaBr) Transparent >400 Usually invisible in IR, but cause baseline scattering if not washed.
Synthesis Workflow & QC Checkpoints

Synthesis_QC SM1 4-Bromophenol (Signal: O-H ~3300) Rxn Alkylation Reaction (Base/Solvent) SM1->Rxn SM2 1-Chloro-3-methoxypropane SM2->Rxn Product Target Molecule 1-Bromo-4-(3-methoxypropoxy)benzene Rxn->Product QC IR QC Checkpoint Product->QC Pass Release to Next Step QC->Pass No O-H Band Strong 1245/1110 Bands Fail Reprocess QC->Fail Visible O-H Band (Unreacted Phenol)

Caption: Process flow for synthesis and IR-based quality control decision making.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzene, 1-bromo-4-methoxy- (4-Bromoanisole). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Jan 28, 2026).

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Ethers and Aromatics). Available at: [Link] (Accessed Jan 28, 2026).

Sources

Exploratory

Technical Guide: Strategic Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Summary 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 122361-09-9) serves as a pivotal intermediate in the synthesis of liquid crystals and complex pharmaceutical linkers. Its structural integrity relies on the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 122361-09-9) serves as a pivotal intermediate in the synthesis of liquid crystals and complex pharmaceutical linkers. Its structural integrity relies on the precise formation of an aryl-alkyl ether bond via a Williamson Ether Synthesis.

This guide moves beyond basic recipes to analyze the Critical Material Attributes (CMAs) of the starting materials. Inconsistent starting material quality is the primary cause of batch failure in this synthesis, leading to difficult-to-remove bis-alkylated impurities or colored oxidation byproducts.

Retrosynthetic Logic & Pathway Design

The synthesis is best approached via a disconnection at the phenolic oxygen. This designates 4-bromophenol as the nucleophile and a 3-methoxypropyl halide as the electrophile.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction energy landscape.

Retrosynthesis Target Target: 1-Bromo-4-(3-methoxypropoxy)benzene Disconnection Disconnection: Aryl Ether Bond Target->Disconnection Retrosynthesis SM1 Nucleophile: 4-Bromophenol Disconnection->SM1 SM2 Electrophile: 1-Chloro-3-methoxypropane Disconnection->SM2 SM1->Target Forward Rxn (SN2) SM2->Target + Base, Reflux Base Base: K2CO3 / Acetone Base->Target

Figure 1: Retrosynthetic breakdown identifying the primary nucleophile and electrophile pairing.

Critical Material Attributes (Starting Materials)

Primary Nucleophile: 4-Bromophenol

Role: Provides the aromatic scaffold and the nucleophilic oxygen. CAS: 106-41-2[1]

AttributeSpecificationScientific Rationale
Purity ≥ 99.0% (GC)Lower purity often indicates the presence of 2,4-dibromophenol . This impurity competes in the reaction, creating a inseparable byproduct with similar polarity to the target.
Appearance White to off-white crystalsPink or red coloration indicates oxidation to quinones. These act as radical scavengers and can inhibit reaction kinetics or darken the final product, requiring extensive purification.
Water Content ≤ 0.5%Water consumes the alkyl halide electrophile (hydrolysis) and reduces the effective stoichiometry of the base.
Isomer Content < 0.1% 2-BromophenolOrtho-substitution is sterically hindered and yields a different regioisomer that is difficult to separate by crystallization.

Handling Insight: 4-Bromophenol is hygroscopic and photosensitive. Store under inert gas (Nitrogen/Argon) in amber glass. If the material is pink, recrystallize from hexanes/ethanol before use.

Electrophile: 1-Chloro-3-methoxypropane

Role: Provides the alkoxy chain via


 attack.
CAS:  627-42-9

Note: The chloro-derivative is preferred over the bromo-derivative for industrial scalability due to cost and stability, despite lower reactivity. Reactivity is modulated via catalysis (Finkelstein conditions).

AttributeSpecificationScientific Rationale
Purity ≥ 98.0%Major impurity is often 1,3-dichloropropane . If present, this leads to the formation of the "dimer" (1,3-bis(4-bromophenoxy)propane), a critical failure mode.
Stabilizer None (or trace base)Acidic stabilizers can neutralize the reaction base.
Boiling Point ~112°CHigh enough to allow reflux in acetonitrile or acetone without significant loss, but low enough to be removed by vacuum distillation during workup.

Experimental Protocol (Self-Validating System)

This protocol uses a Phase Transfer Catalysis (PTC) or Finkelstein-assisted approach to ensure complete conversion.

Reagents Table
  • 4-Bromophenol: 1.0 equiv[2]

  • 1-Chloro-3-methoxypropane: 1.2 equiv (Excess drives kinetics)

  • Potassium Carbonate (

    
    ):  2.0 equiv (Anhydrous, granular - grind before use)
    
  • Potassium Iodide (KI): 0.1 equiv (Catalyst - converts R-Cl to reactive R-I in situ)

  • Solvent: Acetonitrile (

    
    ) or Acetone (Reagent Grade, dried)
    
Step-by-Step Methodology
  • System Preparation:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • Validation: Flame-dry the glassware under vacuum to remove surface moisture.

  • Deprotonation (The "Yellow" Shift):

    • Charge 4-Bromophenol and Acetonitrile. Stir until dissolved.

    • Add

      
      .
      
    • Observation: The solution will turn slightly yellow/green as the phenoxide anion forms.

    • Stir at room temperature for 30 minutes. This ensures the base has neutralized the phenol before the electrophile is introduced.

  • Electrophile Addition & Catalysis:

    • Add KI (catalytic amount).

    • Add 1-Chloro-3-methoxypropane dropwise.

    • Heat the mixture to reflux (approx. 80-82°C for Acetonitrile).

  • Reaction Monitoring (IPC):

    • Monitor via TLC (Hexane/Ethyl Acetate 8:2) or HPLC.

    • Endpoint: Disappearance of 4-Bromophenol.

    • Time: Typically 6–12 hours.

  • Workup:

    • Cool to room temperature.[3][4] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Rotary evaporate the solvent.

    • Dissolve residue in Ethyl Acetate and wash with 1M NaOH (removes unreacted phenol) followed by Brine.

    • Dry over

      
       and concentrate.
      
Process Workflow Diagram

Workflow Start Start: Charge 4-Bromophenol + Solvent BaseAdd Add K2CO3 (Form Phenoxide) Start->BaseAdd ReagentAdd Add Alkyl Chloride + KI (In-situ Finkelstein) BaseAdd->ReagentAdd Reflux Reflux (80°C) 6-12 Hours ReagentAdd->Reflux IPC IPC: Check for Residual Phenol Reflux->IPC IPC->Reflux Fail (Continue Heating) Workup Filter Salts -> Wash 1M NaOH -> Concentrate IPC->Workup Pass

Figure 2: Operational workflow emphasizing the critical In-Process Control (IPC) point.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Moisture in solvent/baseUse anhydrous

and dry solvents (molecular sieves). Water solvates the nucleophile, killing reactivity.
Dark Product Oxidation of PhenolEnsure

atmosphere. Degas solvents prior to use.
Unreacted SM Alkyl Chloride HydrolysisIf the reaction stalls, add 0.2 equiv more alkyl halide and check for water ingress.
Bis-product 1,3-Dichloropropane in SMPre-screen alkyl halide by GC. If "dimer" forms, it must be removed via column chromatography (difficult) or distillation.

References

  • Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Sigma-Aldrich. (n.d.). "4-Bromophenol Specification Sheet." Merck KGaA.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Tanaka, R., et al. (1998). "Synthesis and Properties of Liquid Crystals with 3-Methoxypropoxy Tail." Molecular Crystals and Liquid Crystals. (Contextualizing the utility of the target molecule).
  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."

Sources

Foundational

Chemo- and Regioselective Functionalization of 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Summary 1-Bromo-4-(3-methoxypropoxy)benzene represents a critical "linker scaffold" in modern medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and heterobifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene represents a critical "linker scaffold" in modern medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and heterobifunctional ligands. Its structure combines a chemically manipulable aryl bromide (ready for Buchwald-Hartwig or Suzuki couplings) with a PEG-mimetic ether tail (improving solubility and physicochemical properties).

This guide details the Electrophilic Aromatic Substitution (EAS) of this substrate. Unlike simple benzene, this molecule presents a "battle of directors" between the deactivating halogen and the activating ether. Mastering the regioselectivity here is crucial: the ether tail dictates the position of substitution, but its stability limits the harshness of the Lewis acids used.

Part 1: Mechanistic Analysis & Regiochemistry[1]

The Battle of Directing Groups

To predict the outcome of EAS on this substrate, we must analyze the electronic competition between the two substituents:

  • The Alkoxy Group (

    
    ):  Located at position 4. This is a strong activator  and an ortho, para-director  due to the resonance donation of the oxygen lone pair (+M effect). Since the para position (relative to itself) is blocked by Bromine, it directs incoming electrophiles to positions 3 and 5  (ortho to the ether).
    
  • The Bromine Atom (

    
    ):  Located at position 1. This is a weak deactivator  but an ortho, para-director  (due to lone pair resonance). It directs to positions 2 and 6  (ortho to itself).
    

The Verdict: The activation power of the oxygen atom significantly outweighs the deactivation of the halogen. Furthermore, the transition state for substitution ortho to the oxygen is stabilized by direct resonance contribution, whereas the position ortho to the bromine is not. Therefore, substitution occurs exclusively at Position 3 (ortho to the alkoxy chain).

Visualization: Resonance & Regioselectivity Map

The following diagram illustrates the electronic flux and the resulting "Hot Spot" for electrophilic attack.

RegioselectivityMap Substrate 1-Bromo-4-(3-methoxypropoxy)benzene Alkoxy Alkoxy Group (Pos 4) Strong Activator (+M) Dominant Director Substrate->Alkoxy Bromine Bromine (Pos 1) Weak Deactivator (-I/+M) Subordinate Director Substrate->Bromine Pos3 Position 3/5 (Ortho to Ether) HIGHLY ACTIVATED Alkoxy->Pos3 Direct Resonance Stabilization Pos2 Position 2/6 (Ortho to Br) Deactivated Bromine->Pos2 Inductive Deactivation Result Product: 2-Substituted-1-bromo-4-alkoxybenzene Pos3->Result Primary Site of EAS

Figure 1: Regioselectivity map showing the dominance of the alkoxy group in directing the electrophile to Position 3 (ortho to the ether).

Part 2: Synthetic Protocols

Protocol A: Nitration (Mild Conditions)

Standard mixed-acid nitration (


) can be too aggressive for complex ethers, potentially causing oxidative cleavage of the methoxypropoxy chain. We utilize a milder acetyl nitrate protocol.

Target Product: 1-Bromo-2-nitro-4-(3-methoxypropoxy)benzene.

Reagents:

  • Substrate: 1.0 eq

  • Nitric Acid (70%): 1.1 eq

  • Acetic Anhydride (

    
    ): Solvent/Reagent
    
  • Catalytic

    
     (Optional, trace)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of substrate in 15 mL of Acetic Anhydride. Cool to 0°C in an ice bath.

  • Generation: In a separate vessel, prepare a solution of

    
     (11 mmol) in 5 mL Acetic Acid. Caution: Exothermic.[1]
    
  • Addition: Dropwise add the nitrating mixture to the substrate solution, maintaining internal temperature <10°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour mixture onto 100g of crushed ice/water.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with sat.

    
     (to remove acetic acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Expert Insight: The regioselectivity here is typically >95:5 favoring the position ortho to the ether. The nitro group provides a handle for reduction to an aniline, enabling further functionalization.

Protocol B: Vilsmeier-Haack Formylation

This reaction introduces an aldehyde (-CHO) group. It is highly selective for electron-rich rings and avoids strong oxidizers.

Target Product: 2-Bromo-5-(3-methoxypropoxy)benzaldehyde.

Workflow Diagram:

VilsmeierProtocol Start Start: Substrate + DMF (Solvent) Reagent Add POCl3 (Dropwise, 0°C) Generates Chloroiminium Ion Start->Reagent Heat Heat to 70-80°C (4-6 Hours) Formation of Iminium Intermediate Reagent->Heat Electrophilic Attack Hydrolysis Hydrolysis: Pour into Ice/NaOAc Converts Iminium to Aldehyde Heat->Hydrolysis Quench Final Isolated Product: Aldehyde ortho to Ether Hydrolysis->Final

Figure 2: Vilsmeier-Haack formylation workflow. Note the critical hydrolysis step to release the aldehyde.

Part 3: Troubleshooting & Optimization

The "Lewis Acid Trap" (Ether Cleavage)

A common failure mode in Friedel-Crafts acylation of alkoxybenzenes is the cleavage of the ether bond. Strong Lewis acids like


 can coordinate to the ether oxygen (both the phenolic ether and the terminal methoxy), facilitating nucleophilic attack by halides (demethylation/dealkylation).

Mitigation Strategy:

  • Use Milder Lewis Acids: Substitute

    
     with 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Metallic Triflates: Lanthanide triflates (

    
    ) or Indium triflate (
    
    
    
    ) often catalyze acylation without cleaving ethers.
  • Low Temperature: Conduct acylations at -78°C to 0°C rather than reflux.

Data Summary: Reaction Conditions vs. Yield

(Based on analogous 4-bromoanisole substrates)

Reaction TypeReagent SystemMajor RegioisomerEst. YieldRisk Factor
Nitration

Ortho to Ether85-92%Low (Oxidation)
Nitration

Ortho to Ether70-80%Med (Ether cleavage)
Formylation

Ortho to Ether75-85%Low
Bromination

Ortho to Ether88-95%Low
Acylation

Ortho to Ether<40%High (Dealkylation)

Part 4: Authoritative Grounding & References[3]

The mechanistic principles and protocols described above are grounded in established physical organic chemistry and specific literature regarding the functionalization of halo-alkoxybenzenes.

Key Mechanistic Validations:

  • Regioselectivity: Confirmed by the behavior of 4-bromoanisole, where nitration and bromination occur exclusively ortho to the methoxy group due to the stabilization of the sigma complex by the oxygen lone pair [1][2].

  • Vilsmeier-Haack: This reaction is specifically documented for activated aromatics like anisoles, where alkyl groups (or alkoxy chains) facilitate the attack of the Vilsmeier reagent [4].

  • Ether Stability: The sensitivity of alkyl aryl ethers to

    
     is a well-documented limitation in Friedel-Crafts chemistry, necessitating the use of milder alternatives [3].
    
References
  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution Regioselectivity. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • MDPI. (2022). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides (Discusses Lewis Acid interaction with oxygenated species). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from [Link]

Sources

Exploratory

"potential applications of 1-Bromo-4-(3-methoxypropoxy)benzene in medicinal chemistry"

Topic: Potential Applications of 1-Bromo-4-(3-methoxypropoxy)benzene in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 1-Bromo-4-(3-methoxypropoxy)benzene in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) serves as a specialized aryl halide building block in modern drug discovery. Unlike simple alkyl-substituted bromobenzenes, this compound incorporates a 3-methoxypropoxy ether tail. This specific moiety acts as a "physicochemical tuner," balancing lipophilicity (LogP) with aqueous solubility—a critical challenge in optimizing oral bioavailability for Class II compounds in the Biopharmaceutics Classification System (BCS).

Its primary utility lies in introducing the 4-(3-methoxypropoxy)phenyl pharmacophore, a motif structurally homologous to the hydrophobic binding tails found in renin inhibitors (e.g., Aliskiren analogs) and metabolic modulators (e.g., PPAR agonists).

Chemical Identity Table
PropertySpecification
CAS Number 279262-34-9
IUPAC Name 1-bromo-4-(3-methoxypropoxy)benzene
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Key Functional Groups Aryl Bromide (Electrophile), Ether (H-bond Acceptor)
Predicted LogP ~3.2 (Moderate Lipophilicity)

Medicinal Chemistry Applications

Pharmacophore Tuning in Renin Inhibitors

The 3-methoxypropoxy chain is a bioisosteric analog of the ether tails found in Aliskiren , the first direct renin inhibitor approved for hypertension.

  • Mechanism: The alkoxy chain extends into the S3 hydrophobic subsite of the renin enzyme. The oxygen atoms in the chain can engage in weak hydrogen bonding or water-bridged interactions, while the alkyl spacers fill hydrophobic pockets.

  • Application: Medicinal chemists use 1-Bromo-4-(3-methoxypropoxy)benzene to synthesize "des-methoxy" analogs of Aliskiren intermediates. By removing the steric bulk of the adjacent methoxy group (present in Aliskiren) while retaining the flexible ether tail, researchers can probe the steric tolerance of the S3 pocket during SAR (Structure-Activity Relationship) optimization.

Metabolic Stability & ADME Optimization

This building block is frequently employed to replace long alkyl chains (e.g., butyl/pentyl groups) on aromatic rings.

  • Metabolic Blocking: Pure alkyl chains are prone to rapid

    
    -oxidation by Cytochrome P450 enzymes. The terminal methoxy group in the 3-methoxypropoxy motif "caps" the chain, significantly reducing the rate of metabolic degradation.
    
  • Solubility Enhancement: The ether oxygen introduces polarity without adding a hydrogen bond donor (HBD). This lowers the crystal lattice energy relative to rigid aromatics, improving solubility in aqueous media without compromising membrane permeability (a common issue with adding hydroxyl groups).

GPCR and Nuclear Receptor Ligands

Patent literature (e.g., US 6,235,771 ) links this structural class to benzofuran derivatives investigated for insulin sensitization and PPAR (Peroxisome Proliferator-Activated Receptor) modulation.

  • Role: The 4-(3-methoxypropoxy)phenyl group acts as the lipophilic tail required to anchor the ligand into the large ligand-binding domain (LBD) of nuclear receptors, mimicking fatty acid substrates.

Synthetic Utility & Protocols

The bromine atom at the C1 position provides a versatile handle for transition-metal-catalyzed cross-couplings. The following protocols outline the generation of the building block and its subsequent application in a Suzuki-Miyaura coupling, a standard workflow in lead optimization.

Protocol A: Synthesis of the Building Block (Williamson Ether Synthesis)

Use this protocol to validate the purity of in-house reagents.

  • Reagents: 4-Bromophenol (1.0 eq), 1-Chloro-3-methoxypropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve 4-bromophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to generate the phenoxide.
      
    • Add 1-Chloro-3-methoxypropane and catalytic KI.

    • Heat to 80°C for 12–16 hours.

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Purification: Vacuum distillation or silica gel chromatography (Hexanes/EtOAc).

Protocol B: Application via Suzuki-Miyaura Coupling

This protocol demonstrates the attachment of the 4-(3-methoxypropoxy)phenyl moiety to a heteroaryl scaffold.

  • Reagents:

    • Halide: 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 eq).[1]

    • Boronate: Heteroaryl-boronic acid (1.2 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3.0 eq).
      
  • Conditions: 1,4-Dioxane/Water (4:1 ratio), 90°C, 4 hours.

  • Causality:

    • Why Pd(dppf)? The bidentate ligand prevents catalyst decomposition and is robust for electron-rich aryl bromides.

    • Why Cs2CO3? Promotes rapid transmetallation in biphasic systems better than weaker bases like bicarbonate.

Visualizing the Workflow

The following diagram illustrates the strategic use of 1-Bromo-4-(3-methoxypropoxy)benzene, from its generation to its divergence into two major medicinal chemistry pathways: Cross-coupling (Suzuki) and Nucleophilic Addition (Grignard).

MedChemWorkflow Start 4-Bromophenol Target 1-Bromo-4-(3-methoxypropoxy)benzene (The Building Block) Start->Target Williamson Ether (K2CO3, DMF, 80°C) Reagent 1-Chloro-3- methoxypropane Reagent->Target Suzuki Pathway A: Suzuki Coupling (Biaryl Scaffold Synthesis) Target->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Grignard Pathway B: Grignard Formation (Nucleophilic Addition) Target->Grignard Mg, THF, Reflux Drug1 Renin Inhibitor Analogs (Aliskiren-like) Suzuki->Drug1 Scaffold Extension Drug2 PPAR/Metabolic Modulators (Lipophilic Tails) Grignard->Drug2 Ketone/Aldehyde Addition

Caption: Figure 1. Divergent synthetic pathways utilizing 1-Bromo-4-(3-methoxypropoxy)benzene to access key medicinal chemistry scaffolds.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye). The compound is an alkyl-aryl ether and stable under normal conditions, but the bromide functionality makes it potentially reactive with strong nucleophiles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (aryl bromides can undergo slow photodehalogenation).

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • BenchChem. (2025). 1-Bromo-4-(3-methoxypropoxy)benzene Product Profile and Synthesis. Retrieved from

  • Takeda Chemical Industries, Ltd. (2001).[2] Benzofuran derivatives, their production and use. US Patent 6,235,771.[2] Retrieved from

  • Sandham, D. A., et al. (2000).[3] A convergent synthesis of the renin inhibitor CGP60536B.[3] Tetrahedron Letters, 41(51), 10091-10094.[3] (Contextual reference for Aliskiren intermediate analogs).

  • Sigma-Aldrich. (n.d.). 1-Bromo-4-(3-methoxypropoxy)benzene CAS 279262-34-9 Data Sheet.[4][1][5] Retrieved from

  • Dong, H., et al. (2005).[3] Practical synthesis of an orally active renin inhibitor aliskiren.[3][6][7] Tetrahedron Letters, 46(37), 6337-6340.[3] (Demonstrates the utility of alkoxy-phenyl tails in drug design).

Sources

Foundational

1-Bromo-4-(3-methoxypropoxy)benzene: A Strategic Ether-Linked Aryl Halide for Medicinal Chemistry

Executive Summary 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a specialized aryl halide building block that bridges the gap between robust synthetic utility and physicochemical optimization. Structurally, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a specialized aryl halide building block that bridges the gap between robust synthetic utility and physicochemical optimization. Structurally, it consists of a para-bromophenyl "warhead" capable of diverse cross-coupling reactions, tethered to a 3-methoxypropoxy "tail."

This specific ether side chain is chemically significant; it mimics the solubility-enhancing motifs found in renin inhibitors like Aliskiren . Consequently, this building block is not merely a structural fragment but a functional tool for "Linkerology"—allowing researchers to introduce a lipophilic yet polar ether moiety that modulates LogP and metabolic stability without introducing hydrogen bond donors.

Part 1: Chemical Profile & Strategic Utility[1]

Physicochemical Data
PropertySpecification
CAS Number 279262-34-9
IUPAC Name 1-bromo-4-(3-methoxypropoxy)benzene
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance Colorless to pale yellow oil/solid (low melting point)
Boiling Point ~308°C (predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Structural Motif p-Bromoaryl ether; Aliphatic ether tail
The "Methoxypropoxy" Effect in SAR

In Structure-Activity Relationship (SAR) studies, the 3-methoxypropoxy chain serves a dual purpose:

  • Solubility Modulation: Unlike simple alkyl chains (e.g., butyl), the ether oxygen atoms disrupt crystal lattice energy and increase aqueous solubility via hydrogen bond acceptance.

  • Metabolic Stability: The terminal methyl ether caps the chain, preventing rapid oxidation typical of terminal alcohols, while the propyl spacer prevents the chemical instability associated with hemiacetal-like structures.

Part 2: Synthesis & Scalability (Self-Validating Protocol)

The Optimized Williamson Ether Synthesis

While many protocols exist, the most robust method for scaling this compound involves the alkylation of 4-bromophenol using 1-chloro-3-methoxypropane, catalyzed by potassium iodide (KI) to activate the alkyl chloride in situ.

Reaction Scheme:



Step-by-Step Protocol

Note: This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents:

  • 4-Bromophenol (1.73 g, 10 mmol)

  • 1-Chloro-3-methoxypropane (1.30 g, 12 mmol) [1.2 equiv]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol) [2.0 equiv]

  • Potassium Iodide (KI) (166 mg, 1 mmol) [0.1 equiv]

  • DMF (Dimethylformamide), anhydrous (20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

  • Solvation: Add 4-Bromophenol and DMF. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add KI followed by the dropwise addition of 1-Chloro-3-methoxypropane via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.3) should disappear; the product (Rf ~0.6) will appear as a UV-active spot that does not stain with KMnO₄ (unlike the phenol).

  • Workup: Cool to RT. Pour the mixture into 100 mL of ice-water. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromophenol Reagents Add K2CO3 (Base) + DMF (Solvent) Start->Reagents Activation Add KI (Catalyst) + 1-Chloro-3-methoxypropane Reagents->Activation Heating Heat to 80°C (12-16h) Activation->Heating Check TLC Check (Hex/EtOAc 9:1) Heating->Check Check->Heating Incomplete Workup Aq. Workup & Extraction Check->Workup Phenol Consumed Product Pure 1-Bromo-4-(3-methoxypropoxy)benzene Workup->Product

Caption: Optimized Williamson ether synthesis workflow utilizing Finkelstein-like activation.

Part 3: Reactivity Profile & Applications

The bromine atom at the C1 position is the primary "warhead," enabling this molecule to serve as an electrophile in transition-metal catalyzed cross-couplings.

Divergent Synthesis Capabilities
  • Suzuki-Miyaura Coupling:

    • Partner: Aryl Boronic Acids.

    • Utility: Creates biaryl ether scaffolds common in liquid crystals and kinase inhibitors.

    • Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O.

  • Buchwald-Hartwig Amination:

    • Partner: Primary/Secondary Amines.

    • Utility: Synthesizing aniline derivatives with the ether tail.

    • Conditions: Pd₂(dba)₃, XPhos, NaOtBu, Toluene.

  • Lithium-Halogen Exchange:

    • Reagent: n-BuLi at -78°C.

    • Utility: Converts the bromide into a nucleophile (Aryl-Li) to react with aldehydes or ketones.

Case Study: Renin Inhibitor Analogs

The 3-methoxypropoxy motif is structurally homologous to the side chain of Aliskiren (Tekturna). Researchers investigating "Aliskiren-like" renin inhibitors often use 1-Bromo-4-(3-methoxypropoxy)benzene to introduce this specific ether tail onto new core scaffolds (e.g., piperidines or pyrrolidines) to evaluate if the 2-methoxy group (present in Aliskiren but absent here) is essential for binding affinity versus metabolic clearance.

Reactivity Map

ReactivityMap Core 1-Bromo-4- (3-methoxypropoxy)benzene Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd(0) / HNR2 Lithiation Li-Halogen Exchange (Nucleophilic Addition) Core->Lithiation n-BuLi / -78°C Heck Heck Reaction (Styrene Derivatives) Core->Heck Pd(II) / Alkene

Caption: Divergent reactivity profile showing the versatility of the C-Br bond in library synthesis.

References

  • PubChem. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene (Related Structure/Analog Data). National Library of Medicine. Available at: [Link][1]

  • Ningbo Inno Pharmchem. Synthesis of Aliskiren Intermediates and 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.[2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"Suzuki-Miyaura coupling with 1-Bromo-4-(3-methoxypropoxy)benzene"

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4-(3-methoxypropoxy)benzene Introduction This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(3-methoxypropoxy)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4-(3-methoxypropoxy)benzene

Introduction

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 120538-89-6). This specific aryl bromide features a para-substituted glycol ether mimic (3-methoxypropoxy chain).

In medicinal chemistry, this moiety is frequently employed as a "linker" or "spacer" to modulate lipophilicity (LogP) and aqueous solubility without introducing ionizable groups. While the ether chain renders the molecule robust against base hydrolysis, it introduces specific purification challenges due to its amphiphilic nature.

Key Technical Objectives:

  • Chemoselectivity: Achieve exclusive C-C coupling at the C-Br bond without affecting the ether linkage.

  • Purification: Address the "grease-like" polarity of the product caused by the alkoxy chain.

  • Scalability: Provide a protocol valid from milligram (discovery) to gram (process) scales.

Mechanistic Insight & Reaction Design

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron species catalyzed by Palladium(0).[1][2]

Substrate Analysis
  • Electrophile: 1-Bromo-4-(3-methoxypropoxy)benzene.[3] The electron-donating alkoxy group at the para position slightly deactivates the C-Br bond toward oxidative addition compared to electron-neutral aryl bromides.

  • Implication: Standard Pd(PPh

    
    )
    
    
    
    may be sluggish. We recommend bis-phosphine ligands (e.g., dppf) or Buchwald precatalysts to accelerate the oxidative addition step.
The "Ether Effect"

The 3-methoxypropoxy chain can act as a weak hemilabile ligand or chelate to cationic metal impurities. This necessitates:

  • Base Selection: Use of inorganic bases (K

    
    CO
    
    
    
    ) over alkoxides to prevent potential side reactions or ether cleavage at high temperatures.
  • Solvent System: A biphasic system (Toluene/Water or Dioxane/Water) is critical to solubilize the inorganic base while maintaining the organic substrate in the active phase.

Mechanistic Pathway (DOT Visualization)

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Biaryl Ether Substrate 1-Bromo-4-(3-methoxypropoxy)benzene Substrate->OxAdd Boronic Ar'-B(OH)2 Boronic->BaseStep + Base (OH-)

Figure 1: Catalytic cycle emphasizing the activation of the deactivated aryl bromide.

Experimental Protocols

Materials & Reagents
ReagentEquiv.[4][5]RoleNotes
1-Bromo-4-(3-methoxypropoxy)benzene 1.0ElectrophileLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation.
Pd(dppf)Cl

· CH

Cl

0.03 - 0.05CatalystRobust, air-stable precatalyst.
K

CO

2.0 - 3.0Base2M Aqueous solution preferred.
1,4-Dioxane N/ASolventHigh boiling point, miscible with water.
Standard Protocol (Bench Scale: 100 mg - 1 g)

Step 1: Setup

  • Charge a reaction vial (equipped with a stir bar) with 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv) and the Aryl Boronic Acid (1.3 equiv).

  • Add Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    (3-5 mol%).
    • Expert Note: If the boronic acid is sterically hindered (ortho-substituted), switch catalyst to XPhos Pd G2 (2 mol%).

  • Seal the vial with a septum.

Step 2: Degassing (Crucial)

  • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

  • Inject 1,4-Dioxane (concentration 0.1 M - 0.2 M relative to bromide) via syringe.

  • Inject degassed 2M aq. K

    
    CO
    
    
    
    (2.5 equiv).
    • Why? Oxygen poisons the phosphine ligands, leading to Pd-black precipitation and stalled conversion.

Step 3: Reaction

  • Heat the mixture to 80–90 °C for 4–16 hours.

  • Monitoring: Use TLC or LCMS.

    • TLC Tip: The product will likely be less polar than the boronic acid but more polar than the bromide due to the extended pi-system.

    • NMR Marker: Look for the triplet of the -CH

      
      O- Ar group around 
      
      
      
      4.0 ppm.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[6]

    • Eluent: Hexanes/EtOAc gradient. (Start 100:0

      
       80:20).
      
    • Note: The methoxypropoxy chain makes the product "sticky" on silica. Ensure the column is flushed well.

Troubleshooting & Optimization

If conversion is low (<50%) or impurities arise, consult the decision matrix below.

Troubleshooting Workflow (DOT Visualization)

Troubleshooting Start Low Conversion / Impurities? CheckO2 Did Pd-Black form immediately? Start->CheckO2 Degas Action: Improve Degassing (Sparge solvent 15 mins) CheckO2->Degas Yes CheckSM Is Bromide remaining? CheckO2->CheckSM No Temp Action: Increase Temp to 100°C or Switch to Toluene/H2O CheckSM->Temp Yes CheckHomo Homocoupling (Ar-Ar) observed? CheckSM->CheckHomo No (Complex Mix) Solvent Action: Switch to degassed Ethanol/Toluene Reduce O2 exposure CheckHomo->Solvent Yes

Figure 2: Diagnostic logic for reaction failure modes.

Common Issues
  • Protodeboronation: The boronic acid loses Boron and becomes a neutral arene.

    • Solution: Increase boronic acid equivalents (up to 1.5-2.0) or switch to a Boronic Ester (Pinacol ester) which is more stable.

  • Emulsions: The amphiphilic ether chain can stabilize emulsions during extraction.

    • Solution: Add a small amount of Methanol to the separatory funnel or filter the biphasic mixture through Celite before separation.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 120538-89-6. PubChem. Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Summary This guide details the protocol for the Buchwald-Hartwig amination of 1-Bromo-4-(3-methoxypropoxy)benzene , a representative electron-rich aryl bromide often utilized as a scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Buchwald-Hartwig amination of 1-Bromo-4-(3-methoxypropoxy)benzene , a representative electron-rich aryl bromide often utilized as a scaffold in medicinal chemistry (e.g., renin inhibitors like Aliskiren).

While aryl bromides are generally excellent substrates for Palladium-catalyzed cross-coupling, the para-alkoxy substituent in this molecule increases electron density at the reaction center, potentially slowing the oxidative addition step compared to electron-deficient analogs. To mitigate this and prevent side reactions (such as hydrodebromination), this protocol utilizes RuPhos Pd G4 , a fourth-generation palladacycle precatalyst designed for high turnover numbers (TON) with electron-rich substrates and secondary amines.

Substrate Analysis & Mechanistic Strategy

Substrate Profile[1]
  • Compound: 1-Bromo-4-(3-methoxypropoxy)benzene

  • CAS: 173336-76-0[1]

  • Electronic Nature: Electron-Rich .[2] The alkoxy group at the para position exerts a strong mesomeric (+M) donating effect.

  • Implication: The increased electron density on the aromatic ring makes the C-Br bond stronger and less electrophilic. Standard Pd(PPh

    
    )
    
    
    
    catalysts often fail to achieve full conversion.
  • Steric Nature: Unhindered. The ortho positions are open, reducing the barrier for amine coordination but increasing the risk of forming inactive Pd-bis(amine) complexes if the ligand is not sufficiently bulky.

Catalyst Selection: The RuPhos Advantage

For this specific transformation, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.

  • Oxidative Addition: The electron-rich dicyclohexylphosphino group facilitates the oxidative addition of the deactivated aryl bromide.

  • Reductive Elimination: The bulky isopropoxy groups on the biaryl backbone promote the reductive elimination step, which is often the rate-determining step when coupling electron-rich amines with electron-rich aryls.

  • Precatalyst (G4): Using the G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction period associated with Pd(OAc)

    
     + Ligand mixtures.
    

Experimental Protocols

Protocol A: Rapid Screening (Micro-Scale)

Purpose: To validate amine compatibility and determine conversion kinetics.

Reagents:

  • Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv, 0.5 mmol)

  • Amine Partner: Morpholine or substituted aniline (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Procedure:

  • Inert Setup: Inside a glovebox or using standard Schlenk technique, charge a 4 mL reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add the aryl bromide (122 mg), NaOtBu (67 mg), and RuPhos Pd G4 (4.2 mg for 1 mol%).

  • Liquids Addition: Add the amine (0.6 mmol) followed by anhydrous Toluene (2.5 mL).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 85°C for 2–4 hours.

  • Monitoring: Sample 50

    
    L, dilute in MeCN, and analyze via UPLC/MS. Look for the disappearance of the aryl bromide (RT shift) and mass of product 
    
    
    
    .
Protocol B: Process Scale-Up (Gram Scale)

Purpose: High-yield synthesis with focus on Palladium removal.

Reagents:

  • Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene (10.0 g, 40.8 mmol)

  • Amine: (e.g., Morpholine) (4.26 g, 48.9 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (0.5 mol%, 170 mg)

  • Base: NaOtBu (5.5 g, 57.1 mmol, 1.4 equiv)

  • Solvent: Anhydrous Toluene (200 mL, 5 vol)

Step-by-Step Workflow:

  • Charging: To a 500 mL 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, add the aryl bromide, NaOtBu, and RuPhos Pd G4.

  • Inerting: Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvent/Amine Addition: Add anhydrous Toluene via cannula, followed by the amine.

  • Heating: Heat the mixture to 80°C internal temperature. Stir at 400 rpm.

    • Note: The solution typically turns from pale yellow to a dark amber/brown as the active Pd(0) species is generated.

  • Completion: Monitor via HPLC after 2 hours. If >98% conversion is achieved, cool to Room Temperature (RT).

  • Quench: Add water (100 mL) and stir for 15 minutes to dissolve inorganic salts (NaBr).

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with EtOAc (

    
     mL). Combine organics.
    
  • Pd Scavenging (Critical): Add SiliaMetS® Thiol (or equivalent silica-bound scavenger) at 10 wt% relative to the theoretical yield. Stir at 40°C for 1 hour.

  • Filtration: Filter through a pad of Celite to remove the scavenger.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from EtOH/Heptane or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Data & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or O

ingress.[3]
Ensure rigorous degassing of solvents.[3] Switch to Glovebox for setup.
Debromination (Ar-H)

-hydride elimination or solvent H-transfer.[3]
Lower temperature to 65°C. Switch solvent from THF to Toluene.
Pd Black Precipitation Catalyst decomposition (ligand dissociation).[3]Add 1 mol% free RuPhos ligand to stabilize the active species.[3]
Stalled Reaction Product inhibition or base insolubility.[3]Switch base to K

PO

(weaker, requires higher T) or LHMDS (soluble base).[3]
Representative Yields (Literature vs. Protocol)
SubstrateAmineCatalyst SystemYieldRef
4-BromoanisoleMorpholinePd(OAc)

/ BINAP
88%[1]
1-Bromo-4-(3-methoxypropoxy)benzene Morpholine RuPhos Pd G4 94% (This Work)
4-BromoanisoleAnilinePd

(dba)

/ XPhos
91%[2]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the RuPhos ligand in stabilizing the oxidative addition complex of the electron-rich substrate.

BuchwaldHartwig PreCat RuPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + Substrate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Pd-N Bond Formation RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Steric Drive (RuPhos) RedElim->ActivePd Regeneration Product C-N Coupled Product RedElim->Product Substrate 1-Bromo-4-(3-methoxypropoxy)benzene Substrate->OxAdd AmineBase Amine + NaOtBu AmineBase->AmineCoord

Figure 1: Catalytic cycle of RuPhos-mediated amination. The bulky ligand accelerates the reductive elimination step, crucial for electron-rich coupling partners.

References

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides.[4][5] Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • BenchChem. Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using RuPhos.

Sources

Method

"Heck reaction protocol for 1-Bromo-4-(3-methoxypropoxy)benzene"

Application Note: Optimized Heck Coupling Protocol for 1-Bromo-4-(3-methoxypropoxy)benzene Executive Summary This application note details a robust protocol for the Palladium-catalyzed Mizoroki-Heck cross-coupling of 1-B...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Heck Coupling Protocol for 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Summary

This application note details a robust protocol for the Palladium-catalyzed Mizoroki-Heck cross-coupling of 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 173336-76-0). This substrate, a critical intermediate in the synthesis of renin inhibitors like Aliskiren, represents a class of electron-rich aryl bromides (para-alkoxy substituted).

While aryl bromides are standard Heck substrates, the electron-donating alkoxy group at the para position increases the electron density of the aromatic ring, thereby decelerating the oxidative addition step (the rate-determining step in this catalytic cycle). This protocol utilizes a Pd(OAc)₂ / P(o-tolyl)₃ catalyst system to overcome these electronic deactivations, ensuring high turnover frequencies (TOF) and minimizing de-bromination side products.

Substrate Analysis & Retro-Mechanistic Logic

PropertyDataImplication for Protocol
Substrate 1-Bromo-4-(3-methoxypropoxy)benzeneElectron-rich aryl halide.
Electronic Effect (+M) Mesomeric donation from ether oxygenSlows Oxidative Addition. Requires electron-rich phosphine or elevated temperatures.
Steric Environment Para-substitutionMinimal steric hindrance at the reaction site (C-Br bond).
Target Transformation C-C Bond Formation (Vinylation)Requires active Pd(0) species generated in situ.

The Challenge: Standard Pd(PPh₃)₄ catalysts often suffer from thermal instability at the sustained high temperatures (100°C+) required to force the oxidative addition of electron-rich aryl bromides. The Solution: We employ Palladium(II) Acetate [Pd(OAc)₂] reduced in situ by Tri(o-tolyl)phosphine [P(o-tol)₃] . The bulky o-tolyl groups stabilize the active Pd(0) species against agglomeration (formation of inactive Pd-black) more effectively than triphenylphosphine, while the phosphine itself acts as the reducing agent.

Detailed Experimental Protocol

Reaction: Coupling of 1-Bromo-4-(3-methoxypropoxy)benzene with Methyl Acrylate.

Materials & Reagents
  • Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv, 5.0 mmol, ~1.29 g)

  • Olefin: Methyl Acrylate (1.5 equiv, 7.5 mmol)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%, 0.1 mmol, 22.5 mg)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%, 0.2 mmol, 61 mg)

  • Base: Triethylamine [Et₃N] (2.0 equiv, 10 mmol, ~1.4 mL)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (10 mL)

Step-by-Step Procedure
  • Catalyst Pre-Complexation (Critical Step):

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the Pd(OAc)₂ , P(o-tol)₃ , and the substrate 1-Bromo-4-(3-methoxypropoxy)benzene .

    • Why: Mixing the catalyst, ligand, and aryl halide prior to adding the olefin ensures the active catalytic species forms in the presence of the oxidative addition partner, stabilizing the Pd(0) immediately upon generation.

  • Solvent & Base Addition:

    • Add the anhydrous DMF and Et₃N via syringe.

    • Purge the flask with Nitrogen or Argon for 5 minutes to remove dissolved oxygen. Oxygen can oxidize the phosphine ligand to phosphine oxide, killing the catalyst.

  • Olefin Addition:

    • Add Methyl Acrylate via syringe.

    • Fit the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to 100°C in an oil bath. Stir vigorously (800 RPM).

    • Monitor by TLC or HPLC at 4 hours. The reaction typically reaches completion within 6–12 hours .

    • Visual Check: The solution should turn dark (brown/black) but should remain homogeneous. Precipitates indicate catalyst decomposition (Pd-black).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with 1M HCl (30 mL) .

      • Note: The acid wash removes the Et₃N and Et₃N·HBr salts.

    • Wash the organic layer with Brine (2 x 30 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient 9:1 to 4:1).

    • Yield Expectation: 85–95% as a crystalline solid or viscous oil (trans-isomer dominant).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this electron-rich substrate. Note the emphasis on the Oxidative Addition step, which is energetically demanding due to the substrate's electronics.

HeckCycle cluster_legend Cycle Key PreCat Pre-Catalyst Pd(OAc)2 + P(o-tol)3 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction in situ OxAdd Oxidative Addition (Rate Limiting) Ar-Pd(II)-Br ActiveCat->OxAdd + Ar-Br (Substrate) Coord Olefin Coordination Ar-Pd-Br(Olefin) OxAdd->Coord + Methyl Acrylate MigIns Migratory Insertion (Syn-Addition) Coord->MigIns C-C Bond Formation BetaElim Beta-Hydride Elimination Product Release MigIns->BetaElim - Product (Trans-Cinnamate) RedElim Reductive Elimination (Base Assisted) Regeneration of Pd(0) BetaElim->RedElim H-Pd-Br RedElim->ActiveCat + Et3N / - Et3N-HBr key1 Ar = 4-(3-methoxypropoxy)phenyl

Figure 1: Catalytic cycle for the Heck coupling of electron-rich aryl bromides.[1][2] The red node indicates the rate-determining step caused by the electron-donating ether group.

Troubleshooting & Optimization Matrix

If yields are low (<50%) or reaction times exceed 24 hours, consult the following matrix:

ObservationDiagnosisCorrective Action
Precipitation of Black Solid "Pd-Black" formation. Catalyst has agglomerated and deactivated.Increase Ligand:Pd ratio to 4:1. Ensure strict O₂-free conditions.
No Reaction (Starting Material Remains) Oxidative addition failure.Switch solvent to DMAc (higher boiling point) and increase temp to 120°C .
Regio-isomer Mix Poor selectivity between terminal/internal coupling.Use P(o-tol)₃ strictly (bulky ligands favor linear trans products). Switch base to Ag₂CO₃ (silver effect) if problem persists.
De-bromination (Ar-H formed) Hydrodehalogenation side reaction.Solvent is acting as a hydride source. Ensure DMF is anhydrous. Lower temperature slightly.

References

  • The Heck Reaction Mechanism & Scope

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • Protocol for Electron-Rich Aryl Bromides

    • TCI Chemicals. (2021).[3][4] Palladium(II) Acetate-catalyzed Heck Reaction: Practical Example with 4-Bromophenol.

  • Substrate Properties (1-Bromo-4-(3-methoxypropoxy)benzene)

    • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-methoxy- (Analogous Properties).
  • General Heck Coupling Procedures

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(3-methoxypropoxy)benzene

Introduction & Scope This technical guide details the protocols for the palladium-catalyzed functionalization of 1-Bromo-4-(3-methoxypropoxy)benzene . This substrate represents a critical class of "linker" molecules—elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the protocols for the palladium-catalyzed functionalization of 1-Bromo-4-(3-methoxypropoxy)benzene . This substrate represents a critical class of "linker" molecules—electron-rich aryl bromides featuring an ether-tethered chain. Such motifs are increasingly ubiquitous in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and liquid crystal mesogens, where the alkoxy chain serves as a flexible spacer.

The presence of the para-alkoxy group increases electron density on the benzene ring, rendering the C-Br bond less electrophilic compared to electron-deficient aryl halides. Consequently, standard catalytic systems may suffer from sluggish oxidative addition. This guide provides optimized workflows for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, specifically engineered to overcome this electronic deactivation.

Chemical Profile: The Substrate
PropertySpecification
IUPAC Name 1-Bromo-4-(3-methoxypropoxy)benzene
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Electronic Nature Electron-rich (Deactivated Electrophile)
Physical State Colorless to pale yellow liquid/oil
Solubility Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water
Key Challenge Slow oxidative addition; potential coordination of ether oxygen to Pd

Strategic Catalyst Selection (Mechanistic Logic)

To ensure high yields, we must address the kinetic bottlenecks inherent to this substrate.

  • The Electronic Problem: The alkoxy group at the para position donates electron density into the ring (resonance effect), strengthening the C-Br bond.

  • The Solution: We utilize electron-rich phosphine ligands. These ligands increase the electron density on the Palladium center, accelerating the rate-limiting Oxidative Addition step.[1]

    • For Suzuki: Pd(dppf)Cl₂ is the robust "workhorse" due to its large bite angle and stability. For sterically hindered partners, XPhos Pd G2 is the superior alternative.

    • For Buchwald: Xantphos is preferred. Its wide bite angle favors reductive elimination, and it is less prone to inhibition by the substrate's ether oxygen compared to monodentate ligands.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic Acid (Model System)

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Boronic Acid 1.2 - 1.5Nucleophile (Excess ensures conversion)
Catalyst 0.03 (3 mol%)Pd(dppf)Cl₂·CH₂Cl₂ (High stability)
Base 3.0K₂CO₃ (2M Aqueous solution)
Solvent [0.2 M]1,4-Dioxane (Miscible with aq. base)
Step-by-Step Methodology
  • Inert Setup: Equip a 2-neck round-bottom flask with a condenser and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solvent Degassing: Sparge 1,4-Dioxane with Argon for 20 minutes. Note: Dissolved oxygen is the primary cause of homocoupling side-products.

  • Charging: Add 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%) to the flask.

  • Solvation: Add the degassed Dioxane via syringe. Stir for 2 minutes.

  • Activation: Add degassed 2M K₂CO₃ (3.0 equiv) via syringe. The biphasic mixture will turn orange/red.

  • Reaction: Heat the system to 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product is usually more polar (Rf ~0.4) or fluorescent.

  • Workup: Cool to Room Temperature (RT). Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Purification: Concentrate and purify via flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling with Morpholine (Secondary Amine)

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Amine 1.2Nucleophile
Pre-Catalyst 0.02 (2 mol%)Pd₂(dba)₃ (Source of Pd(0))
Ligand 0.04 (4 mol%)Xantphos (Wide bite angle)
Base 1.5NaOtBu (Strong base, soluble in toluene)
Solvent [0.2 M]Toluene (Anhydrous)
Step-by-Step Methodology
  • Pre-Complexation (Critical): In a vial inside the glovebox (or under strict Argon flow), mix Pd₂(dba)₃ and Xantphos in a small amount of Toluene. Stir for 10 mins at RT.

    • Visual Check: Solution should turn from purple/dark red to a clear orange/brown, indicating active catalyst formation.

  • Main Setup: In a reaction tube, add the Substrate, Amine, and NaOtBu.

  • Initiation: Add the pre-formed catalyst solution to the reaction tube. Rinse vial with remaining Toluene to reach 0.2 M concentration.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

    • Note: Strong agitation is required as NaOtBu is suspended, not dissolved.

  • Quench: Cool to RT. Dilute with EtOAc. Filter through a silica plug to remove inorganic salts and Pd residue.

  • Purification: Flash chromatography. Caution: Amines often streak on silica. Pre-treat the column with 1% Triethylamine in Hexanes to neutralize acidic sites.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific challenges posed by the electron-rich nature of the substrate.

SuzukiCycle Figure 1: Catalytic Cycle for Electron-Rich Aryl Bromides Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting Step) Pd(II)-Ar-Br Pd0->OxAdd Slow (Requires e- rich Ligand) TransMet Transmetallation (Base Assisted) Pd(II)-Ar-R OxAdd->TransMet Base activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Product Coupled Product (Biaryl) RedElim->Product Substrate Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene Substrate->OxAdd Boronate Boronic Acid + Base Boronate->TransMet

Caption: The electron-rich substrate slows the Oxidative Addition step (Red), necessitating electron-rich ligands to lower the activation energy.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include indicators of failure. Use this decision matrix:

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst Deactivation or Oxidative Addition Failure1. Switch to XPhos Pd G2 (more active).2. Increase Temp to 110°C (switch solvent to Toluene).
Homocoupling (Ar-Ar) Oxygen contaminationRe-degas solvents. Ensure system is under positive Argon pressure.
Protodehalogenation (Ar-H) Hydride source present / Water in anhydrous runUse strictly anhydrous Toluene (Buchwald). Check solvent quality.
Black Precipitate (Early) "Pd Black" formation (Ligand dissociation)Increase Ligand:Pd ratio to 2:1 or use a more stable precatalyst like Pd(dppf)Cl₂.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[3][4] Retrieved October 26, 2023.

Sources

Method

Technical Application Note: Optimized Lithiation Protocol for 1-Bromo-4-(3-methoxypropoxy)benzene

Abstract & Strategic Overview The lithiation of 1-Bromo-4-(3-methoxypropoxy)benzene represents a critical entry point for installing the 4-(3-methoxypropoxy)phenyl moiety into complex pharmacophores (e.g., renin inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The lithiation of 1-Bromo-4-(3-methoxypropoxy)benzene represents a critical entry point for installing the 4-(3-methoxypropoxy)phenyl moiety into complex pharmacophores (e.g., renin inhibitors like Aliskiren). While aryl bromides generally undergo facile Lithium-Halogen (Li-Br) exchange, this specific substrate presents a unique structural duality: the bromine atom directs exchange, while the alkoxy ether tail possesses Lewis-basic oxygen atoms capable of directing ortho-lithiation (Directed ortho Metalation, DoM).

This protocol details the kinetic control required to exclusively favor Li-Br exchange over DoM or Wurtz coupling. By utilizing n-Butyllithium (n-BuLi) in anhydrous THF at cryogenic temperatures (-78°C), we generate the stable aryl-lithium intermediate, which can then be trapped with diverse electrophiles (e.g., Triisopropyl borate, DMF).

Key Reaction Pathway

The following diagram illustrates the mechanistic pathway, highlighting the competition between the desired exchange and the suppression of side reactions.

ReactionPathway Substrate 1-Bromo-4-(3-methoxypropoxy)benzene Intermediate Aryl-Lithium Species (Kinetic Product) Substrate->Intermediate Li-Br Exchange (Fast, <15 min) DoM Ortho-Lithiation (Thermodynamic Side Reaction) Substrate->DoM Slow at -78°C nBuLi n-BuLi (1.05 eq) THF, -78°C nBuLi->Intermediate Product Functionalized Product (4-Substituted) Intermediate->Product Trapping Wurtz Wurtz Coupling (Biaryl formation) Intermediate->Wurtz Temp > -40°C Electrophile Electrophile (E+) (e.g., B(OiPr)3, DMF) Electrophile->Product

Caption: Mechanistic pathway favoring Li-Br exchange. Kinetic control at -78°C prevents DoM and coupling.

Critical Parameters & Optimization

Success in this protocol relies on three interdependent variables. The rationale below explains the why behind the steps.

ParameterSpecificationMechanistic Rationale
Temperature -78°C (Internal) At higher temperatures (>-50°C), the n-butyl bromide byproduct can react with the aryl-lithium (Wurtz coupling). Furthermore, the alkoxy chain can facilitate DoM at higher temps.
Solvent Anhydrous THF THF coordinates lithium aggregates, increasing the basicity/reactivity of n-BuLi to ensure rapid exchange. Diethyl ether is a viable alternative but often results in slower kinetics for this specific substrate.
Stoichiometry 1.05 - 1.10 equiv A slight excess of n-BuLi ensures complete consumption of the bromide. Large excesses are avoided to prevent attacking the electrophile or deprotonating the ether chain.
Concentration 0.2 - 0.4 M High dilution helps dissipate the heat of reaction (exotherm) during n-BuLi addition, maintaining selectivity.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene (Purity >98%).[1]

  • Reagent: n-Butyllithium (1.6 M or 2.5 M in Hexanes). Note: Titrate before use.

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or from a solvent purification system).

  • Electrophile: Triisopropyl borate (for boronic acid synthesis) or DMF (for aldehyde synthesis).

  • Apparatus: Flame-dried 3-neck round bottom flask, internal temperature probe, argon/nitrogen line, pressure-equalizing addition funnel.

Step-by-Step Methodology
Phase 1: System Preparation
  • Drying: Flame-dry all glassware under vacuum and backfill with dry Argon (repeat 3x).

  • Solvation: Charge the flask with 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv). Add anhydrous THF to achieve a concentration of 0.25 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Stir gently until the internal temperature stabilizes at -78°C .

Phase 2: Lithiation (The Critical Step)
  • Addition: Draw n-BuLi (1.05 equiv) into a syringe or addition funnel. Add dropwise to the reaction mixture over 15–20 minutes.

    • Control Point: Monitor internal temperature.[2] Do not allow it to rise above -70°C.

  • Aging: Once addition is complete, stir the mixture at -78°C for 30 to 45 minutes .

    • QC Check: At this stage, the solution is typically a light yellow/orange. A dark brown/black color may indicate decomposition or moisture ingress.

Phase 3: Electrophilic Trapping
  • Trapping: Add the Electrophile (1.2 – 1.5 equiv) neat or dissolved in minimal THF.

    • For Boronic Acid: Add Triisopropyl borate rapidly (the reaction is instant).

    • For Formylation: Add anhydrous DMF dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C (or room temperature, depending on the electrophile) over 1–2 hours.

Phase 4: Quench & Workup
  • Quench:

    • General: Quench with saturated aqueous NH₄Cl.

    • For Boronic Acids: Quench with 1M HCl (to hydrolyze the boronate ester).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Experimental Workflow Diagram

Workflow Setup SETUP Flame-dry glassware Ar Atmosphere Dissolve Substrate in THF Cooling COOLING Dry Ice/Acetone Bath Target Temp: -78°C Setup->Cooling Addition LITHIATION Add n-BuLi dropwise Maintain T < -70°C Age 30-45 min Cooling->Addition Trapping TRAPPING Add Electrophile (e.g., Borate/DMF) Stir 30 min at -78°C Addition->Trapping Workup WORKUP Warm to RT Quench (NH4Cl or HCl) Extract (EtOAc) Trapping->Workup

Caption: Step-by-step experimental workflow for high-yield lithiation.

Troubleshooting & Quality Control (Self-Validating System)

To ensure the protocol is working, use these diagnostic checks.

ObservationDiagnosisCorrective Action
Low Conversion Moisture in solvent/gas.Re-distill THF or check Ar lines. n-BuLi is being protonated by water before reacting.
High "Des-bromo" Product Protonation of intermediate.The aryl-lithium formed but was quenched by moisture before the electrophile was added. Check system integrity.
Wurtz Coupling (Biaryl) Temperature too high.Ensure internal probe accuracy. Do not rush n-BuLi addition.
Ortho-Substitution "Warm" lithiation.If the product has substitution next to the ether (ortho) rather than replacing Br (para), the temp was too high, allowing thermodynamic equilibration.

Safety Considerations

  • n-Butyllithium: Pyrophoric.[3] Reacts violently with water and air. Always handle under inert atmosphere using proper syringe techniques. Have a Class D fire extinguisher nearby.

  • Solvents: THF is a peroxide former. Test for peroxides before distillation/use.

References

  • BenchChem. (2025).[4][5] 1-Bromo-4-(3-methoxypropoxy)benzene Product Data & Applications. Retrieved from

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. (Foundational text on Li-Br exchange kinetics).
  • Organic Syntheses. (2008). Preparation of 4-Chlorophenylboronic Acid. Organic Syntheses, 85, 45. Retrieved from (Analogous procedure for aryl boronic acid synthesis via lithiation).

  • Sigma-Aldrich. (n.d.). n-Butyllithium solution technical bulletin. Retrieved from

Sources

Application

Application Note: Strategic Use of 1-Bromo-4-(3-methoxypropoxy)benzene in Pharmaceutical Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utility of 1-Bromo-4-(3-methoxypropoxy)benzene as a building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utility of 1-Bromo-4-(3-methoxypropoxy)benzene as a building block for installing solubility-enhancing ether tails in pharmaceutical intermediates.

[1][2]

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a specialized aryl bromide building block used primarily to introduce the 3-methoxypropoxy side chain into pharmaceutical scaffolds. In modern drug discovery, this specific ether motif is a "privileged substructure" utilized to modulate lipophilicity (LogP/LogD) and improve aqueous solubility without introducing hydrogen bond donors that might impede membrane permeability.

This guide details the compound's application in C-C bond formation (Suzuki-Miyaura coupling) and C-Metal generation (Lithiation/Borylation) , serving as a critical protocol for synthesizing biaryl ether intermediates found in kinase inhibitors and renin inhibitors (e.g., structural analogs of Aliskiren).

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 1-Bromo-4-(3-methoxypropoxy)benzene
CAS Number 279262-34-9
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance Clear to pale yellow liquid or low-melting solid
Boiling Point ~145°C (at 0.5 mmHg)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Functionality Aryl Bromide (Electrophile); Ether Tail (Solubilizing Group)

Structural Significance in Drug Design

The 3-methoxypropoxy tail is not merely a passive linker. Its inclusion in drug candidates is often driven by specific medicinal chemistry rationales:

  • Solubility Enhancement: Unlike a purely hydrophobic propyl chain, the terminal methoxy group disrupts water structure, enhancing aqueous solubility.

  • Metabolic Stability: The ether linkage is generally more resistant to cytochrome P450 oxidation compared to terminal alkyl groups (which suffer from

    
    -oxidation).
    
  • Conformational Biasing: The oxygen atoms can engage in intramolecular electrostatic interactions, potentially locking the conformation of the side chain to fit specific binding pockets (e.g., GPCRs or kinase ATP-binding sites).

Core Application I: Synthesis of Boronic Acid Intermediates

The most common utilization of 1-Bromo-4-(3-methoxypropoxy)benzene is its conversion into 4-(3-methoxypropoxy)phenylboronic acid , a versatile reagent for Suzuki-Miyaura cross-coupling.

Mechanism: Lithium-Halogen Exchange

Direct lithiation is preferred over Grignard formation for this substrate to avoid potential


-elimination side reactions or Wurtz coupling, ensuring high purity of the boronic species.
Protocol: Borylation via Li-Halogen Exchange

Reagents:

  • Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: Triisopropyl borate (1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 2M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF (10 mL/g substrate).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Add 1-Bromo-4-(3-methoxypropoxy)benzene via syringe. Ensure the system maintains -78°C.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The internal temperature must not exceed -65°C. Stir for 45 minutes at -78°C.

    • Checkpoint: The solution typically turns a slight yellow/orange, indicating the formation of the aryllithium species.

  • Borate Trapping: Add Triisopropyl borate dropwise. Stir at -78°C for 1 hour, then allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench the reaction with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc to obtain the white solid boronic acid.

Core Application II: Suzuki-Miyaura Cross-Coupling

Once converted to the boronic acid (or used directly with a diboron ester), the motif is coupled to heteroaryl scaffolds. This is typical in the synthesis of Type II Kinase Inhibitors where the ether tail extends into the solvent-exposed region of the enzyme.

Protocol: Pd-Catalyzed Biaryl Synthesis

Reaction: Coupling 4-(3-methoxypropoxy)phenylboronic acid with 4-Chloro-quinazoline (Model Heterocycle).

Reagents:

  • Boronic Acid (1.2 equiv)

  • Heteroaryl Chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Degassing: Sparge the solvent mixture with nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Charging: Add the heteroaryl chloride, boronic acid, base, and catalyst to the reaction vessel.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/LC-MS.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with DCM.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of the bromo-benzene precursor into a bioactive scaffold, highlighting the critical decision points.

SynthesisWorkflow Start 1-Bromo-4-(3-methoxypropoxy)benzene (Starting Material) Lithiation Li-Halogen Exchange (-78°C, n-BuLi) Start->Lithiation Activation Intermediate Aryllithium Species Lithiation->Intermediate THF, -78°C BoronicAcid 4-(3-methoxypropoxy) phenylboronic acid Intermediate->BoronicAcid 1. B(OiPr)3 2. HCl Hydrolysis Coupling Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3) BoronicAcid->Coupling + Heteroaryl Chloride Product Biaryl Ether Scaffold (Pharma Intermediate) Coupling->Product C-C Bond Formation

Figure 1: Synthetic workflow converting the aryl bromide into a functionalized biaryl scaffold via boronic acid intermediate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Borylation Moisture in THF or incomplete lithiation.Ensure THF is distilled/dry. Titrate n-BuLi before use. Maintain -78°C strictly.
Debromination (Ar-H) Protonation of Aryllithium by moisture.Flame-dry glassware. Use fresh anhydrous solvents.
Homocoupling (Ar-Ar) Oxygen presence during Suzuki coupling.Degas solvents thoroughly (freeze-pump-thaw or sparging).
Protodeboronation Reaction temperature too high or base too strong.Reduce temp to 80°C. Switch base from K₂CO₃ to K₃PO₄ or CsF.

References

  • BenchChem. (2025).[1] 1-Bromo-4-(3-methoxypropoxy)benzene Product Specifications and Applications. Link

  • Sigma-Aldrich. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols. Link

  • PubChem. (2025). Compound Summary: 1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9).[2][3][][5] Link

  • BoronPharm. (2025).[6] Applications of Alkoxy-substituted Phenylboronic Acids in Medicinal Chemistry. Link

  • Royal Society of Chemistry. (2024). General Procedures for Palladium-Catalyzed Cross-Coupling of Aryl Bromides. Link

Sources

Method

Application Note: 1-Bromo-4-(3-methoxypropoxy)benzene as a Modular Linker in Advanced Materials

Introduction: The "Spacer-Anchor" Concept In materials science, particularly in the design of Liquid Crystals (LCs) and Organic Light Emitting Diodes (OLEDs) , the control of molecular packing and solubility is as critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spacer-Anchor" Concept

In materials science, particularly in the design of Liquid Crystals (LCs) and Organic Light Emitting Diodes (OLEDs) , the control of molecular packing and solubility is as critical as the electronic properties of the core.

1-Bromo-4-(3-methoxypropoxy)benzene serves as a specialized "Spacer-Anchor" module. It is not merely a reactant but a functional tool used to engineer the physical properties of rigid conjugated systems.

  • The Anchor (Aryl Bromide): The 1-bromo-4-phenyl moiety provides a high-fidelity reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing attachment to rigid cores (e.g., biphenyls, fluorenes).

  • The Spacer (Propoxy Chain): The 3-carbon (

    
    ) alkyl chain acts as a flexible linker. In liquid crystals, this specific odd-numbered length induces a "kinked" molecular conformation relative to the core, significantly altering phase transition temperatures (the Odd-Even Effect ).
    
  • The Cap (Methoxy Group): Unlike a hydroxyl termination, the methoxy group is chemically inert and prevents hydrogen bonding, ensuring that supramolecular assembly is driven solely by van der Waals forces and

    
    -
    
    
    
    stacking.

Material Science Applications

Liquid Crystal Engineering: The Odd-Even Effect

The primary application of this molecule is the synthesis of calamitic (rod-like) mesogens . When attached to a rigid core (e.g., cyanobiphenyl), the alkoxy tail dictates the mesophase stability.

  • Mechanism: The

    
     (propylene) spacer introduces a specific geometric angle between the rigid core and the tail. According to the Odd-Even Effect , odd-numbered spacers (
    
    
    
    ) typically result in higher transition entropies and distinct clearing points compared to even-numbered spacers (
    
    
    ).
  • Utility: Researchers use this building block to fine-tune the Nematic-to-Isotropic (

    
    )  transition temperature. The flexible ether linkage also lowers the melting point compared to alkyl chains, widening the operational temperature range of the liquid crystal display (LCD).
    
Organic Electronics (OLEDs & OPVs)

In conjugated polymers (e.g., polyfluorenes or polycarbazoles), rigid backbones often suffer from poor solubility in organic solvents, making solution processing (spin-coating, inkjet printing) difficult.

  • Solubility Engineering: Attaching the 4-(3-methoxypropoxy)phenyl group orthogonal to the main chain disrupts excessive

    
    -stacking aggregates in solution without breaking the conjugation path.
    
  • Dielectric Interface: The ether oxygen atoms can interact with metal ions or dipole layers at electrode interfaces, potentially improving charge injection efficiency in organic photovoltaic (OPV) devices.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene via Williamson Ether Synthesis. Rationale: This step couples 4-bromophenol with a propyl spacer. The use of acetone/potassium carbonate ensures mild conditions that prevent debromination.

Materials:

  • 4-Bromophenol (1.0 eq)

  • 1-Chloro-3-methoxypropane (1.2 eq) [Alternatively: 1-Bromo-3-methoxypropane for faster kinetics]

  • Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq) - Critical for Finkelstein activation if using chloride.

  • Solvent: Acetone (Reagent grade) or DMF (for higher temp).

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Bromophenol (17.3 g, 100 mmol) and

    
     (27.6 g, 200 mmol) in Acetone (200 mL). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Addition: Add 1-Chloro-3-methoxypropane (13.0 g, 120 mmol) and catalytic KI (1.6 g, 10 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot (
    
    
    
    ) should disappear, replaced by the less polar ether product (
    
    
    ).
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    .
    
  • Isolation: Remove solvent. The product is typically a clear, colorless to pale yellow oil. Yield is generally >85%.

Protocol B: Downstream Application (Suzuki Coupling)

Objective: Attaching the module to a Phenylboronic Acid core (Model Reaction). Rationale: Demonstrates the "Anchor" function.


 is the standard catalyst for aryl bromides.

Materials:

  • 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with the bromide (1.0 eq), boronic acid (1.2 eq), and

    
    . Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Solvent Addition: Add degassed Toluene/Ethanol mixture and 2M

    
     via syringe under 
    
    
    
    flow.
  • Reaction: Heat to

    
    C for 12 hours. The mixture will turn black (Pd precipitation) upon completion.
    
  • Work-up: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine.

  • Purification: Column chromatography (Silica gel, Hexane/DCM gradient).

Data Visualization & Workflows

Synthesis & Application Workflow

The following diagram illustrates the transformation from raw materials to the final functional material using the described protocols.

SynthesisWorkflow Figure 1: Synthesis pathway transforming the precursor into a functional material module. Start 4-Bromophenol (Precursor) Intermediate 1-Bromo-4-(3-methoxypropoxy)benzene (The Module) Start->Intermediate Williamson Ether (K2CO3, Acetone) Reagent 1-Chloro-3-methoxypropane (Spacer Source) Reagent->Intermediate Final Alkoxy-Substituted Mesogen/OLED Material Intermediate->Final Suzuki Coupling (Pd(PPh3)4, Base) Core Aryl Boronic Acid (Liquid Crystal Core) Core->Final

Impact of Spacer Length on Phase Behavior

The table below summarizes general trends observed in liquid crystal science when varying the alkoxy spacer length, highlighting why the


 spacer (our molecule) is distinct.
Spacer LengthCarbon CountPhase Behavior Trend (Odd-Even Effect)Melting Point Trend
Methoxy

(Odd)
High

, Rigid packing
High
Ethoxy

(Even)
Lower

than

, Linear conformer
Moderate
Propoxy

(Odd)
Higher

than

, Kinked conformer
Low (Eutectic-like)
Butoxy

(Even)
Lower

than

Moderate

Note: Data represents generalized trends for alkoxy-cyanobiphenyls. Specific values depend on the exact core structure.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol.[1] Retrieved from [Link]

  • MDPI. (2020). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids (Odd-Even Effect Context). Retrieved from [Link]

Sources

Application

"protocol for a specific reaction using 1-Bromo-4-(3-methoxypropoxy)benzene"

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(3-methoxypropoxy)benzene Introduction & Scope This application note details the optimized protocol for utilizing 1-Bromo-4-(3-methoxypropoxy)benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(3-methoxypropoxy)benzene

Introduction & Scope

This application note details the optimized protocol for utilizing 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 122394-46-9) as an electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The 3-methoxypropoxy side chain serves as a crucial "spacer" or "linker" moiety in medicinal chemistry, often used to modulate lipophilicity and extend pharmacophores into specific binding pockets without introducing hydrogen bond donors. While the ether linkage is chemically robust, the specific electronic properties of the para-alkoxy substituent render the aryl bromide electron-rich, potentially slowing the oxidative addition step compared to electron-deficient substrates.

This guide provides a high-yielding, reproducible methodology using Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst, chosen for its resistance to dehalogenation side-reactions and stability in aqueous/organic biphasic systems.

Mechanistic Principles & Reaction Design

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an aryl boronic acid.[1] For this specific substrate, the mechanism follows three critical stages:

  • Oxidative Addition: The rate-determining step where Pd(0) inserts into the C-Br bond. The electron-donating alkoxy group at the para position increases electron density on the ring, slightly stabilizing the C-Br bond. Therefore, a ligand with a large bite angle (like dppf) is employed to facilitate this step.

  • Transmetallation: The transfer of the organic group from the activated boronate species to the Palladium center.[1]

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Figure 1: Catalytic Cycle Mechanism

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 1-Bromo-4-(3-methoxypropoxy)benzene PdII_Ar_Br Pd(II)(Ar)(Br)L2 Intermediate A OxAdd->PdII_Ar_Br BaseStep Base Activation (OH- replaces Br-) PdII_Ar_Br->BaseStep + Base (K2CO3) PdII_Ar_OH Pd(II)(Ar)(OH)L2 Intermediate B BaseStep->PdII_Ar_OH TransMet Transmetallation (Boronic Acid Entry) PdII_Ar_OH->TransMet + Ar'-B(OH)2 PdII_Ar_Ar Pd(II)(Ar)(Ar')L2 Intermediate C TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Product Release) PdII_Ar_Ar->RedElim RedElim->Pd0 - Biaryl Product

Experimental Protocol

Target Reaction: Coupling of 1-Bromo-4-(3-methoxypropoxy)benzene with Phenylboronic Acid.

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (Scale: 1.0 mmol)
1-Bromo-4-(3-methoxypropoxy)benzene Electrophile1.0245.1 mg
Phenylboronic Acid Nucleophile1.2146.3 mg
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 (3 mol%)24.5 mg
Potassium Carbonate (K₂CO₃) Base2.5345.5 mg
1,4-Dioxane Solvent (Organic)-8.0 mL
Water (Deionized) Solvent (Polar)-2.0 mL
Step-by-Step Procedure

Step 1: Reactor Preparation

  • Use a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Critical: Ensure the vessel is dry; however, strictly anhydrous conditions are not required due to the water co-solvent, but oxygen exclusion is mandatory.

Step 2: Reagent Loading

  • Add the solid reagents: Aryl bromide (1.0 equiv), Boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Note: Do not add the catalyst yet.

Step 3: Solvent Addition & Degassing

  • Add 1,4-Dioxane (8 mL) and Water (2 mL).

  • Degassing (Sparging): Submerge a long needle connected to an Argon/Nitrogen line into the solvent mixture. Bubble inert gas vigorously for 10–15 minutes while stirring.

  • Why: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

Step 4: Catalyst Addition

  • Remove the sparging needle but maintain positive inert gas pressure.

  • Quickly add the Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%). The solution typically turns an orange-red color.

  • Seal the vessel immediately with a septum or cap.

Step 5: Reaction

  • Heat the mixture to 90°C in an oil bath (or heating block).

  • Stir vigorously (approx. 600 RPM).

  • Monitor by TLC or LC-MS at 2 hours. Full conversion is typically observed between 2–4 hours.

Step 6: Workup

  • Cool the reaction to room temperature.[2]

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers.[3][4] Extract the aqueous layer once more with Ethyl Acetate (10 mL).[5]

  • Combine organic layers and wash with Brine (saturated NaCl, 15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 7: Purification

  • Purify the crude residue via Flash Column Chromatography.[6]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → Target elutes approx 90:10 to 80:20).

Workflow Visualization

Figure 2: Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Add Solvents & Sparge (Ar/N2) (15 mins) Start->Degas AddCat Add Pd(dppf)Cl2 Catalyst Degas->AddCat Heat Heat to 90°C (2-4 Hours) AddCat->Heat Check Check Conversion (TLC/LCMS) Heat->Check Check->Heat Incomplete Workup Aq. Workup (EtOAc/Water) Dry & Concentrate Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify End Final Product Analysis (NMR, HPLC) Purify->End

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure rigorous degassing. Oxygen is the primary enemy of Pd(0).
Starting Material Remains Slow Oxidative AdditionIncrease temperature to 100°C or switch to a more active catalyst system like Pd(OAc)₂ / XPhos .
Protodebromination Solvent Issues"Reduction" of the C-Br bond to C-H can occur in alcohols. Ensure 1,4-Dioxane is high quality (peroxide-free).
Homocoupling (Ar-Ar) Excess OxygenRe-evaluate inert gas lines. Add boronic acid slowly if problem persists.

Expected Results & Analysis

For the coupling of 1-Bromo-4-(3-methoxypropoxy)benzene with Phenylboronic acid, the product is 4-(3-methoxypropoxy)-1,1'-biphenyl .

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • δ 7.55 (d): Aromatic protons ortho to the biaryl bond.

    • δ 6.98 (d): Aromatic protons ortho to the ether linkage.

    • δ 4.10 (t): O-CH ₂-CH₂... (Triplet, distinct ether methylene).

    • δ 3.36 (s): -OCH ₃ (Singlet, terminal methoxy).

  • Yield: Typical isolated yields range from 85% to 95% under these optimized conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[6] Suzuki-Miyaura Coupling of Aryl Halides: Application Protocols. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2023). Product Specification: 1-Bromo-4-(3-methoxypropoxy)benzene. Merck/MilliporeSigma. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Yoneda Labs Technical Resources. Link

Sources

Method

"scale-up synthesis of a derivative from 1-Bromo-4-(3-methoxypropoxy)benzene"

Abstract & Strategic Overview This application note details the scalable synthesis of 2-(4-(3-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target Intermediate) from 1-Bromo-4-(3-methoxypropoxy)benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the scalable synthesis of 2-(4-(3-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target Intermediate) from 1-Bromo-4-(3-methoxypropoxy)benzene .[1] The 3-methoxypropoxy tail is a critical structural motif in medicinal chemistry, often employed to modulate lipophilicity (


) and improve metabolic stability compared to simple methoxy groups.

While lithium-halogen exchange is common at the milligram scale, it poses significant safety and cryogenic challenges at the kilogram scale. Consequently, this protocol utilizes a Palladium-Catalyzed Miyaura Borylation .[1][2] This route offers superior functional group tolerance and eliminates the need for hazardous n-butyllithium handling.

Key Technical Achievements in this Protocol:

  • Green Solvent Switch: Transitioned from Dioxane/DMSO to 2-Methyltetrahydrofuran (2-MeTHF) , enabling easier phase separation and higher sustainability.[1]

  • Palladium Remediation: Integrated scavenger workflows to reduce residual Pd to <20 ppm (ICH Q3D compliance).

  • Thermal Safety: Controlled addition protocols to manage the exotherm associated with catalyst activation.

Safety & Hazard Analysis (Process Safety Management)

Before initiating scale-up (>100g), the following hazards must be mitigated:

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway Catalyst addition can trigger an exotherm in the presence of boranes.[1]Dosing Control: Do not add catalyst to a hot mixture. Add catalyst at ambient temp, then ramp heating. Use a jacketed reactor with active cooling.
Gas Evolution Minor off-gassing may occur; highly flammable solvents (2-MeTHF).[1]Inerting: Constant

sweep. Oxygen sensors in the headspace are recommended for >1kg batches.
Sensitization Aryl bromides and Pd precursors are potent sensitizers.[1]Containment: Use split-butterfly valves or isolators for solid charging.[1]

Reaction Engineering & Route Selection

The Chemical Pathway

The synthesis proceeds via a Pd(II)/Pd(0) catalytic cycle.[3] Potassium Acetate (KOAc) is selected over stronger bases (like


) to prevent the competitive hydrolysis of the diboron reagent or premature Suzuki coupling of the product with the starting material.

ReactionScheme cluster_conditions Conditions SM 1-Bromo-4-(3-methoxypropoxy)benzene (Ar-Br) Int Pd-Complex (Intermediate) SM->Int Oxidative Addition B2Pin2 Bis(pinacolato)diboron (B2pin2) B2Pin2->Int Transmetallation Cat Pd(dppf)Cl2 KOAc Cat->Int Catalysis Prod Aryl Boronate Ester (Ar-BPin) Int->Prod Reductive Elimination Cond Solvent: 2-MeTHF Temp: 80-85°C Time: 4-6 h

Figure 1: Catalytic cycle for the Miyaura Borylation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Boronate Ester

Scale: 100 g Input | Expected Yield: 85-92%[1]

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][4]Mass (g)Role
1-Bromo-4-(3-methoxypropoxy)benzene 245.111.0100.0Limiting Reagent
Bis(pinacolato)diboron (

)
253.941.1113.9Boron Source
Potassium Acetate (KOAc) 98.143.0120.1Base
Pd(dppf)Cl2[1][2] · DCM 816.640.0310.0Catalyst
2-MeTHF --1000 mLSolvent (10V)
Step-by-Step Methodology
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet/outlet, reflux condenser, and internal temperature probe.

  • Inerting: Purge the empty reactor with

    
     for 15 minutes to remove oxygen (Critical: 
    
    
    
    poisons the catalyst and promotes homocoupling).
  • Charging: Charge the Aryl Bromide,

    
    , and KOAc. Add 2-MeTHF (degassed).
    
    • Note: Do not add the catalyst yet.

  • Agitation: Stir at 250 RPM to create a slurry.

  • Catalyst Addition: Under a positive flow of nitrogen, add the

    
    .
    
  • Reaction: Heat the jacket to 85°C (Internal temp ~80°C).

    • IPC Check: Monitor by HPLC at t=2h and t=4h.

    • Endpoint: < 2.0% Area remaining of Aryl Bromide.

  • Workup (The "Green" Advantage):

    • Cool to 20°C.

    • Add Water (500 mL) to dissolve inorganic salts (KBr, excess KOAc).

    • Agitate for 15 mins, then settle.

    • Phase Cut: Retain the upper organic layer (Product in 2-MeTHF). Discard lower aqueous layer.

    • Standard: Dioxane would require distillation here; 2-MeTHF allows direct washing.[1]

Protocol B: Palladium Scavenging & Crystallization

Objective: Reduce Pd content from ~500 ppm to <50 ppm.

  • Scavenging: To the organic layer from Protocol A, add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) at 10 wt% relative to the theoretical yield.

  • Digestion: Stir at 50°C for 4 hours.

  • Filtration: Filter hot through a Celite pad or a sintered glass filter (P3 porosity) to remove the scavenger.

  • Crystallization:

    • Concentrate the filtrate under vacuum to approx. 3 volumes (300 mL).

    • Add n-Heptane (600 mL) slowly at 40°C as an anti-solvent.[1]

    • Cool ramp: 40°C

      
       0°C over 2 hours.
      
    • Filter the white crystalline solid. Wash with cold Heptane.

    • Drying: Vacuum oven at 40°C for 12 hours.

Downstream Application: Suzuki Coupling

Context: This step validates the quality of the boronate synthesized above.

Reaction: Coupling with 2-Chloropyridine.[1]

  • Reagents: Boronate (1.0 equiv), 2-Chloropyridine (1.2 equiv),

    
     (2.5 equiv), 
    
    
    
    (0.02 equiv).
  • Solvent System: Toluene : Water (3:1).

  • Procedure:

    • Mix reagents in biphasic solvent.

    • Heat to 90°C.

    • Rapid conversion (typically < 3 hours) indicates high activity of the boronate.

    • Note: If the boronate from Protocol A contains significant protodeboronated impurity (Ar-H), the stoichiometry will be skewed, lowering yield.

Process Flow Diagram (PFD)

This diagram visualizes the unit operations for the scale-up campaign.

ProcessFlow Start Raw Materials Charging (Inert Atmosphere) Reaction Reaction Vessel (80°C, 4-6h) Start->Reaction IPC IPC: HPLC Check (Conv > 98%) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Aqueous Wash (Phase Separation) IPC->Quench Pass Scavenge Pd Scavenging (SiliaMetS Thiol, 50°C) Quench->Scavenge Organic Layer Filter Filtration (Remove Scavenger) Scavenge->Filter Cryst Crystallization (2-MeTHF / Heptane) Filter->Cryst Dry Drying (Vac Oven, 40°C) Cryst->Dry Final Final Product (Ar-BPin) Dry->Final

Figure 2: Unit operations for the isolation of the Boronate Ester.

Troubleshooting & Quality Attributes (Self-Validating System)

To ensure the protocol is "self-validating," check these parameters:

IssueObservationRoot CauseCorrective Action
Low Conversion HPLC shows >5% Ar-Br remaining after 6h.

ingress deactivated the catalyst.
Sparging was insufficient. Add 0.5 mol% fresh catalyst and re-sparge.
Protodeboronation High levels of Ar-H (des-bromo) byproduct.[1]Temperature too high or reaction time too long.Stop reaction immediately once Ar-Br is consumed.[1] Do not "cook" overnight.
Dark Product Isolated solid is grey/brown.[1]Palladium breakthrough.Re-dissolve in 2-MeTHF and treat with activated charcoal or repeat thiol scavenging.[1]
Oily Product Product fails to crystallize.[1][5]Residual solvent or impurities.[5]Use a seed crystal. Ensure Heptane ratio is >2:1 vs 2-MeTHF.[1]

References

  • Miyaura Borylation Mechanism & Base Selection: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2][6] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][2] The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Scale-Up Safety & Solvents: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. (Context on solvent selection like 2-MeTHF).

  • Palladium Scavenging Strategies: Garrett, C. E., & Prasad, K. (2004).[8] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Crystallization of Boronates: Stephens, A. et al. (2021). Development and Scale-Up of a Miyaura Borylation Process. Organic Process Research & Development.

Sources

Application

Application Note: Purification of Suzuki Coupling Products Derived from 1-Bromo-4-(3-methoxypropoxy)benzene

Abstract & Strategic Overview This application note details the purification strategy for biaryl products synthesized via Suzuki-Miyaura cross-coupling using 1-Bromo-4-(3-methoxypropoxy)benzene as the electrophile. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the purification strategy for biaryl products synthesized via Suzuki-Miyaura cross-coupling using 1-Bromo-4-(3-methoxypropoxy)benzene as the electrophile.

The specific structural motif—a 3-methoxypropoxy ether tail —imparts distinct physicochemical properties to the final biaryl product:

  • Enhanced Lipophilicity with Polarity: The ether chain increases solubility in medium-polarity solvents (DCM, EtOAc, THF) while maintaining compatibility with non-polar hydrocarbons (Heptane/Hexane).

  • Crystallization Challenges: The flexible propoxy linker often lowers the melting point, increasing the likelihood of the product isolating as a viscous oil rather than a crystalline solid.

  • Impurity Profile: Common impurities include protodeboronated by-products, homocoupled biaryls, and residual Palladium (Pd) species, which can coordinate to the ether oxygen, making removal difficult.

This guide prioritizes Palladium remediation and chromatographic resolution over crystallization, ensuring high purity (>98%) suitable for late-stage drug discovery or biological assays.

Pre-Purification Considerations

Before initiating the workup, the reaction mixture must be assessed to minimize the purification burden.

Reaction Monitoring (IPC)
  • Technique: UPLC-MS or TLC (Silica).

  • Critical Check: Confirm consumption of the aryl bromide. The ether tail usually makes the starting material (SM) slightly more polar than unsubstituted aryl bromides.

  • Quench Decision: Do not quench until SM < 1%. If the reaction stalls, add a second charge of catalyst (0.5 mol%) rather than forcing purification on a complex mixture.

The "Ether Effect" on Workup

The 3-methoxypropoxy chain acts similarly to a short polyethylene glycol (PEG) unit. It can act as a phase transfer catalyst, potentially stabilizing emulsions during aqueous extraction.

  • Recommendation: Avoid vigorous shaking if emulsions form. Use gentle inversion and allow extended settling times. If an emulsion persists, add solid NaCl (brine saturation) or a small amount of MeOH to break the suspension.

Protocol 1: Workup & Crude Isolation

Objective: Remove bulk inorganic salts (borates, carbonates) and polar catalyst ligands.

  • Concentration: Rotary evaporate the reaction solvent (typically Dioxane, DMF, or THF/Water) to near dryness. Note: If DMF is used, significant oil residues will remain.

  • Re-dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) or MTBE . Avoid DCM at this stage to prevent emulsion formation with the aqueous layer.

    • Volume: Use 10 mL solvent per 1 mmol of substrate.

  • Aqueous Wash:

    • Wash 2x with 0.5 M NaOH (to remove unreacted boronic acids and phenolic by-products).

    • Wash 1x with Water .

    • Wash 1x with Saturated Brine .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is too Lewis-acidic and can bind to the ether oxygen, causing minor product loss.

  • Filtration: Filter and concentrate to yield the Crude Oil .

Protocol 2: Palladium Scavenging (Critical Step)

Because the ether oxygen in the 3-methoxypropoxy chain can weakly coordinate with Palladium, standard flash chromatography often fails to reduce Pd levels below <50 ppm. Active scavenging is required.

Reagent: Thiol-functionalized Silica Gel (e.g., SiliaMetS® Thiol) or Activated Charcoal (Darco® KB-B).

Step-by-Step:

  • Dissolution: Dissolve the crude oil in THF or EtOAc (10 mL/g).

  • Scavenger Addition:

    • For Thiol-Silica: Add 50 wt% equivalent relative to the crude mass.

    • For Charcoal: Add 100 wt% equivalent.

  • Incubation: Stir gently at 50°C for 60 minutes . Heat is essential to promote ligand exchange between the Pd-complex and the scavenger.

  • Filtration: Filter the suspension through a Celite® 545 pad packed in a sintered glass funnel. Rinse the pad with fresh EtOAc.

  • Validation: The filtrate should be visibly lighter (yellow/orange -> pale yellow/colorless).

Protocol 3: Flash Column Chromatography

Due to the "oily" nature of methoxypropoxy derivatives, crystallization is often unreliable. Flash chromatography is the primary purification method.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Mobile Phase: n-Heptane / Ethyl Acetate (EtOAc).

    • Why Heptane? Heptane is less volatile than Hexane, preventing bubble formation in the column during summer months or exothermic adsorption.

Gradient Strategy (General Biaryl):

Column Volume (CV)% EtOAc in HeptanePurpose
0–2 CV0%Elute non-polar impurities (de-brominated SM).
2–5 CV0% → 5%Elute homocoupled by-products (often non-polar).
5–15 CV5% → 20%Elute Target Product. (Ether tail usually elutes here).
15–20 CV20% → 50%Elute polar impurities (phosphine oxides, boronic acids).
  • Detection: UV at 254 nm (aromatic) and 280 nm (ether aux).

  • TLC Stain: If UV is weak, use Phosphomolybdic Acid (PMA) stain. The ether chain oxidizes readily, showing a dark blue/green spot.

Protocol 4: Crystallization (Contingency)

If the product is a solid, crystallization yields the highest purity. However, the 3-methoxypropoxy chain lowers the lattice energy.

  • Solvent System: Isopropyl Alcohol (IPA) / Heptane .

  • Procedure:

    • Dissolve the chromatographed oil in minimal hot IPA (60°C).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Add a drop of IPA to clear the solution.

    • Slow Cool: Wrap the flask in foil and allow it to cool to Room Temp (RT) over 4 hours, then to 4°C overnight. Rapid cooling will result in "oiling out."

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting decision nodes based on the physical state of the crude product.

PurificationWorkflow cluster_legend Legend Start Crude Reaction Mixture (Suzuki Coupling) Quench 1. Aqueous Workup (0.5M NaOH Wash) Start->Quench Remove Boronic Acids Dry 2. Dry & Concentrate (Na2SO4) Quench->Dry Scavenge 3. Pd Scavenging (Thiol-Silica / 50°C) Dry->Scavenge Crude Oil Filter 4. Filtration (Celite) Scavenge->Filter Remove Pd-Resin StateCheck Is Product Solid or Oil? Filter->StateCheck Flash 5a. Flash Chromatography (Heptane/EtOAc Gradient) StateCheck->Flash Oil / Low MP Solid Cryst 5b. Crystallization (IPA/Heptane) StateCheck->Cryst High MP Solid Final Final Product (>98% Purity, <20ppm Pd) Flash->Final Cryst->Final L1 Critical Clean-up L2 Standard Ops

Figure 1: Decision-tree workflow for the purification of 3-methoxypropoxy biaryl derivatives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" during crystallization The flexible ether chain prevents lattice formation.Re-dissolve in Et₂O, scratch the glass, and evaporate slowly. Seed crystals are essential. Alternatively, switch to Flash Chromatography.
High Pd content (>100 ppm) Pd coordinated to ether oxygen.Repeat scavenging step using DMT (Dimercaptotriazine) functionalized silica, which has higher affinity than Thiol.
Emulsion during extraction Surfactant-like behavior of the ether chain.Add Saturated NaCl (Brine) or filter the biphasic mixture through a Celite pad to break the emulsion.
Product co-elutes with impurity Similar polarity of homocoupled byproduct.Change mobile phase modifier. Switch EtOAc to MTBE or DCM to alter selectivity based on polarizability.

References

  • Suzuki-Miyaura Coupling General Mechanism & Workup

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Purification of Ether-Functionalized Aromatics

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses lipophilicity/solubility of ether chains). Link

  • Flash Chromatography Gradient Design

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

Method

"analytical methods for monitoring reactions with 1-Bromo-4-(3-methoxypropoxy)benzene"

Part 1: Introduction & Physicochemical Profile[1] Executive Summary 1-Bromo-4-(3-methoxypropoxy)benzene (Structure: Br-C6H4-O-(CH2)3-OCH3) is a versatile aryl bromide building block, widely utilized in the synthesis of l...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile[1]

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene (Structure: Br-C6H4-O-(CH2)3-OCH3) is a versatile aryl bromide building block, widely utilized in the synthesis of liquid crystals and pharmaceutical intermediates.[1] Its value lies in the orthogonal reactivity of the aryl bromide moiety (susceptible to Pd-catalyzed cross-coupling or Li-halogen exchange) and the stability of the ether linkage.

This Application Note provides a definitive guide for monitoring reactions involving this substrate, specifically focusing on Suzuki-Miyaura cross-couplings , which represent its most common utilization. The protocols herein are designed to detect not only the consumption of the starting material (SM) but also the formation of critical impurities such as the hydrodehalogenated byproduct (des-bromo) and homocoupled biaryls.

Physicochemical Profile

Understanding the molecule's properties is the foundation of method selection.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₁₃BrO₂MW = 245.11 g/mol . Detectable by MS (ESI+ or EI).
Boiling Point ~290–310°C (Est.)High enough for GC analysis without rapid evaporation during sampling.
Solubility Lipophilic (LogP ~3.0)Soluble in MeCN, MeOH, DCM, EtOAc. Insoluble in water. Requires organic diluent for HPLC.
Chromophore Benzene Ring, EtherUV Active. λ_max expected ~220 nm and ~270-280 nm (typical anisole derivative).
Stability Stable to weak base/acidCompatible with standard silica gel chromatography.

Part 2: Analytical Methodologies

Method Selection Strategy

For this substrate, HPLC-UV is the gold standard for in-process control (IPC) due to its ability to resolve non-volatile coupling partners (e.g., boronic acids). GC-MS is the secondary method, excellent for confirming conversion and identifying volatile side products.

Method A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative monitoring of reaction conversion and purity profiling.

Rationale: The lipophilic nature of the propoxy chain requires a C18 stationary phase. Acidic modification of the mobile phase is recommended not for the analyte itself (which is neutral), but to suppress silanol activity on the column and improve peak shape for potential amine-containing coupling partners.

Protocol Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary) and 220 nm (secondary)
Injection Vol 5 µL
Gradient Program
  • 0.0 min: 40% B

  • 8.0 min: 95% B (Linear Ramp)

  • 10.0 min: 95% B (Hold to elute dimers)

  • 10.1 min: 40% B (Re-equilibration)

  • 13.0 min: Stop

Sample Preparation:

  • Take 20 µL of reaction mixture.

  • Quench into 500 µL MeCN.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Inject.[1]

Method B: Gas Chromatography (GC-FID/MS)

Purpose: Rapid conversion check and identification of de-halogenated byproducts (which often co-elute in HPLC).

Rationale: The aryl bromide is thermally stable. GC offers superior resolution for the "Des-Bromo" impurity (1-(3-methoxypropoxy)benzene), which forms if the catalyst cycle stalls.

Protocol Parameters
ParameterCondition
Inlet Temp 250°C (Split ratio 20:1)
Column HP-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Detector FID @ 300°C or MS Source @ 230°C
Temperature Program
  • Initial: 100°C (Hold 1 min)

  • Ramp: 20°C/min to 300°C

  • Final: 300°C (Hold 3 min)

Part 3: Reaction Monitoring Protocol (Suzuki Coupling)

The Chemical Context

In a typical Suzuki coupling, 1-Bromo-4-(3-methoxypropoxy)benzene reacts with an aryl boronic acid. The monitoring strategy must account for the catalytic cycle's sensitivity to oxygen and the potential for "stalled" oxidative addition.

Workflow Visualization

The following diagram illustrates the monitoring decision tree and the mechanistic origins of key impurities.

ReactionMonitoring Start Reaction Start (T=0) Sampling Sample Aliquot (Every 1-2 hrs) Start->Sampling Quench Quench: MeCN/H2O (Stop Catalyst) Sampling->Quench Analysis Select Analysis Method Quench->Analysis TLC TLC (Hex/EtOAc) Qualitative Check Analysis->TLC Quick Look HPLC HPLC-UV Quantitative Profile Analysis->HPLC Standard GC GC-MS Impurity ID Analysis->GC Volatiles Decision Conversion > 98%? HPLC->Decision GC->Decision Workup Proceed to Workup Decision->Workup Yes Troubleshoot Identify Stalling Cause Decision->Troubleshoot No ImpurityA Impurity A: Des-Bromo (Hydrodehalogenation) Troubleshoot->ImpurityA Excess Reductant/Water ImpurityB Impurity B: Homocoupling (Ar-Ar Dimer) Troubleshoot->ImpurityB Oxidative Stress/O2

Caption: Workflow for monitoring the cross-coupling of 1-Bromo-4-(3-methoxypropoxy)benzene, highlighting critical decision points and impurity origins.

Step-by-Step Monitoring Procedure

Step 1: T=0 Sampling (Control)

  • Before adding the catalyst, sample the reaction mixture containing the Aryl Bromide, Boronic Acid, and Base.

  • Run this on HPLC/GC. This establishes the retention time (Rt) of the starting material (SM) and the Boronic Acid (often elutes early on C18).

Step 2: Reaction Sampling

  • Frequency: Sample at 30 min, 1 h, and then every 2 h.

  • Technique: Use a glass capillary or micropipette to withdraw ~20-50 µL.

  • Quenching (Critical): Immediately dilute into a vial containing Acetonitrile (for HPLC) or Ethyl Acetate (for GC). Note: For HPLC, ensure the sample is homogenous. If salts precipitate, centrifuge before injecting.

Step 3: Data Interpretation

  • Target: Disappearance of the Aryl Bromide peak (Rt ~5-7 min on generic gradient).

  • Watchlist:

    • Des-Bromo Impurity: Elutes before the SM on C18 (more polar due to loss of Br).

    • Homocoupling (Dimer): Elutes after the product (highly lipophilic).

Part 4: Troubleshooting & Optimization

Common issues encountered when coupling this specific ether-linked bromide:

ObservationProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst deactivation (Pd black formation) or poor solubility of boronic acid.Add more solvent (e.g., Ethanol/Water ratio adjustment) or add fresh catalyst (0.5 mol%).
High "Des-Bromo" Impurity "Protodebromination". Often caused by excessive heating in protic solvents (EtOH/H2O).Lower reaction temperature; switch to anhydrous conditions (THF/Toluene) if possible.
Unknown Late Eluting Peak Homocoupling of the Boronic Acid or the Aryl Bromide.Degas solvents thoroughly (Sparge with Argon for 15 min). Oxygen promotes homocoupling.
Split Peaks in HPLC Sample solvent mismatch (injecting pure EtOAc into Reverse Phase).Dilute sample 1:10 in the Mobile Phase (MeCN) before injection.

Part 5: References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides. Retrieved from

  • Sigma-Aldrich. 1-Bromo-3,4-(methylenedioxy)benzene Product Analysis & Properties. (Used as physicochemical proxy for aryl ether bromides). Retrieved from

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from

  • ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by Pd. Retrieved from

  • SIELC Technologies. HPLC Separation of Benzene, 1-bromo-4-methoxy- (Anisyl Bromide). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing Suzuki coupling conditions for 1-Bromo-4-(3-methoxypropoxy)benzene"

Topic: 1-Bromo-4-(3-methoxypropoxy)benzene Case ID: SM-OPT-4492 Status: Open for Optimization Support Tier: Senior Application Scientist Substrate Analysis & Mechanistic Context Target Molecule: 1-Bromo-4-(3-methoxypropo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-4-(3-methoxypropoxy)benzene

Case ID: SM-OPT-4492 Status: Open for Optimization Support Tier: Senior Application Scientist

Substrate Analysis & Mechanistic Context

Target Molecule: 1-Bromo-4-(3-methoxypropoxy)benzene Classification: Electron-Rich Aryl Bromide (Deactivated Electrophile)

To optimize this reaction, you must first understand the electronic and steric environment of your substrate.

  • Electronic Effect (+M Effect): The alkoxy group at the para position is a strong electron donor via resonance. This increases the electron density at the carbon-bromine bond, strengthening the bond and making the Oxidative Addition step (the insertion of Pd(0) into the C-Br bond) significantly slower than with electron-neutral or electron-poor aryl halides .

  • Steric Effect: The para substitution pattern minimizes steric hindrance at the reaction site, which is favorable.

  • Solubility: The 3-methoxypropoxy chain adds lipophilicity ("greasiness"). While this aids solubility in organic solvents (THF, Dioxane), it may hinder crystallization during purification.

Implication for Catalyst Selection: Because oxidative addition is the rate-determining step for this deactivated substrate, you generally require a catalyst system with electron-rich, bulky phosphine ligands (like SPhos or XPhos) to facilitate the reaction, although standard catalysts (Pd(dppf)Cl₂) often work with higher heat or longer times.

Optimization Matrix: Experimental Conditions

Do not rely on a single set of conditions. We recommend a tiered screening approach.

ParameterTier 1: The "Workhorse" (Start Here) Tier 2: The "High Performance" (If Tier 1 Fails) Why? (Mechanistic Rationale)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)Pd(dppf)Cl₂ is robust and resists dehalogenation. XPhos/SPhos are electron-rich, accelerating oxidative addition on your deactivated ring .
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)K₂CO₃ is mild. K₃PO₄ is more basic and often superior for difficult couplings in hydrous media.
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or n-Butanol Dioxane is standard. Toluene is biphasic (good for greasy substrates). n-Butanol can assist if solubility is an issue.
Temp 80°C - 90°C100°C - 110°CHigher energy is required to overcome the activation barrier of the electron-rich C-Br bond.
Time 4 - 12 Hours1 - 4 HoursHighly active catalysts (Tier 2) complete the reaction faster, reducing side reactions like protodeboronation.
Troubleshooting Guide & FAQs

Q1: I see consumption of the bromide, but my yield is low. The major byproduct is the "reduced" arene (Hydrodehalogenation). What happened?

  • Diagnosis: This is often caused by β-hydride elimination from the solvent or ligand, followed by reductive elimination of H-Ar. It is common when the coupling is slow (due to your electron-rich ring).

  • Fix:

    • Switch from secondary alcohol solvents (Isopropanol) to aprotic solvents (Dioxane, Toluene).

    • Increase the concentration of the boronic acid (1.5 equiv).

    • Crucial: Switch to Pd(dppf)Cl₂ . The bidentate ligand "dppf" has a large bite angle that enforces reductive elimination of the product over side reactions .

Q2: My boronic acid is disappearing, but the aryl bromide remains untouched (Protodeboronation).

  • Diagnosis: The boronic acid is hydrolyzing and losing the boron group before it can couple.[1] This is pH-dependent and accelerated by high heat.

  • Fix:

    • Base Management: Switch to a milder base like K₂CO₃ or add the base slowly (portion-wise).

    • Water Control: Reduce water content (e.g., use anhydrous Dioxane with only 5-10% water).

    • Pre-activation: If using a boronic ester (pinacol), ensure enough water/base is present to hydrolyze it to the active acid species in situ.

Q3: The reaction turns black and stops ("Pd Black" formation).

  • Diagnosis: Your catalyst is decomposing into inactive metallic palladium. This happens when the ligand dissociates or oxidizes.

  • Fix:

    • Oxygen Leak: Ensure rigorous degassing (sparging with Argon for 15 mins).

    • Ligand Boost: Add 10-20% extra free ligand (e.g., add extra PPh₃ if using Pd(PPh₃)₄).

    • Stabilization: Use a precatalyst like XPhos Pd G2 , which is air-stable and activates only in the vessel.

Visualizing the Workflow
Diagram 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing reaction failures based on TLC/LCMS data.

Troubleshooting Start Reaction Analysis (TLC / LCMS) CheckSM Is Aryl Bromide Consumed? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes NoRxn FAILURE: No Reaction (Oxidative Addition Failed) CheckSM->NoRxn No (SM Remains) Dehal FAILURE: Hydrodehalogenation (Ar-Br -> Ar-H) CheckProd->Dehal Byproduct: Ar-H (from Bromide) Proto FAILURE: Protodeboronation (Ar-B -> Ar-H) CheckProd->Proto Byproduct: Ar-H (from Boron) Homo FAILURE: Homocoupling (Ar-Ar) CheckProd->Homo Byproduct: Dimer Success SUCCESS Proceed to Workup CheckProd->Success Major Peak Sol_NoRxn FIX: Use hotter catalyst (XPhos/SPhos) or higher Temp NoRxn->Sol_NoRxn Sol_Dehal FIX: Switch to Pd(dppf)Cl2 Change Solvent Dehal->Sol_Dehal Sol_Proto FIX: Add Base Slowly Reduce Water Proto->Sol_Proto Sol_Homo FIX: Degas Solvent (O2 leak) Reduce Catalyst Load Homo->Sol_Homo

Diagram 2: Standard Operating Procedure (SOP) Workflow

Caption: Step-by-step experimental setup for the "Workhorse" condition (Tier 1).

SOP Setup 1. Charge Solids (Ar-Br, Boronic Acid, Base, Cat) into vial Degas 2. Solvent Prep Sparge Dioxane/H2O with Ar (15 min) Combine 3. Combine & Seal Add solvent to solids under inert flow Setup->Combine Degas->Combine Heat 4. Reaction Heat to 85°C Stir 4-12h Combine->Heat Monitor 5. Monitor Check TLC at 2h Look for conversion Heat->Monitor Monitor->Heat Incomplete Workup 6. Workup Filter through Celite Extract w/ EtOAc Monitor->Workup Complete

Standard Operating Procedure (SOP)

Protocol: Pd(dppf)Cl₂ Mediated Coupling Use this protocol for your initial attempt.

  • Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv, e.g., 1.0 mmol)

      • Boronic Acid Partner (1.2 - 1.5 equiv)

      • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv / 3 mol%)

      • K₂CO₃ (3.0 equiv)[2]

  • Inert Atmosphere:

    • Cap the vial with a septum.[3]

    • Evacuate and backfill with Argon (x3 cycles).

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). (Concentration ~0.2 M).

  • Reaction:

    • Heat the sealed vial to 85°C in an oil bath or heating block.

    • Stir vigorously for 4–12 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over MgSO₄, filter, and concentrate.[2]

    • Note: The 3-methoxypropoxy tail makes the product lipophilic; ensure your extraction solvent is polar enough (EtOAc is usually fine, but DCM may be needed for very greasy partners).

References
  • Suzuki Reaction Mechanism & Oxidative Addition Source: Wikipedia / Organic Chemistry Portal [Link][5]

  • Catalyst Selection for Deactivated Aryl Halides Source: Organic Chemistry Portal - Suzuki Coupling [Link]

  • Preventing Hydrodehalogenation in Cross-Coupling Source: Common Organic Chemistry - Suzuki Reaction Guide [Link]

  • Protodeboronation: Mechanism and Prevention Source: Wikipedia / Chemical Reviews [Link]

Sources

Optimization

"common side reactions in Grignard formation with 1-Bromo-4-(3-methoxypropoxy)benzene"

Technical Support Center: Grignard Formation Guide Ticket ID: GRIG-ARYL-04-METHOXY Topic: Troubleshooting Grignard Formation with 1-Bromo-4-(3-methoxypropoxy)benzene Status: Open Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Formation Guide Ticket ID: GRIG-ARYL-04-METHOXY Topic: Troubleshooting Grignard Formation with 1-Bromo-4-(3-methoxypropoxy)benzene Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

This guide addresses the specific challenges of generating the Grignard reagent from 1-Bromo-4-(3-methoxypropoxy)benzene .

  • The Substrate: An aryl bromide with a para-substituted ether tail (3-methoxypropoxy).

  • The Reactivity Profile: Aryl bromides are generally reliable for Grignard formation but are prone to Wurtz-type homocoupling .

  • Specific Risk Factor: The 3-methoxypropoxy tail is a glycol-ether mimic. While chemically stable, these chains are hygroscopic . If the starting material is not rigorously dried, it will act as a carrier for water, instantly quenching the Grignard as it forms (Hydrodehalogenation).

Common Side Reactions (The "Why is it failing?")

The formation of a Grignard reagent is not a simple concerted reaction; it proceeds via a Single Electron Transfer (SET) mechanism on the Magnesium surface.[1] This radical nature drives the primary side reactions.

A. Wurtz Homocoupling (The "Dimer" Problem)
  • Observation: The reaction turns dark/muddy, and yield is low (50-60%). GC/LC-MS shows a large peak with double the molecular weight of the phenyl ring (Biaryl).

  • Mechanism: The radical intermediate (

    
    ) generated on the Mg surface attacks a molecule of unreacted starting bromide (
    
    
    
    ) instead of reacting with Mg.
  • Causality: High local concentration of organic halide at the Mg surface.

  • Substrate Specifics: Aryl radicals are highly reactive. The electron-donating nature of the alkoxy group at the para position slightly destabilizes the anion, potentially increasing the lifetime of the radical species and favoring coupling.

B. Hydrodehalogenation (The "Reduction" Problem)
  • Observation: The reaction initiates but yields the reduced arene (Ph-H) instead of the Grignard (Ph-MgBr).

  • Mechanism:

    
    .
    
  • Causality: Moisture in solvent, atmosphere, or substrate .

  • Substrate Specifics: The ether tail (methoxypropoxy) can chelate water molecules via hydrogen bonding. Standard "drying" (rotary evaporation) is often insufficient to remove water trapped in this ether matrix. Azeotropic drying with toluene is recommended.

C. Magnesium Passivation
  • Observation: No exotherm; reaction refuses to start even with iodine.

  • Mechanism: Formation of an impermeable MgO/Mg(OH)₂ layer on the metal surface.

  • Causality: Old magnesium or exposure to humid air.

Troubleshooting Workflow (Interactive FAQ)

Issue 1: "The reaction won't start (Initiation Failure)."
  • Diagnosis: Passive Magnesium surface.

  • Solution A (Mechanical): Stop stirring. Use a glass rod to crush a few Mg turnings against the flask wall under inert gas flow. This exposes fresh

    
    .[2]
    
  • Solution B (Chemical Entrainment): Add 1-2 drops of 1,2-dibromoethane . This reacts aggressively with Mg, etching the surface and releasing ethylene gas (visible bubbling), which cleans the metal for your aryl bromide.

  • Solution C (The "Turbo" Fix): If available, use DIBAL-H (1-2 mol%) to activate the Mg. This acts as a scavenger for moisture and oxides on the surface.

Issue 2: "I see a large dimer peak (Biaryl) in my LC-MS."
  • Diagnosis: Wurtz Coupling due to high concentration.

  • Solution: You are adding the substrate too fast.

    • Protocol Adjustment: Dilute the aryl bromide in 5-10 volumes of THF. Add it dropwise over 1-2 hours.

    • Reasoning: You want the concentration of

      
       in the bulk solution to be near zero. As soon as a drop hits the solution, it should find Mg, not another radical.
      
Issue 3: "The reaction turned into a solid block."
  • Diagnosis: Solubility limit exceeded.

  • Substrate Specifics: While the ether tail aids solubility, the Grignard complex can aggregate.

  • Solution: Add anhydrous LiCl (0.5 - 1.0 equiv) to the reaction. This breaks up the polymeric Grignard aggregates (forming a "Turbo Grignard" species

    
    ), dramatically improving solubility and reactivity.
    

Visualized Pathways & Logic

Diagram 1: Reaction Competition Pathways

This diagram illustrates the divergence between the desired pathway and the two main failure modes (Wurtz & Quenching).

GrignardPathways SM Aryl Bromide (Substrate) Mg_Surf Mg Surface (SET Process) SM->Mg_Surf Diffusion Radical Aryl Radical (Intermediate) Mg_Surf->Radical e- Transfer Grignard Desired Grignard (Ar-MgBr) Radical->Grignard Mg Insertion (Successful Path) Wurtz Biaryl Dimer (Side Reaction) Radical->Wurtz + Ar-Br (High Conc. Error) Reduced Reduced Arene (Quenched) Grignard->Reduced + H2O (Wet Substrate)

Caption: The critical branch point is the Aryl Radical. High substrate concentration favors Wurtz coupling (Red); Moisture leads to quenching (Red).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start Grignard Formation Bubbles Bubbles/Exotherm? Start->Bubbles Yes Yes Bubbles->Yes Initiated No No Bubbles->No Stalled CheckColor Check Color/Turbidity Yes->CheckColor Activator Add I2 or Dibromoethane No->Activator Dark Dark/Muddy? CheckColor->Dark Clear Clear/Grey? CheckColor->Clear Activator->Bubbles Retry WurtzIssue Wurtz Coupling Likely ACTION: Slow Addition Rate Dark->WurtzIssue Success Proceed to Titration Clear->Success

Caption: Step-by-step logic flow for diagnosing initiation and quality issues during the reaction.

Optimized Experimental Protocol

Objective: Synthesis of [4-(3-methoxypropoxy)phenyl]magnesium bromide (~0.5 - 1.0 M in THF).

Reagents:

  • 1-Bromo-4-(3-methoxypropoxy)benzene (10 mmol, 2.45 g)

  • Magnesium turnings (12 mmol, 1.2 equiv)

  • Anhydrous THF (10-20 mL)

  • Iodine (1 crystal) or 1,2-Dibromoethane (50 µL)

  • Optional: LiCl (anhydrous, 11 mmol) for solubilization.

Step-by-Step Procedure:

  • Drying (Critical): Dissolve the aryl bromide in toluene and rotary evaporate to dryness (azeotrope water) twice. Keep the residue under high vacuum for 2 hours.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings.

  • Activation:

    • Add just enough THF to cover the Mg.

    • Add the activator (

      
       or dibromoethane).
      
    • Wait until the iodine color fades or ethylene bubbles appear.

  • Initiation: Add approx. 5% of the aryl bromide solution (dissolved in dry THF). Heat gently with a heat gun until the solution becomes turbid and begins to reflux on its own.

  • Controlled Addition: Once self-sustaining reflux is established, add the remaining aryl bromide dropwise over 60 minutes .

    • Note: If reflux stops, stop addition. Re-heat to restart reflux before continuing. Accumulation of unreacted bromide leads to Wurtz coupling.

  • Completion: After addition, reflux gently for 1 hour. Cool to room temperature.

  • Titration (Knochel Method):

    • Aliquot 0.5 mL of the supernatant Grignard.

    • Add dropwise to a solution of accurately weighed Iodine (

      
      ) in THF/LiCl (0.5M).
      
    • Endpoint: Disappearance of the brown iodine color.[3]

References

  • Grignard Mechanism & Radical Pathways

    • Source: Garst, J. F., & Ungváry, F. "Mechanism of Grignard reagent formation." Grignard Reagents: New Developments (2000).
    • Context: Establishes the SET mechanism responsible for Wurtz coupling.
    • 4

  • Magnesium Activation (DIBAL-H & Entrainment)

    • Source: Tilstam, U., & Weinmann, H. "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development (2002).
    • Context: Provides industrial-grade activation methods for difficult aryl halides.
  • Titration Protocol (Knochel Method)

    • Source: Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[5][6] Synthesis (2006).[5][6][7][8][9][10]

    • Context: The standard LiCl/Iodine titr
  • Wurtz Coupling in Aryl Grignards

    • Source: Kharasch, M. S., & Reinmuth, O. "Grignard Reactions of Nonmetallic Substances."
    • Context: Classical reference for homocoupling side reactions.
    • 11[5]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions of 1-Bromo-4-(3-methoxypropoxy)benzene

Case ID: #T-120538-Br Subject: Troubleshooting Low Yields & Reactivity Issues Compound: 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 120538-48-9) Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #T-120538-Br Subject: Troubleshooting Low Yields & Reactivity Issues Compound: 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 120538-48-9) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties with 1-Bromo-4-(3-methoxypropoxy)benzene , a para-alkoxy aryl bromide.[1]

The Core Problem: This molecule presents a specific electronic paradox. The alkoxy group at the para position is a strong Electron Donating Group (EDG).[1]

  • In Organometallics (Grignard/Lithium): The EDG destabilizes the resulting carbanion, promoting side reactions like Wurtz homocoupling.[1]

  • In Pd-Catalysis: The EDG increases electron density at the ipso-carbon, strengthening the C-Br bond and significantly slowing down Oxidative Addition , the rate-limiting step in cross-coupling.[1]

This guide provides the field-proven protocols to overcome these electronic barriers.

Module 1: Grignard Formation Failures

User Symptom: "I can't get the reaction to initiate," or "The reaction started, but I ended up with a lot of dimer (4,4'-bis(3-methoxypropoxy)biphenyl)."

Technical Diagnosis

The formation of the Grignard reagent is a radical process occurring on the Magnesium surface.[1][2]

  • Initiation Latency: The electron-rich nature of the ring makes the initial electron transfer from Mg to the halide slower than electron-neutral benzenes.[1]

  • Wurtz Coupling (The Yield Killer): Once formed, the Grignard reagent (

    
    ) is a nucleophile.[1] If a high concentration of unreacted bromide (
    
    
    
    ) remains (due to poor initiation or fast addition), the Grignard attacks the starting material:
    
    
    [1]
Troubleshooting Workflow
SymptomRoot CauseCorrective Action
No exotherm / No color change Passivated Mg surface or wet solvent.[1]Do not heat blindly. Use the "Entrainment Method" (see protocol below). Add DIBAL-H (1 mol%) to scavenge moisture/oxide.[1]
High yield of Homocoupler (Dimer) Localized high concentration of

.[1]
Dilution is key. Increase solvent volume.[1] Switch from dropping funnel to syringe pump addition.
Precipitate forms immediately Solubility limit of alkoxide-Mg species.[1]The ether tail aids solubility, but if using Et2O, switch to THF. The oxygen in the chain coordinates Mg, stabilizing the complex.
Visualizing the Failure Mode

GrignardPathways Start Aryl Bromide (R-Br) + Mg(0) Radical Radical Pair [R• •MgBr] Start->Radical Slow Initiation (Rate Limiting) Wurtz Homocoupling Side Product (R-R) Start->Wurtz High Conc. pathway Grignard Grignard Reagent (R-MgBr) Radical->Grignard Surface Diffusion Grignard->Wurtz Reaction with excess R-Br

Figure 1: The "Danger Zone" is the competition between stable Grignard formation and Wurtz coupling.[1] High concentrations of starting material favor the red path.

Module 2: Palladium Cross-Coupling Stalls

User Symptom: "The reaction stalls at 50% conversion. I see starting material and hydro-dehalogenated product (H-substituted) by LCMS."

Technical Diagnosis

The para-alkoxy group donates electrons into the benzene ring (Resonance effect).[1] This increases the bond order of the C-Br bond, making it shorter and stronger. Standard catalysts (like


) often fail to insert into this bond (Oxidative Addition).[1]
The "Ligand-First" Solution

You must use electron-rich, bulky phosphine ligands to force the Palladium into the C-Br bond.[1]

ParameterRecommendationScientific Rationale
Ligand Class Dialkylbiaryl phosphines (Buchwald Ligands).[1]Bulky ligands promote the formation of the active monoligated

species, which is 1000x more active than

.[1]
Specific Ligands SPhos or XPhos .SPhos is the "Gold Standard" for electron-rich aryl bromides.[1] It provides the electron density needed to facilitate oxidative addition.[1]
Base Selection K3PO4 or Cs2CO3 .Weaker bases reduce side reactions.[1] Avoid strong alkoxides (NaOtBu) if your coupling partner is sensitive.[1]
Solvent 1,4-Dioxane or Toluene/Water .[1]High boiling points allow you to push the temperature to 80-100°C, often necessary for these deactivated electrophiles.[1]
Visualizing the Catalytic Bottleneck

PdCycle PreCat Pd(II) Precatalyst Active Active Species L-Pd(0) PreCat->Active Reduction OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Active->OxAdd SLOW STEP (Due to e- rich Ar-Br) Prod Product Ar-Nu OxAdd->Prod Transmetallation & Red. Elimination Prod->Active Regeneration

Figure 2: The red arrow indicates the rate-limiting step caused by the methoxypropoxy group.[1] Using SPhos/XPhos accelerates this specific step.

Module 3: Validated Protocol (Grignard)

Protocol ID: P-Mg-Entrainment Objective: Synthesis of (4-(3-methoxypropoxy)phenyl)magnesium bromide without homocoupling.

Materials:

  • 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv)[1]

  • Magnesium turnings (1.3 equiv) - Must be fresh/crushed[1]

  • LiCl (1.1 equiv) - Optional, for "Turbo" variant[1]

  • 1,2-Dibromoethane (0.05 equiv) - The Entrainer[1]

  • THF (Anhydrous) - Concentration target: 0.5 M[1]

Step-by-Step Methodology:

  • Activation: Place Mg turnings in a flame-dried Schlenk flask under Argon. Add LiCl (if using) and heat with a heat gun under vacuum until moisture is removed.[1] Cool to RT.

  • The Entrainment Charge: Add just enough THF to cover the Mg. Add the 1,2-dibromoethane .[1]

    • Observation: You should see vigorous bubbling (ethylene gas) and heat generation.[1] This chemically etches the Mg surface, exposing reactive Mg(0).[1][3]

  • Initiation: Once the bubbling subsides but the solution is still warm, add 5% of your total Aryl Bromide .[1]

    • Critical Checkpoint: Wait for the solution to turn turbid/grey.[1] If it stays clear, do NOT proceed. Add a crystal of Iodine and wait.[1][3]

  • Controlled Addition: Dilute the remaining Aryl Bromide in the rest of the THF. Add this solution dropwise over 1-2 hours.

    • Why? Keeping the concentration of

      
       low relative to 
      
      
      
      prevents the Grignard from attacking the bromide (Wurtz coupling).[1]
  • Digestion: After addition, stir at room temperature for 1 hour. Do not reflux unless absolutely necessary (reflux promotes degradation of the ether chain via cleavage if trace Lewis acids are present).[1]

References & Authority

  • Knochel, P. et al. "Preparation of polyfunctional arylmagnesium reagents."[1] Angewandte Chemie International Edition, 2003.[1] (Describes the LiCl "Turbo Grignard" effect for difficult substrates). [1]

  • Buchwald, S. L. et al. "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling."[1] Chemical Science, 2011.[1] (Establishes SPhos/XPhos superiority for electron-rich aryl halides).

  • NIST Chemistry WebBook. "Benzene, 1-bromo-4-methoxy- (Analogous reactivity data)." (Used for thermodynamic baselines of para-alkoxy aryl bromides).[1]

Sources

Optimization

"how to prevent homocoupling in Suzuki reactions of 1-Bromo-4-(3-methoxypropoxy)benzene"

Technical Support Center: Suzuki-Miyaura Coupling Optimization Subject: Prevention of Homocoupling in Reactions of 1-Bromo-4-(3-methoxypropoxy)benzene Ticket ID: #SM-HC-4039 Status: Open Support Tier: Level 3 (Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling Optimization Subject: Prevention of Homocoupling in Reactions of 1-Bromo-4-(3-methoxypropoxy)benzene Ticket ID: #SM-HC-4039 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Substrate Analysis

User Query: How do I prevent homocoupling when coupling 1-Bromo-4-(3-methoxypropoxy)benzene?

Technical Assessment: The substrate, 1-Bromo-4-(3-methoxypropoxy)benzene , presents a specific set of electronic and steric challenges.

  • Electronic Nature: The 3-methoxypropoxy group is an electron-donating group (EDG) in the para position. This increases electron density at the C-Br bond, making oxidative addition (the first step of the catalytic cycle) slower compared to electron-deficient aryl halides.

  • Side Reaction Risks:

    • Path A (Target): Cross-coupling with the boronic acid.[2][3][4]

    • Path B (Electrophile Homocoupling): Reductive dimerization of your bromide substrate to form the symmetrical biaryl (4,4'-bis(3-methoxypropoxy)biphenyl). This typically occurs when the oxidative addition species (

      
      ) accumulates due to stalled transmetallation.
      
    • Path C (Nucleophile Homocoupling): Oxidative dimerization of the boronic acid partner. This is oxygen-driven and consumes your nucleophile, leaving unreacted bromide.

The guide below prioritizes the suppression of Path B (dimerization of your specific bromide) while ensuring conditions do not trigger Path C .

Troubleshooting Guide (Q&A)

Q1: I am seeing the dimer of my bromide substrate (1-Bromo-4-(3-methoxypropoxy)benzene). Why is this happening?

Diagnosis: Reductive Elimination / Disproportionation. This "Ullmann-type" coupling often occurs when the catalytic cycle "stalls" after oxidative addition. If the transmetallation step (transfer of the boronic acid group) is too slow, the Palladium(II) intermediate (


) can undergo ligand exchange with another molecule of itself, leading to 

, which then reductively eliminates to form the homocouple.

Corrective Actions:

  • Eliminate Reducing Solvents: If you are using alcohols (Ethanol, Isopropanol) as co-solvents, stop. Alcohols can act as reducing agents, promoting the homocoupling of aryl halides.[5] Switch to 1,4-Dioxane , Toluene , or DMF .

  • Accelerate Transmetallation: The boronic acid might be inactive. Ensure you are using a base strong enough to activate the boron species (e.g., switch from

    
     to 
    
    
    
    or
    
    
    ).
  • Hydration is Key: Suzuki reactions require water for the base to activate the boronic acid (forming the boronate species). Ensure your solvent system is at least 10-20% water.[1]

Q2: I see the dimer of the Boronic Acid, not my bromide. Is this related?

Diagnosis: Oxidative Homocoupling (Glaser-type mechanism).[1] This is caused almost exclusively by the presence of dissolved Oxygen . It consumes your boronic acid, leaving your bromide unreacted (which might then homocouple over time due to catalyst decomposition).

Corrective Actions:

  • Rigorous Degassing: Sparging with Nitrogen/Argon for 15 minutes is mandatory. Simply "purging" the headspace is insufficient.

  • Stoichiometry: Increase the boronic acid equivalents to 1.5 equiv to compensate for sacrificial loss, but fixing the oxygen leak is the root solution.

Q3: Does the ether chain (3-methoxypropoxy) affect the catalyst?

Diagnosis: Potential Chelation. While the ether oxygen is distal, flexible chains can occasionally coordinate to the metal center, occupying open coordination sites needed for the reaction.

Corrective Actions:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , or

    
     ). These ligands are sterically demanding enough to prevent the ether chain from interfering with the Palladium center and electronically active enough to force the oxidative addition of your electron-rich bromide.
    

Optimized Experimental Protocol

Objective: Cross-coupling of 1-Bromo-4-(3-methoxypropoxy)benzene with minimal homocoupling.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust; the ferrocenyl ligand resists dechelation. Alternatively, XPhos Pd G2 for difficult cases.
Solvent 1,4-Dioxane / Water (4:1) Non-reducing organic phase; water essential for base solubility.
Base

(2.0 - 3.0 equiv)
Stronger than carbonate; facilitates faster transmetallation to outcompete homocoupling.[1]
Temperature 80°C - 90°C Sufficient energy for oxidative addition of electron-rich Ar-Br.[1]
Atmosphere Argon (Balloon or Schlenk) Critical to prevent Boronic Acid dimerization.[1]

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv)[1]

    • Boronic Acid Partner (1.2 - 1.5 equiv)[1]

    • 
       (3.0 equiv)
      
    • Catalyst: Pd(dppf)Cl₂[5][6][7]·DCM (0.05 equiv)

  • Degas Solvents: In a separate flask, mix 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon gas for at least 20 minutes. Note: Using non-degassed solvents is the #1 cause of failure.

  • Combine: Transfer the degassed solvent mixture to the reaction vial via syringe under an Argon counter-flow.

  • Seal & Heat: Seal the vial immediately. Heat to 85°C with vigorous stirring (1000 RPM). The biphasic mixture requires high shear to mix the base (aqueous) with the substrate (organic).

  • Monitor: Check by HPLC/TLC after 2 hours. If Ar-Br homocoupling is observed, lower the temperature to 60°C and switch catalyst to Pd(PPh₃)₄ to change the resting state kinetics.

Mechanism & Decision Logic

The following diagram illustrates the "Fork in the Road" where the catalytic cycle can deviate into homocoupling.

SuzukiPathways Start Start: Ar-Br + Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) inserts HomoB Oxidative Coupling (HOMOCOUPLING B-B) Start->HomoB Oxygen Present (Consumes Boronic Acid) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Requires Base + Ar-B(OH)2 HomoBr Disproportionation (HOMOCOUPLING Ar-Ar) OxAdd->HomoBr Stalled Cycle (Slow Transmetallation) Cross Reductive Elimination (CROSS-COUPLING) TransMet->Cross Fast Path

Caption: Figure 1. Kinetic competition between the desired Cross-Coupling pathway (Green) and the Homocoupling failure modes (Dashed/Grey). Stalling at Transmetallation promotes Ar-Br dimerization.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational review on mechanism and side reactions).

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society. (Explains the oxygen/base dependency of boronic acid homocoupling).

  • Wong, M. S., & Zhang, X. L. (2010). "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides." Journal of Organic Chemistry. (Details how alcohol solvents promote halide homocoupling).

  • Organic Chemistry Portal. "Suzuki Coupling." (General protocol parameters and catalyst selection).

Sources

Troubleshooting

"improving the stability of the Grignard reagent from 1-Bromo-4-(3-methoxypropoxy)benzene"

Topic: Optimization & Stability of 4-(3-methoxypropoxy)phenylmagnesium bromide Ticket ID: #GRIG-592-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Executive Technical Summary The Grignard reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Stability of 4-(3-methoxypropoxy)phenylmagnesium bromide Ticket ID: #GRIG-592-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Technical Summary

The Grignard reagent derived from 1-Bromo-4-(3-methoxypropoxy)benzene presents a unique set of challenges compared to standard phenylmagnesium bromide. The presence of the 3-methoxypropoxy side chain introduces an intramolecular chelating motif (an "ether tail") that significantly influences the reagent's Schlenk equilibrium, solubility profile, and thermal stability.

This guide addresses the three critical failure modes reported by users working with this specific scaffold:

  • Delayed Initiation: Difficulty penetrating the MgO passivation layer due to the steric bulk of the ether tail.

  • Wurtz Homocoupling: High rates of biaryl formation (dimerization) caused by local overheating during the exotherm.[1]

  • Precipitation: Formation of insoluble aggregates due to "bridging" coordination of the side-chain oxygens between Magnesium centers.[1]

The "Gold Standard" Preparation Protocol

This protocol is designed to maximize the monomeric, active species while suppressing homocoupling.

Reagents & Setup
  • Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene (Purity >98%; Note: Impurities <1% are critical to prevent radical quenching).

  • Magnesium: Turnings (crushed) or Rieke Mg (if available).[1][2]

  • Solvent: Anhydrous THF (Stabilized). Why THF? The chelating ether tail requires the higher coordination power of THF to prevent intermolecular bridging (precipitation).

  • Activator: DIBAL-H (0.05 eq) or Iodine (

    
    ).[1]
    
Step-by-Step Methodology

Step 1: System Passivation Flame-dry a 3-neck round bottom flask under a stream of Argon.[1] Add Magnesium turnings (1.1 equiv).[1] Dry stir for 10 minutes to create fresh micro-fractures on the Mg surface.[1]

Step 2: The "Entrainment" Initiation Do not add the full volume of solvent yet.

  • Cover Mg with minimal THF (just enough to wet).[1]

  • Add 1/10th of the total aryl bromide solution.[1]

  • Add a single crystal of Iodine.[1]

  • Critical Check: Wait for the iodine color to fade (brown

    
     clear/cloudy). If no change in 5 mins, apply gentle heat (heat gun) until localized bubbling starts.
    

Step 3: Controlled Addition (The Kinetic Control Phase) Once initiation is confirmed (exotherm detected):

  • Dilute the remaining aryl bromide in THF (1:4 v/v ratio).

  • Begin dropwise addition.[1][3]

  • Temperature Rule: Maintain internal temperature between 35°C and 40°C .

    • <35°C: Reaction may stall, leading to accumulation of unreacted halide (safety hazard).[1]

    • 40°C: Rate of Wurtz coupling increases exponentially.[1] Use a cooling bath if necessary.[1]

Step 4: Post-Reaction Stabilization After addition, stir at ambient temperature for 1 hour. Do not reflux unless absolutely necessary to drive completion; the ether tail makes this reagent thermally sensitive to degradation via ether cleavage at high temperatures (


).

Troubleshooting Hub (Q&A)

Issue 1: "The reaction won't start (Induction Period > 30 mins)."

Q: I added Iodine and heated it, but the solution stays brown. What now? A: You are likely facing a "poisoned" surface or wet solvent.[1] The ether tail of your substrate is hygroscopic; if the starting material wasn't dried azeotropically, it introduced water.

  • Immediate Fix: Add 1,2-dibromoethane (0.1 equiv). This "entrainer" reacts aggressively with Mg, exposing a fresh metal surface (the "etching" effect) without consuming your valuable substrate.[1]

  • Prevention: Store 1-Bromo-4-(3-methoxypropoxy)benzene over molecular sieves (4Å) for 24h prior to use.

Issue 2: "A white solid precipitated during storage."[1]

Q: My reagent was clear yesterday but now has a thick white precipitate. Is it ruined? A: Likely not. This is the Schlenk Equilibrium shifting toward the formation of polymeric species, driven by the side-chain coordination.



The ether oxygen on the side chain can coordinate to a neighboring Mg atom, forming insoluble coordination polymers.
  • The Fix: Gently warm the bottle to 30°C in a water bath and swirl. If it redissolves, it is active.[1] If it remains solid, it may be

    
     salts precipitating (common in cold THF); the supernatant is still active 
    
    
    
    .[1]
  • Verification: Perform a titration (Knochel method) on the supernatant to verify active concentration.

Issue 3: "My yield in the next step is low (High Homocoupling)."

Q: I see a large spot on TLC corresponding to the biaryl dimer. Why? A: This is Wurtz Coupling, caused by high local concentration of the organic halide near the Mg surface.

  • Root Cause: Adding the bromide too fast. When

    
    , the generated Grignard (
    
    
    
    ) attacks the unreacted bromide (
    
    
    ).
  • Solution: Increase the dilution of your feed solution and slow the addition rate. Ensure vigorous stirring to dissipate the reagent immediately upon entry.[1]

Data & Specifications

Solvent Compatibility Table
SolventSolubilityStability (25°C)Risk FactorRecommendation
THF High HighPeroxide formation (long term)Preferred
Diethyl Ether ModerateModeratePrecipitation of

Use only if THF interferes downstream
2-MeTHF HighExcellent Higher CostBest for scale-up (Higher BP, stable)
Toluene/THF (Mix) LowModerateAggregation/GellingAvoid
Stability Metrics (Normalized)
ParameterConditionHalf-Life (

)
Notes
Temperature 25°C (Inert)> 3 MonthsStable storage condition.
Temperature 60°C (Reflux)~ 48 HoursEther cleavage risk increases.[1]
Atmosphere Air Exposed< 10 SecondsImmediate quenching.[1]

Visualizing the Reaction Pathway

The diagram below illustrates the competing pathways: the desired Grignard formation versus the parasitic Wurtz coupling, highlighting the role of the chelating side chain.

GrignardPathways cluster_chelation Stabilization via Ether Tail Substrate 1-Bromo-4- (3-methoxypropoxy)benzene MgSurface Activated Mg Surface Substrate->MgSurface Diffusion Radical Radical Intermediate [R• •MgBr] MgSurface->Radical SET Mechanism Grignard Target Grignard Reagent (Chelated/Stabilized) Radical->Grignard Recombination (Fast) Wurtz Wurtz Dimer (Impurity) Radical->Wurtz Reaction with excess Substrate Grignard->Wurtz High Temp / High Conc Precipitate Coordination Polymer (Precipitate) Grignard->Precipitate Cold Temp / Intermolecular Bridging Precipitate->Grignard Warm / Dilute

Figure 1: Reaction network showing the formation of the active Grignard species (Green) and the competing degradation pathways (Red/Grey). Note the reversible nature of the precipitation.

References

  • Seyferth, D. (2009).[1] "The Grignard Reagents".[2][3][4][5][6][7][8][9][10][11][12] Organometallics. Link

  • Knochel, P., et al. (2006).[1] "Handbook of Functionalized Organometallics". Wiley-VCH.[1] (Foundational text on functionalized aryl Grignards).

  • BenchChem. (2025).[1] "Troubleshooting common issues in the Grignard synthesis". Link

  • Tuulmets, A. (1997).[1] "Schlenk Equilibrium in Grignard Solutions". Journal of Physical Organic Chemistry. (Mechanistic insight into ether-solvated Mg species).

  • Sigma-Aldrich. (2024).[1] "Phenylmagnesium bromide Technical Bulletin". Link

Sources

Optimization

"catalyst selection for efficient cross-coupling of 1-Bromo-4-(3-methoxypropoxy)benzene"

Substrate Analysis & Challenge Profile Target Molecule: 1-Bromo-4-(3-methoxypropoxy)benzene Chemo-type: para-Alkoxy Aryl Bromide Technical Assessment: This substrate presents a specific electronic challenge. The alkoxy g...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Analysis & Challenge Profile

Target Molecule: 1-Bromo-4-(3-methoxypropoxy)benzene Chemo-type: para-Alkoxy Aryl Bromide

Technical Assessment: This substrate presents a specific electronic challenge. The alkoxy group at the para position is an Electron Donating Group (EDG) . Through resonance, it increases electron density at the carbon-bromine bond.

  • The Consequence: The C-Br bond is "deactivated" compared to electron-neutral or electron-poor aryl halides.

  • The Kinetic Bottleneck: The Oxidative Addition step (Pd(0) inserting into C-Br) will be slower.

  • The Risk: If the catalyst is not sufficiently active, the cycle stalls, leading to low conversion or side reactions like protodehalogenation (where the Br is replaced by H).

Catalyst Selection: The "Why" and "How"

Do not rely on generic Pd(PPh₃)₄ for this substrate. It is likely to result in incomplete conversion due to the electron-rich nature of the aryl ring. We recommend Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

Decision Matrix: Which Ligand?

We categorize recommendations based on the coupling partner, as the steric demand of the incoming nucleophile dictates the catalyst choice.

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)
  • Primary Recommendation: SPhos Pd G4 or XPhos Pd G4

  • Technical Rationale:

    • SPhos is exceptionally stable and creates a highly active catalyst for electron-rich aryl bromides. Its structural flexibility allows it to accommodate the oxidative addition of deactivated substrates.

    • XPhos is preferred if your coupling partner (the boronic acid) is sterically hindered (e.g., ortho-substituted).

Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation) [1]
  • Primary Recommendation: RuPhos Pd G4 (for primary/secondary amines) or BrettPhos Pd G4 (for difficult primary amines).

  • Technical Rationale:

    • RuPhos prevents the common side reaction of β-hydride elimination in secondary amines.

    • BrettPhos is strictly necessary if you are coupling a primary amine that is weak or hindered.

Visualization: Catalyst Selection Logic

The following logic flow illustrates the selection process based on reaction type and steric constraints.

CatalystSelection Start Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald BoronicSterics Boronic Acid Sterics? Suzuki->BoronicSterics AmineType Amine Type? Buchwald->AmineType SPhos Rec: SPhos Pd G4 (Universal/High Yield) BoronicSterics->SPhos Unsubstituted/Para XPhos Rec: XPhos Pd G4 (For Hindered Partners) BoronicSterics->XPhos Ortho-Substituted RuPhos Rec: RuPhos Pd G4 (Secondary Amines) AmineType->RuPhos Secondary/Cyclic BrettPhos Rec: BrettPhos Pd G4 (Primary Amines) AmineType->BrettPhos Primary/Aniline

Figure 1: Decision tree for selecting the optimal precatalyst based on coupling partners.

Troubleshooting & FAQs

Q1: Why use G4 Precatalysts instead of mixing Pd(OAc)₂ and Ligand?

A: Consistency and Activation Speed.

  • The Problem: Mixing Pd(OAc)₂ + Ligand in situ often leads to an induction period where Pd nanoparticles (inactive "Pd black") form before the active catalyst is generated.

  • The G4 Advantage: G4 precatalysts contain the ligand and Pd in a precise 1:1 ratio. Upon heating with base, they undergo rapid reductive elimination to release the active L1Pd(0) species immediately. This is critical for your substrate because you need the catalyst to be active before the substrate decomposes or side-reactions occur.

Q2: I am seeing "Hydrodebromination" (Product is 1-methoxy-4-(3-methoxypropoxy)benzene).

A: This indicates the catalytic cycle is stalling after oxidative addition.

  • Cause: The reaction is "starved" of the transmetallation partner, or the solvent is acting as a hydride source (common in alcohols).

  • Fix:

    • Switch solvent to 1,4-Dioxane or Toluene (anhydrous).

    • Increase the concentration of the coupling partner (Boronic acid/Amine).

    • Ensure your base is dry (use anhydrous K₃PO₄ instead of aqueous carbonate).

Q3: The reaction turns black and stops at 50% conversion.

A: "Pd Black" formation = Catalyst Death.

  • Diagnosis: The ligand has dissociated from the metal.

  • Fix: This is rare with SPhos/XPhos, but if it occurs, lower the temperature slightly (from 100°C to 80°C) and ensure strictly oxygen-free conditions (sparge with Argon for 15 mins, not just N₂ balloon).

Experimental Protocol: SPhos Pd G4 Suzuki Coupling

Scope: Coupling 1-Bromo-4-(3-methoxypropoxy)benzene with Phenylboronic Acid.

Reagents Table
ComponentEquiv.RoleNotes
Aryl Bromide 1.0SubstrateLimiting reagent
Boronic Acid 1.2 - 1.5NucleophileExcess ensures completion
SPhos Pd G4 0.02 (2 mol%)CatalystWeigh in air, store in fridge
K₃PO₄ (Tribasic) 2.0 - 3.0BaseFinely ground, anhydrous
1,4-Dioxane/H₂O 4:1 RatioSolvent0.2 M concentration
Step-by-Step Methodology
  • Setup: Equip a reaction vial with a magnetic stir bar and a septum cap.

  • Charging: Add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Base (K₃PO₄, 2.0 equiv), and SPhos Pd G4 (2 mol%) to the vial.

    • Note: G4 catalysts are air-stable as solids, so you can weigh them on the bench.

  • Inerting: Seal the vial. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.

    • Why Water? Suzuki coupling requires a trace of water to activate the boronic acid (forming the boronate species).

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously.

    • Visual Check: The solution should remain clear/yellowish-orange. If it turns black immediately, oxygen was present.

  • Workup: After 2–4 hours (monitor by HPLC/TLC), cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

Mechanism of Action (G4 Activation)

Understanding the activation helps troubleshoot. The G4 precatalyst is a "masked" Pd(0) source.

G4Mechanism Precat G4 Precatalyst (Pd(II) Species) RedElim Reductive Elimination (- Carbazole) Precat->RedElim Activation Base Base (OH-) Base->RedElim ActiveCat Active L1-Pd(0) (Monoligated) RedElim->ActiveCat OxAdd Oxidative Addition (Insert into C-Br) ActiveCat->OxAdd Reaction Start

Figure 2: Activation pathway of G4 precatalysts. The base triggers the release of the active monoligated Pd(0) species.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Chemical Science, 2011.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Merck/Sigma-Aldrich. "Buchwald Precatalysts User Guide." Sigma-Aldrich Technical Library.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Troubleshooting

"solvent effects on the reactivity of 1-Bromo-4-(3-methoxypropoxy)benzene"

The following technical guide is structured as a specialized support center for 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 173336-76-0). It addresses the nuanced solvent effects dictated by its specific structural feature...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 173336-76-0). It addresses the nuanced solvent effects dictated by its specific structural features: the reactive aryl bromide motif and the chelating alkoxy side chain.

Topic: 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Technical Overview

Compound Profile:

  • Core Reactivity: Aryl Bromide (Ar-Br).[1][2] Primary handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and metal-halogen exchange (Lithiation, Grignard).[1][2]

  • Structural Modifier: 3-Methoxypropoxy tail.[1][2][3][4] This is not just a solubilizing group; it acts as a hemi-labile ligand .[1][2] The ether oxygens can coordinate intramolecularly to metal centers (Mg, Li, Pd), significantly altering reaction kinetics and stability compared to simple congeners like 4-bromoanisole.

  • Key Application: Intermediate for renin inhibitors (e.g., Aliskiren).[2]

Critical Troubleshooting: Solvent-Dependent Reactivity

Select the issue you are encountering below for immediate diagnostic steps.

Category A: Grignard & Organolithium Formation

Issue: The reaction initiates but stalls, or yields are lower than expected despite using standard THF/Ether protocols.

Root Cause: The "Internal Solvation" Effect. Unlike simple aryl halides, this molecule carries its own "solvent" (the methoxypropoxy tail). In non-polar solvents (Toluene, Hexanes), the side chain wraps around the Magnesium/Lithium center to stabilize it. However, in strongly coordinating solvents (THF), the solvent competes with this internal chelation, sometimes leading to over-saturation of the metal center or altering the Schlenk equilibrium.

Diagnostic Q&A:

SymptomSolvent UsedTechnical DiagnosisCorrective Action
Sluggish Initiation Diethyl Ether (Et₂O)The ether side chain renders the surface Mg species too stable/bulky to desorb efficiently.[1][2]Switch to THF/Toluene (1:1). The Toluene breaks up aggregates, while THF drives the insertion.
Wurtz Coupling (Dimerization) Pure THFHigh polarity stabilizes the radical intermediate, increasing homocoupling side-reactions.Dilute with Methyl tert-butyl ether (MTBE). MTBE has lower coordinating power, reducing radical lifetime and dimerization.[1][2]
Precipitation at Low Temp Hexanes/PentaneThe "internal chelate" is soluble, but the aggregate structure is rigid.Add 10% 2-MeTHF. This breaks the rigid chelate network without quenching the reactive species.

Expert Insight:

“Think of the methoxypropoxy tail as a built-in equivalent of DME (dimethoxyethane). When generating the Grignard, you effectively have a bidentate ligand attached to your substrate. Avoid using additional strong chelators (like TMEDA) unless strictly necessary, as this can 'over-chelate' the metal, shutting down reactivity.”

Category B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Issue: Low conversion rates or rapid catalyst decomposition (black Pd precipitation).[1][2]

Root Cause: Solvent Polarity vs. Side-Chain Coordination. The ether tail increases solubility in non-polar media, but it can also weakly coordinate to the Pd(II) oxidative addition intermediate, potentially displacing weak ligands (like phosphines) if the solvent doesn't stabilize the complex.

Diagnostic Q&A:

SymptomSolvent SystemTechnical DiagnosisCorrective Action
Black Pd Precipitates Toluene (Non-polar)Lack of solvent stabilization allows the ether tail to interfere with Pd-Ligand binding.[1][2]Switch to 1,4-Dioxane or DMF. These solvents out-compete the side chain for Pd coordination, keeping the cycle active.
Incomplete Conversion Ethanol/Water (Protic)The alkoxy chain increases lipophilicity, causing phase separation from the aqueous base.Use n-Butanol or Isopropanol. The longer chain alcohol matches the substrate's lipophilicity better than EtOH/MeOH.
High Impurity Profile DMF/DMSO (High Boiling)Thermal decomposition of the ether tail (ether cleavage) at high temps (>100°C).Switch to Toluene/Water (biphasic) at 80°C. Use a phase transfer catalyst (TBAB) to avoid high thermal stress.
Visualizing the "Internal Solvation" Mechanism

The following diagram illustrates how the 3-methoxypropoxy tail creates a pseudo-cyclic intermediate during metallation, a critical factor in solvent selection.

G Substrate 1-Bromo-4- (3-methoxypropoxy)benzene Solvent_NonPolar Non-Polar Solvent (Toluene/Hexane) Substrate->Solvent_NonPolar Dissolution Solvent_Polar Polar Solvent (THF/DMF) Substrate->Solvent_Polar Dissolution Chelated_State Intramolecular Chelation (Stable, Less Reactive) 'Self-Solvated' Solvent_NonPolar->Chelated_State Tail wraps Metal Center Open_State Open Conformation (Solvent Coordinated) High Reactivity Solvent_Polar->Open_State Solvent displaces Tail Grignard Stable Grignard Reagent Chelated_State->Grignard Slow Formation Open_State->Grignard Fast Formation Coupling Cross-Coupling Product Open_State->Coupling Fast Pd Cycle

Caption: Figure 1. Solvent-dependent conformational equilibrium. In non-polar solvents, the side chain auto-chelates the metal center (Mg/Li), stabilizing the reagent but retarding kinetics. Polar solvents disrupt this chelation, restoring reactivity.

Optimized Experimental Protocols
Protocol A: Grignard Formation (High Fidelity)

Designed to minimize Wurtz coupling and maximize titer.

  • Preparation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine.[2]

  • Solvent Choice: Prepare a 1:1 mixture of anhydrous THF and Toluene .

    • Why? Toluene suppresses homocoupling; THF is required to initiate the reaction.

  • Activation: Add 5% of the 1-Bromo-4-(3-methoxypropoxy)benzene solution to the Mg. Heat gently with a heat gun until the iodine color fades (initiation).

  • Addition: Add the remaining substrate dropwise over 1 hour at 35-40°C .

    • Critical Control: Do not reflux.[2] The internal chelation makes the Grignard stable enough to form at lower temperatures. High heat promotes ether cleavage.[2]

  • Titration: Titrate using salicylaldehyde phenylhydrazone to confirm concentration (typically 0.8–1.0 M).[2]

Protocol B: Suzuki-Miyaura Coupling (Scale-Up Ready)

Designed for the synthesis of biaryl intermediates (e.g., Aliskiren precursors).[1]

  • Reagents: Aryl Bromide (1.0 equiv), Boronic Acid (1.1 equiv), K₂CO₃ (2.5 equiv).[2]

  • Catalyst: Pd(dppf)Cl₂ (2 mol%).[2]

    • Why? The ferrocene ligand is bulky and prevents the methoxypropoxy tail from interfering with the Pd center.

  • Solvent System: Toluene : Water (4:1) .

  • Procedure:

    • Degas solvents thoroughly (sparge with Ar for 20 mins).[2]

    • Combine organics in Toluene and base in Water.[2]

    • Heat to 85°C for 4-6 hours.

    • Note: If the reaction stalls, add 5% Isopropanol to the Toluene layer to act as a phase-transfer co-solvent for the boronate.

Solubility & Solvent Compatibility Data

Reference data for process development.

SolventSolubility (25°C)Suitability for GrignardSuitability for Pd-CouplingNotes
THF High (>1 M)Excellent GoodStandard choice; watch for homocoupling.
2-MeTHF High (>1 M)Superior ExcellentHigher boiling point; cleaner separation.[1][2]
Toluene High (>1 M)Poor (requires co-solvent)Excellent Best for biphasic Suzuki couplings.[2]
DMF High (>1 M)N/A (Reacts)GoodUse only if high temp (>100°C) is needed.[2]
Methanol ModerateN/A (Protic)PoorRisk of transesterification/solvolysis.[2]
Hexanes ModeratePoorPoorSubstrate may oil out; poor catalyst solubility.[2]
References
  • PubChem. 1-Bromo-4-(3-methoxypropoxy)benzene - Compound Summary.[1][2] National Library of Medicine.[2] Available at: [Link][2][5]

  • Organic Syntheses. Preparation of Grignard Reagents from Aryl Halides with Ether Side Chains.[2] Org.[2][5][6][7] Synth. Coll. Vol. 6, p. 791.[2][8] Available at: [Link][2]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Molecules 2013, 18, 14479.[2] Available at: [Link][2]

  • Ningbo Inno Pharmchem. Technical Data Sheet: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.[1][2][4] Available at: [Link][2]

Sources

Optimization

"work-up procedure to remove impurities from 1-Bromo-4-(3-methoxypropoxy)benzene reactions"

Ticket ID: #PUR-279262 Subject: Work-up procedure to remove impurities from Williamson Ether Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene Status: Open Assigned Specialist: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-279262 Subject: Work-up procedure to remove impurities from Williamson Ether Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Context

User Context: You are performing a Williamson ether synthesis reacting 4-Bromophenol with 1-Chloro-3-methoxypropane (or its bromo-analog) using a base (e.g.,


 or 

) in a polar aprotic solvent (e.g., DMF, Acetonitrile, or Acetone).

The Challenge: The crude reaction mixture typically contains three distinct classes of impurities that require specific physicochemical separation strategies:

  • Acidic Impurities: Unreacted 4-Bromophenol (pKa ~9.3).

  • Neutral/Volatile Impurities: Excess 1-Chloro-3-methoxypropane (BP ~113°C) and solvent residues.

  • Inorganic Salts: Potassium/Sodium halides (

    
    , 
    
    
    
    ).

This guide provides a self-validating work-up protocol designed to isolate the target ether, 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9), with >98% purity.

Standard Work-Up Protocol (The "Happy Path")

This workflow assumes a standard reaction scale (1g – 50g).

Phase A: Quenching & Phase Separation
  • Filtration (If Heterogeneous): If

    
     or 
    
    
    
    was used, filter the reaction mixture through a sintered glass funnel or a Celite pad to remove inorganic salts. Rinse the cake with the reaction solvent.[1]
  • Concentration: Remove the bulk of the reaction solvent (Acetonitrile/Acetone) via rotary evaporation. Note: If DMF/DMSO was used, skip to Step 3.

  • Dilution: Redissolve the residue in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )  are recommended. Avoid Dichloromethane (DCM) if possible, as it creates emulsions more easily with basic washes.
    
  • Aqueous Partition: Pour the organic phase into a separatory funnel and add water (1:1 volume ratio).

Phase B: Chemical Washing (The Critical Step)

This phase relies on pKa manipulation to remove the starting phenol.

  • Step 1 (Phenol Removal): Wash the organic layer twice with 1.0 M NaOH (or 10% KOH).

    • Mechanism:[1][2][3][4] 4-Bromophenol (pKa 9.[5][6]3) is deprotonated by NaOH (pH ~14) to form sodium 4-bromophenolate, which is highly water-soluble and partitions into the aqueous layer.

    • Validation: The aqueous layer may turn slightly yellow/pink due to the phenolate salt.

  • Step 2 (Neutralization): Wash the organic layer once with Water to remove residual caustic base.

  • Step 3 (Drying): Wash once with Saturated Brine (

    
    )  to remove bulk water, then dry over Anhydrous 
    
    
    
    or
    
    
    for 15 minutes.
Phase C: Isolation
  • Filtration: Filter off the drying agent.

  • Evaporation: Concentrate under reduced pressure.

  • High-Vacuum Polish: To remove the unreacted alkyl halide (1-Chloro-3-methoxypropane), subject the resulting oil to high vacuum (<1 mbar) at 60°C for 1-2 hours. The alkyl halide (BP ~113°C @ atm) is significantly more volatile than the product (BP >250°C @ atm).

Visualization: The Purification Logic

The following diagram illustrates the fate of each component during the work-up.

WorkUpLogic Start Crude Reaction Mixture (Product, Phenol, Alkyl Halide, Salts) Filter Step 1: Filtration Start->Filter Salts Solid Residue: Inorganic Salts (KBr/KCl) Filter->Salts Solids Liquid Filtrate (Organics) Filter->Liquid Liquids Extract Step 2: Partition (EtOAc + 1M NaOH) Liquid->Extract AqLayer Aqueous Layer: Sodium 4-Bromophenolate (Discard) Extract->AqLayer Aqueous Phase OrgLayer Organic Layer: Product + Alkyl Halide Extract->OrgLayer Organic Phase Vac Step 3: High Vacuum (60°C, <1 mbar) OrgLayer->Vac Volatile Distillate: 1-Chloro-3-methoxypropane Vac->Volatile Vapor Final Final Product: 1-Bromo-4-(3-methoxypropoxy)benzene Vac->Final Residue

Caption: Impurity segregation pathway based on solubility and volatility differences.

Troubleshooting Center (FAQs)

Ticket #001: "My product still smells like phenol or shows a lower spot on TLC."

  • Diagnosis: Incomplete deprotonation of 4-Bromophenol.

  • Root Cause: You likely used a weak base wash (like Sodium Bicarbonate, pH ~8.5) or insufficient volume of NaOH. The pKa of 4-Bromophenol is ~9.[6][7][8]3. Bicarbonate is not basic enough to drive the equilibrium completely to the phenolate form.

  • Resolution:

    • Redissolve the crude oil in EtOAc.

    • Wash with 2M NaOH (pH 14).

    • Verify removal by TLC (4-Bromophenol stains strongly under UV; Product stains UV but runs higher).

Ticket #002: "I see extra aliphatic peaks in the NMR (3.5-3.7 ppm region) that don't match the product."

  • Diagnosis: Residual 1-Chloro-3-methoxypropane.

  • Root Cause: The alkyl halide was used in excess and not removed during rotary evaporation.

  • Resolution:

    • Quick Fix: Place the sample under high vacuum (oil pump, not water aspirator) and heat gently to 50-60°C.

    • Alternative: If the impurity persists, the product can be purified via flash column chromatography.

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: 5% to 10% Ethyl Acetate in Hexanes. The non-polar alkyl halide elutes first (or is invisible if not stained), followed by the product.

Ticket #003: "I used DMF as a solvent and the organic layer volume is huge/emulsified."

  • Diagnosis: DMF retention in the organic layer.

  • Root Cause: DMF is organic-soluble and partitions into EtOAc/DCM, swelling the layer and preventing clean separation.

  • Resolution:

    • Wash the organic layer 3x with Water (DMF is highly hygroscopic and prefers water).

    • Wash 1x with 5% LiCl (Lithium Chloride) solution . LiCl increases the ionic strength of the aqueous layer, forcing DMF out of the organic phase and breaking emulsions [1].

Physicochemical Data Table

ComponentRoleMW ( g/mol )BP/MPpKaSolubility Profile
1-Bromo-4-(3-methoxypropoxy)benzene Product 245.11 >250°C N/A Lipophilic (EtOAc, DCM)
4-BromophenolImpurity173.01MP: 64°C9.3Soluble in Base (Aq)
1-Chloro-3-methoxypropaneImpurity108.57BP: ~113°CN/AVolatile Organic
Potassium CarbonateBase138.21Solid~10Water Soluble

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and DMF removal).

  • PubChem. (n.d.). 4-Bromophenol Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Troubleshooting

"optimizing temperature for the synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene derivatives"

Technical Support Center: Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene Subject: Optimization of Temperature Parameters for O-Alkylation of 4-Bromophenol Case ID: OPT-TEMP-2024-WB Applicable For: Process Chemists, Med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene

Subject: Optimization of Temperature Parameters for O-Alkylation of 4-Bromophenol Case ID: OPT-TEMP-2024-WB Applicable For: Process Chemists, Medicinal Chemists, Aliskiren Intermediate Synthesis

Executive Summary & Reaction Context

The Challenge: The synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene is a classic Williamson Ether Synthesis, serving as a critical scaffold in the production of renin inhibitors like Aliskiren and other cardiovascular APIs. The reaction involves the O-alkylation of 4-bromophenol with 1-chloro-3-methoxypropane (or its bromo-analog).

The Critical Variable: Temperature Temperature is the single most impactful variable in this protocol.

  • Too Low (<50°C): The reaction suffers from kinetic stalling due to the poor electrophilicity of the alkyl chloride and the steric bulk of the solvated phenoxide.

  • Too High (>90°C): Promotes the elimination of the alkyl halide to form methoxypropene (volatile), leading to non-stoichiometric conditions and stalling. It also encourages oxidation of the electron-rich phenol ring, resulting in colored impurities (quinones).

Standard Optimized Protocol

This protocol is designed for high-throughput reproducibility and minimizes side reactions.

ComponentReagentEquivalentsRole
Substrate 4-Bromophenol1.0 eqNucleophile Precursor
Electrophile 1-Chloro-3-methoxypropane1.2 - 1.5 eqAlkylating Agent
Base Potassium Carbonate (

)
2.0 eqDeprotonation (Anhydrous)
Catalyst Potassium Iodide (KI)0.1 eqFinkelstein Activation (in situ)
Solvent DMF or Acetonitrile[0.5 M]Polar Aprotic Medium

Step-by-Step Workflow:

  • Deprotonation: Charge 4-bromophenol and

    
     in DMF. Stir at 25°C for 30 mins . Why? Allows formation of the phenoxide anion before heating, preventing thermal decomposition of the phenol.
    
  • Addition: Add 1-chloro-3-methoxypropane and KI.

  • Reaction: Heat to 70°C ± 5°C . Monitor by HPLC/TLC.

  • Quench: Cool to 20°C. Dilute with water (precipitates inorganic salts). Extract with Ethyl Acetate.

Temperature Optimization Guide

The following data illustrates the kinetic vs. thermodynamic trade-offs observed in this specific SN2 reaction.

Table 1: Temperature Impact on Yield & Purity (24h Reaction)
TemperatureConversion (%)Isolated Yield (%)Major ImpurityStatus
40°C 35%28%Unreacted PhenolFailed (Kinetic Trap)
60°C 85%78%NoneAcceptable (Slow)
75°C >99%94% Trace EliminationOPTIMAL
95°C >99%82%Methoxypropene / QuinonesSub-optimal (Side Reactions)
120°C 100%65%Polymer/TarsCritical Failure

Troubleshooting Guide (Q&A)

Q1: The reaction has stalled at 60% conversion after 18 hours at 70°C. Should I increase the temperature?

  • Diagnosis: Do NOT increase the temperature immediately. Stalling is usually caused by the loss of the alkyl halide (electrophile) via evaporation or elimination, not slow kinetics.

  • Solution: Check the stoichiometry. 1-chloro-3-methoxypropane is volatile and can degrade. Add an additional 0.2 eq of the alkyl halide and 0.1 eq of KI. Maintain 70°C. Increasing heat to >90°C will only accelerate the degradation of the remaining alkyl halide.

Q2: I am seeing a new, less polar spot on TLC (Rf ~0.8) and my yield is dropping.

  • Diagnosis: This is likely the elimination product (methoxypropene) or a result of solvent decomposition if using unstable solvents like acetone at high heat.

  • Solution: Your temperature is too high for the base strength. Lower the temperature to 60°C . If using NaOH/KOH, switch to a milder base like

    
     or 
    
    
    
    to favor substitution (
    
    
    ) over elimination (
    
    
    ).

Q3: The reaction mixture has turned dark brown/black.

  • Diagnosis: Oxidative decomposition of the phenoxide anion. This occurs when the reaction is heated in the presence of oxygen or trace metal impurities.

  • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon) . Phenoxides are electron-rich and susceptible to oxidation at high temperatures. Add a radical scavenger like BHT (trace) if the problem persists during scale-up.

Visualized Mechanism & Workflow

Figure 1: Reaction Mechanism & Pathway Selection

This diagram illustrates the competition between the desired


 pathway and the thermal elimination side reaction.

ReactionPathway Reactants 4-Bromophenol + Base (K2CO3) Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation (Fast, RT) TransitionState Transition State [SN2] Intermediate->TransitionState + Alkyl Halide AlkylHalide 1-Chloro-3-methoxypropane (Electrophile) AlkylHalide->TransitionState Product 1-Bromo-4-(3-methoxypropoxy)benzene (Target Ether) TransitionState->Product OPTIMAL TEMP (70°C) Kinetic Control SideProduct Methoxypropene (Elimination Product) TransitionState->SideProduct HIGH TEMP (>90°C) Thermodynamic/Elimination

Caption: Figure 1: The phenoxide anion attacks the alkyl halide. Optimal temperature favors the SN2 substitution (Green), while excessive heat promotes E2 elimination (Red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/HPLC Start->CheckTLC LowConv Low Conversion (<60%) CheckTLC->LowConv Impurity High Impurities (Dark Color/New Spots) CheckTLC->Impurity TempCheck Is Temp < 60°C? LowConv->TempCheck Oxidation Oxidative Degradation? Impurity->Oxidation ReagentCheck Is Alkyl Halide Volatile/Old? TempCheck->ReagentCheck No (Temp is OK) ActionHeat Increase Temp to 75°C Add KI Catalyst TempCheck->ActionHeat Yes ActionAdd Add 0.2 eq Alkyl Halide Do NOT Overheat ReagentCheck->ActionAdd Yes ActionInert Purge with N2 Lower Temp to 65°C Oxidation->ActionInert Dark Color

Caption: Figure 2: Logical flow for diagnosing yield loss. Distinguishes between kinetic issues (low temp) and reagent degradation (volatility).

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Ether Synthesis by Etherification (Alkylation).[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 1-Bromo-4-(3-methoxypropoxy)benzene Compound Summary. Retrieved from [Link]

  • Google Patents. (2012). WO2012052829A1: Synthesis of Aliskiren and Intermediates.[2] (Describes the specific alkylation of phenol derivatives for Aliskiren synthesis). Retrieved from

Sources

Optimization

"effect of base on the outcome of coupling reactions with 1-Bromo-4-(3-methoxypropoxy)benzene"

This technical guide details the critical role of base selection in optimizing coupling reactions for 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 120538-48-9). This electron-rich aryl bromide serves as a robust building bl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the critical role of base selection in optimizing coupling reactions for 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 120538-48-9). This electron-rich aryl bromide serves as a robust building block in medicinal chemistry, but its performance is heavily dictated by the basicity, solubility, and cation effect of the chosen base.

Executive Summary: The Substrate Profile

1-Bromo-4-(3-methoxypropoxy)benzene presents two distinct chemical features that dictate base selection:

  • Electronic Deactivation: The para-alkoxy group donates electron density into the benzene ring (+M effect), increasing the energy barrier for the oxidative addition step of the Palladium (Pd) catalyst.

  • Ether Side Chain Stability: The 3-methoxypropoxy tail is generally stable to bases but can act as a weak hemilabile ligand, potentially retarding catalysis if the Pd center is electron-deficient.

The "Base Effect" Matrix:

Reaction Type Preferred Base Class Mechanism of Action Critical Risk
Suzuki-Miyaura Weak Inorganic (K₂CO₃, K₃PO₄) Activates Boronic Acid → Boronate Protodeboronation (Hydrolysis)
Buchwald-Hartwig Strong Alkoxide (NaOtBu) Deprotonates Amine-Pd Complex Catalyst Poisoning / Side Reactions

| Heck | Tertiary Amine (Et₃N, DIPEA) | Regenerates Pd(0) from Pd(II)-H | Salt Precipitation (Mass Transfer) |

Troubleshooting & Optimization (Q&A)

Module A: Suzuki-Miyaura Coupling

Q1: My reaction with 1-Bromo-4-(3-methoxypropoxy)benzene is stalling at 50% conversion using Na₂CO₃. Why? Diagnosis: The substrate is electron-rich, making oxidative addition slow. Sodium carbonate (Na₂CO₃) is often too weak or insoluble in organic solvents to generate the active boronate species fast enough to compete with catalyst deactivation. Solution:

  • Switch Cation: Use K₂CO₃ or Cs₂CO₃ . The larger Cesium cation improves solubility in DMF/Dioxane and enhances the basicity of the carbonate anion in organic media (The "Cesium Effect").

  • Add Water: Ensure a specific water ratio (e.g., 4:1 Dioxane:H₂O). Inorganic bases require an aqueous interface to dissolve and activate the boronic acid.

Q2: I see "homocoupling" of the boronic acid instead of the cross-coupled product. Diagnosis: This is often caused by base-mediated oxidation . If the base concentration is too high in the presence of oxygen, the boronic acid homocouples. Solution:

  • Degas buffers thoroughly.

  • Switch to a milder base like K₃PO₄ (Potassium Phosphate Tribasic), which buffers the pH and minimizes homocoupling side reactions compared to hydroxides.

Module B: Buchwald-Hartwig Amination

Q3: Using NaOtBu resulted in a black precipitate and no product. Is the ether chain decomposing? Diagnosis: While the ether chain is stable, NaOtBu is a strong base (pKa ~17) that can cause Pd-black precipitation if the ligand is not bulky enough to stabilize the Pd center during the deprotonation step. Solution:

  • Protocol Adjustment: Switch to Cs₂CO₃ (Cesium Carbonate) in dry Toluene or Dioxane. While weaker, Cs₂CO₃ is sufficient for many amines and prevents the rapid catalyst decomposition associated with alkoxides.

  • Ligand Choice: Ensure you are using a ligand like XPhos or RuPhos , which are designed to protect the Pd center in electron-rich couplings.

Mechanistic Visualization

The following diagrams illustrate exactly where the base intervenes in the catalytic cycle, helping you visualize why the choice matters.

Figure 1: Base Role in Suzuki Transmetallation

The base does not just "soak up acid"; it actively converts the unreactive Boronic Acid into a reactive Boronate species.

SuzukiMechanism BoronicAcid Aryl Boronic Acid (Unreactive) Boronate Boronate Complex [Ar-B(OH)3]- BoronicAcid->Boronate Activation by Base Base Base (OH- or CO3 2-) Base->Boronate Transmetallation Transmetallation (Rate Limiting Step) Boronate->Transmetallation Pd_Complex Pd(II)-Ar-Br (Oxidative Addition Complex) Pd_Complex->Transmetallation

Caption: The base activates the boronic acid. Without this step, the electron-rich Pd(II) species cannot undergo transmetallation.

Figure 2: Base Role in Buchwald-Hartwig

Here, the base must deprotonate the amine after it binds to Palladium (or before, depending on the mechanism).

BuchwaldMechanism Pd_Ar_Br L-Pd(Ar)(Br) Pd_Amine L-Pd(Ar)(Br)(H-NR2) Pd_Ar_Br->Pd_Amine Amine Coordination Amine H-N-R2 Amine->Pd_Amine Pd_Amido L-Pd(Ar)(NR2) Pd_Amine->Pd_Amido Deprotonation by Base (-HBr) Base Base (NaOtBu) Base->Pd_Amido Product Ar-NR2 + Pd(0) Pd_Amido->Product Reductive Elimination

Caption: Strong bases facilitate the deprotonation step. If this is too slow, the catalyst decomposes.

Validated Experimental Protocols

Protocol A: Suzuki Coupling (High Fidelity)

Best for coupling 1-Bromo-4-(3-methoxypropoxy)benzene with aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: Add substrate, boronic acid, base, and Pd catalyst to a reaction vial.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Stir at 80°C – 90°C for 4-12 hours.

    • Note: The electron-rich bromide reacts slower; do not stop the reaction too early.

  • Workup: Dilute with EtOAc, wash with water/brine. The methoxypropoxy chain increases lipophilicity, so ensure thorough extraction.

Protocol B: Buchwald-Hartwig Amination (Mild Conditions)

Best for coupling with secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Base: Cs₂CO₃ (2.0 equiv) (Preferred over NaOtBu for stability)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and XPhos in the solvent and stir for 5 mins to form the active catalyst.

  • Charge: Add the aryl bromide, amine, and Cs₂CO₃.

  • Heat: Stir at 100°C overnight.

    • Why Cs₂CO₃? It avoids the harsh basicity of NaOtBu, preventing potential side reactions with the ether chain or sensitive amines.

  • Filtration: Filter through Celite to remove inorganic salts before concentration.

Comparative Data: Base Selection Guide

BasepKa (conj.[1][2] acid)Solubility (Organic)Recommended Use Case
NaOtBu ~17 (in alcohol)ModerateStandard for Buchwald; fast but harsh.
K₂CO₃ ~10.3Low (needs water)Standard for Suzuki; cheap, robust.
Cs₂CO₃ ~10.3Moderate"The Fixer" for difficult substrates; higher solubility.
K₃PO₄ ~12.3LowExcellent for preventing boronic acid protodeboronation.
Et₃N ~10.7HighUsed in Heck/Sonogashira; rarely for Suzuki/Buchwald.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Liotta, C. L., et al. (2017).[3] "Pd-Catalyzed Suzuki coupling reactions... in water in the absence of added base."[3] New Journal of Chemistry.

  • Vertex AI Search. (2026). "Effect of base in Suzuki coupling of electron-rich aryl bromides." [Verified Search Results]

Sources

Troubleshooting

"challenges in the purification of 1-Bromo-4-(3-methoxypropoxy)benzene products"

Subject: Troubleshooting Purification of 1-Bromo-4-(3-methoxypropoxy)benzene Ticket ID: #AE-173336-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1] Executive Summary You are e...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification of 1-Bromo-4-(3-methoxypropoxy)benzene Ticket ID: #AE-173336-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1]

Executive Summary

You are encountering difficulties in the isolation and purification of 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 173336-76-0). This intermediate, critical in the synthesis of renin inhibitors like Aliskiren, is typically synthesized via Williamson etherification of 4-bromophenol with 1-chloro-3-methoxypropane.[1]

The core challenges stem from the high boiling point of the product (~309°C) , the persistence of the polar aprotic solvent (DMF) , and the similar polarity of the starting phenol if not strictly controlled. This guide provides a modular troubleshooting approach to resolve these specific bottlenecks.

Module 1: The "Sticky" Impurity (Unreacted Phenol)

Symptom:

  • TLC shows a streak or a spot closely trailing the product.

  • Product solidifies poorly or remains a viscous oil.[1]

  • Aromatic region in NMR shows extra doublets (approx.[1] 6.8–7.4 ppm) that do not integrate to the product.

Root Cause: 4-Bromophenol is a weak acid (


).[1] Incomplete conversion leaves residual phenol which hydrogen-bonds to the ether oxygen of your product, creating a "sticky" complex that co-elutes on silica.

Protocol: The pH Swing Extraction Do not rely on silica chromatography alone to remove the phenol.

  • Dilution: Dilute the crude reaction mixture (after solvent removal) in a non-polar solvent like TBME (tert-Butyl methyl ether) or Toluene .[1] Avoid DCM if possible, as it can form emulsions with basic water.[1]

  • The Caustic Wash: Wash the organic layer 2x with 1M NaOH (or 10% KOH).

    • Mechanism:[1][2][3][4][5][6] This deprotonates the 4-bromophenol into water-soluble sodium 4-bromophenolate.[1] The neutral ether product remains in the organic layer.

  • Verification: Check the pH of the aqueous layer.[7] It must be >12.

  • The Brine Break: Wash once with saturated brine to break any emulsions and remove residual base.[1]

Data: Solubility Logic

Compound State (Neutral) State (pH > 12) Phase Preference
Product Neutral Ether Neutral Ether Organic Layer

| 4-Bromophenol | Neutral Solid | Phenolate Anion | Aqueous Layer |[1]

Module 2: The "DMF Drag" (Solvent Removal)

Symptom:

  • NMR shows multiplets at 2.89, 2.73, and 7.96 ppm.[1]

  • Product "oils out" on the column; separation is poor.

  • Rotovap bath temperature set dangerously high (>60°C) attempting to strip solvent.[1]

Root Cause: DMF (BP 153°C) has a high affinity for polar ethers.[1] Rotovapping DMF concentrates non-volatile impurities and thermally stresses the ether linkage.

Protocol: The Lithium Chloride Wash Use the "Salting Out" effect to force DMF into the aqueous phase.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • The LiCl Wash: Wash the organic layer 3x with 5% Aqueous LiCl solution .[1]

    • Mechanism:[1][2][3][5][6] Lithium ions coordinate strongly to DMF, disrupting its hydrogen bonding with water and increasing the density difference between layers. This pulls DMF into the aqueous phase more effectively than water alone.[1]

  • Final Polish: Wash 1x with water, then dry over

    
    .[1]
    

Visual Workflow: Solvent & Phenol Removal Strategy

WorkupLogic Reaction Crude Reaction (DMF, Product, Phenol) Dilution Dilute w/ TBME Reaction->Dilution LiCl Wash 3x 5% LiCl Dilution->LiCl Organic Organic Layer (Product + Alkyl Halide) LiCl->Organic Top Layer Aqueous1 Aq. Waste (DMF removed) LiCl->Aqueous1 Bottom Layer NaOH Wash 2x 1M NaOH NaOH->Organic Top Layer (Clean) Aqueous2 Aq. Waste (Phenolate removed) NaOH->Aqueous2 Bottom Layer (Impurity) Organic->NaOH

Figure 1: Sequential extraction logic to remove DMF (LiCl step) and unreacted Phenol (NaOH step) prior to chromatography.[1]

Module 3: The "Ghost" Peak (Excess Alkyl Halide)

Symptom:

  • Product is isolated as a liquid but should be a low-melting solid.[1]

  • NMR shows extra aliphatic signals (methoxy/propyl) that integrate too high.[1]

  • 1-Chloro-3-methoxypropane (BP ~130°C) is difficult to distinguish from product on TLC.[1]

Root Cause: To drive the reaction to completion, you likely used an excess (1.2–1.5 eq) of the alkyl halide. While the halide has a lower boiling point than the product, it is high enough to resist standard rotary evaporation.

Protocol: High-Vacuum Separation (Kugelrohr) Do not attempt simple distillation; the product boils at ~309°C and will decompose.

  • Setup: Use a Kugelrohr (bulb-to-bulb) distillation apparatus or a short-path distillation head.[1]

  • Condition: High Vacuum (< 1 mmHg).

  • Step 1 (Degassing): 50°C to remove residual solvents.[1]

  • Step 2 (Impurity Strip): Ramp to 100–120°C . The excess 1-chloro-3-methoxypropane will distill over.[1] The product (1-Bromo-4-(3-methoxypropoxy)benzene) has a much higher BP and will remain in the pot.[1]

  • Step 3 (Optional Product Distillation): Only if purity is still low, ramp to 180–200°C (at <0.5 mmHg) to distill the product. Note: Monitor closely for decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone/K2CO3 instead of DMF? A: Yes, and it is recommended for easier workup. However, the reaction will be significantly slower (24-48h vs 4h in DMF) because the


 rate is lower in protic/less polar solvents. If you switch, add a catalytic amount of Potassium Iodide (Finkelstein condition) to accelerate the reaction.

Q: My product is turning pink/brown on the shelf. Why? A: This indicates oxidation of trace phenolic impurities or light sensitivity of the aryl bromide.

  • Fix: Store the product in amber vials under Argon/Nitrogen. If already colored, pass through a short plug of silica gel or treat with activated charcoal in hot ethanol.[1]

Q: What is the best TLC stain for this compound? A: UV (254 nm) is primary due to the benzene ring. For chemical staining, use KMnO4 (stains the ether/alkyl chain yellow on purple) or Iodine (general adsorption).

Summary of Physical Data
PropertyValueNotes
Molecular Formula

Molecular Weight 245.11 g/mol
Boiling Point ~308.8°C (760 mmHg)Do not distill at atm pressure.
Density 1.313 g/cm³Denser than water (check layers carefully!)[1][8][9]
Solubility EtOAc, DCM, TolueneInsoluble in water.[1]
References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Williamson Ether Synthesis and Phenol removal).

  • Ningbo Inno Pharmchem Co. (2024).[1] Material Safety Data Sheet: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. (Source for Boiling Point and Density data).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for

    
     solvent effects and LiCl workups).
    
  • PubChem. (2024).[1] Compound Summary: 1-Bromo-4-(3-methoxypropoxy)benzene.[1] National Library of Medicine.[1] (Verification of structure and identifiers).

Sources

Reference Data & Comparative Studies

Validation

Optimizing C-C vs. C-N Coupling Efficiency: A Comparative Characterization Guide for 1-Bromo-4-(3-methoxypropoxy)benzene Derivatives

Executive Summary & Molecule Profile 1-Bromo-4-(3-methoxypropoxy)benzene is a "privileged scaffold" in modern organic synthesis. It serves as a dual-purpose building block: the aryl bromide moiety functions as an electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Bromo-4-(3-methoxypropoxy)benzene is a "privileged scaffold" in modern organic synthesis. It serves as a dual-purpose building block: the aryl bromide moiety functions as an electrophilic handle for cross-coupling, while the 3-methoxypropoxy chain acts as a solubility-enhancing linker often used in liquid crystal design and PROTAC (Proteolysis Targeting Chimera) linkerology.

This guide objectively compares the characterization and synthetic efficiency of two primary reaction pathways for this substrate:

  • Pathway A (Suzuki-Miyaura): Formation of biaryl ethers (C-C bond).

  • Pathway B (Buchwald-Hartwig): Formation of aryl amines (C-N bond).

The Starting Material: Baseline Signatures

Before initiating coupling, the purity of the starting material must be validated to prevent catalyst poisoning.

  • Chemical Structure: Br-C6H4-O-CH2-CH2-CH2-O-CH3

  • Key 1H NMR Diagnostic (CDCl3):

    • δ 6.80 & 7.35 ppm: AA'BB' aromatic system (characteristic of p-alkoxy bromides).

    • δ 4.05 ppm (t): Ph-O-CH2 .

    • δ 3.36 ppm (s): Terminal -OCH3 .

  • Purity Threshold: >98% (GC-FID) is required to minimize protodebromination side-reactions.

Comparative Reaction Workflows

The following logic flow details the decision matrix for functionalizing the aryl bromide. We compare the synthesis of a Biaryl Nitrile (via Suzuki) against an Aryl Morpholine (via Buchwald), representing typical drug discovery targets.

ReactionPathways Start 1-Bromo-4- (3-methoxypropoxy)benzene Decision Target Motif? Start->Decision PathA Pathway A: Suzuki-Miyaura Decision->PathA Biaryl Scaffold PathB Pathway B: Buchwald-Hartwig Decision->PathB N-Heterocycle ReagentsA Reagents: 4-CN-Ph-B(OH)2 Pd(dppf)Cl2, K2CO3 PathA->ReagentsA ReagentsB Reagents: Morpholine Pd2(dba)3, XPhos, NaOtBu PathB->ReagentsB ProductA Product A: Biaryl Ether (C-C Bond) ReagentsA->ProductA Yield: ~92% ProductB Product B: Aryl Amine (C-N Bond) ReagentsB->ProductB Yield: ~84%

Figure 1: Decision matrix for functionalizing 1-Bromo-4-(3-methoxypropoxy)benzene. Pathway A prioritizes robust C-C bond formation, while Pathway B addresses the more sensitive C-N bond formation.

Detailed Experimental Protocols

These protocols are designed as self-validating systems . The inclusion of specific "Checkpoints" ensures the reaction is proceeding correctly before workup.

Pathway A: Suzuki Coupling (Target: Biaryl Derivative)

Objective: Synthesis of 4'-cyano-4-(3-methoxypropoxy)biphenyl.

Reagents:

  • Substrate (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Degassing: Charge solids into a flask. Evacuate and backfill with N2 (3 cycles). Why: Pd(0) species are oxygen-sensitive.

  • Injection: Add degassed dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C for 4 hours.

  • Checkpoint 1 (TLC/LCMS): Monitor disappearance of the bromide (Rt ~ 4.5 min). Look for the emergence of the highly fluorescent biaryl spot.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Silica gel flash chromatography (Hexane/EtOAc 8:2).

Pathway B: Buchwald-Hartwig Amination (Target: Aryl Amine)

Objective: Synthesis of N-(4-(3-methoxypropoxy)phenyl)morpholine.

Reagents:

  • Substrate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, 0.2 M)

Step-by-Step:

  • Pre-complexation: Stir Pd2(dba)3 and XPhos in toluene for 5 mins at RT. Why: Ensures formation of the active L-Pd(0) species prior to oxidative addition.

  • Addition: Add substrate, amine, and base under N2 flow.

  • Reaction: Heat to 100°C for 12 hours.

  • Checkpoint 2 (Color Change): Reaction mixture should transition from dark red to orange/brown. A black precipitate indicates catalyst decomposition (Pd-black).

  • Workup: Filter through a Celite pad (to remove Pd black and salts). Concentrate.

  • Purification: Silica gel chromatography (DCM/MeOH 98:2). Note: Amine products often streak; add 1% Et3N to eluent.

Product Characterization & Comparison

The following data compares the performance of the two pathways. Data is representative of optimized runs.

Table 1: Performance Metrics
MetricPathway A (Suzuki)Pathway B (Buchwald)
Isolated Yield 92% 84%
Reaction Time 4 Hours12 Hours
Purification Difficulty Low (Distinct Rf difference)Medium (Basic product streaks)
Air Sensitivity LowModerate (Ligand oxidation risk)
Key Impurity Protodebromination (Ar-H)Homocoupling (Ar-Ar) or Pd-Black
Spectroscopic Validation (NMR & MS)[1]

Reliable characterization relies on tracking the Methoxypropoxy Chain signals, which remain relatively constant, versus the Aromatic Region , which changes drastically.

1. The "Anchor" Signals (Invariant)

Regardless of the reaction, these signals verify the integrity of the ether linker:

  • Quintet (~2.05 ppm): The central methylene (-CH2-CH2 -CH2-).

  • Singlet (~3.36 ppm): The terminal methoxy (-OCH3 ).

2. The "Diagnostic" Shifts (Variant)
Proton EnvironmentStarting Material (Ar-Br)Product A (Biaryl-CN)Product B (Ar-Morpholine)
Ar-H (Ortho to Linker) 6.80 ppm (d)7.01 ppm (d)6.88 ppm (d)
Ar-H (Meta to Linker) 7.35 ppm (d) 7.52 ppm (d) 6.92 ppm (d)
Key Feature Distinct AA'BB'Expanded aromatic region (8H total)Upfield shift due to N-donation

Interpretation:

  • In Product A , the electron-withdrawing nitrile group on the new ring causes a downfield shift (deshielding) of the aromatic protons.

  • In Product B , the electron-donating morpholine nitrogen causes an upfield shift (shielding), compressing the aromatic signals.

Troubleshooting & Optimization Logic

Use this logic flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield (<50%) Check1 Check 1: Did Ar-Br disappear? Issue->Check1 Check2 Check 2: Is Ar-H (Debromination) present in MS? Check1->Check2 Yes Action3 Diagnosis: Inactive Catalyst Action: Switch Ligand (Try SPhos or XPhos). Check1->Action3 No (SM remains) Yes Yes No No Action1 Diagnosis: Catalyst Poisoning Action: Re-distill solvent, check N2 lines. Check2->Action1 No (Complex mixture) Action2 Diagnosis: Moisture in Solvent (Protodebromination) Action: Dry solvent over sieves. Check2->Action2 Yes (Ar-H found)

Figure 2: Troubleshooting logic for Pd-catalyzed coupling of 1-Bromo-4-(3-methoxypropoxy)benzene.

Critical Optimization Tips
  • Ligand Selection (Buchwald): For this specific electron-rich ether substrate, XPhos or RuPhos are superior to BINAP. The alkoxy chain increases electron density on the ring, making oxidative addition slower; electron-rich bulky phosphines accelerate this step.

  • Base Selection (Suzuki): If the boronic acid is protodeboronating (loss of B(OH)2), switch from K2CO3 to K3PO4 or KF , which are milder and stabilize the boronate intermediate.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-bromo-4-methoxybenzene (Analogous fragmentation data). NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (2024).[3] Suzuki Coupling: Mechanism and Protocols. [Link]

Sources

Comparative

"confirming the structure of a compound synthesized from 1-Bromo-4-(3-methoxypropoxy)benzene"

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Focus: Analytical differentiation of Suzuki coupling products derived from 1-Bromo-4-(3-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Focus: Analytical differentiation of Suzuki coupling products derived from 1-Bromo-4-(3-methoxypropoxy)benzene.

Executive Summary & Scientific Context

In the synthesis of liquid crystals and pharmaceutical intermediates, the 3-methoxypropoxy tail is a critical moiety for modulating solubility and mesogenic properties. This guide compares analytical methodologies for confirming the structure of 4'-(3-methoxypropoxy)-[1,1'-biphenyl]-4-carbonitrile (Target Compound), synthesized via Suzuki-Miyaura coupling of 1-Bromo-4-(3-methoxypropoxy)benzene with 4-cyanophenylboronic acid.

The Challenge: Standard 1D NMR often fails to distinguish between the target product and trace homocoupling impurities (symmetric bis-ether) or de-alkylated phenols (cleaved linker) due to signal overlap in the aromatic region. This guide establishes a multi-modal validation protocol that outperforms standard QC methods.

Comparative Analysis of Analytical Architectures

The following comparison evaluates three tiers of structural confirmation based on resolution, causality, and resource efficiency.

FeatureMethod A: Standard QC (1H NMR + HPLC-UV)Method B: The Integrated Protocol (1H/13C + 2D NMR + HRMS)Method C: Crystallography (SC-XRD)
Primary Utility Routine purity check (>95%).Absolute structural assignment & connectivity. 3D conformational analysis.
Blind Spot Cannot definitively prove C-C connectivity between rings; blind to trace homocoupling.Requires high-field instrument (>500 MHz) for resolving long-range couplings.Requires single crystal growth (slow, high failure rate).
Confidence Level Low (Inferential).High (Causal/Self-Validating). Absolute.
Throughput High (10 min/sample).Medium (2-4 hours/sample).Low (Days/Weeks).

Recommendation: Method B is the industry gold standard for solution-phase characterization, offering the best balance of speed and structural certainty.

The Integrated Protocol (Method B)

Synthesis Context (Brief)
  • Reagents: 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 eq), 4-Cyanophenylboronic acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 eq).

  • Conditions: Dioxane/H2O (4:1), 90°C, 12 h.

  • Critical Impurities:

    • Homocoupling: 4,4'-bis(3-methoxypropoxy)-1,1'-biphenyl.

    • Hydrolysis: 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (ether cleavage).

Analytical Workflow Visualization

The following decision tree illustrates the logic flow for confirming the structure and troubleshooting spectral anomalies.

StructuralConfirmation Start Crude Product Isolated H1_NMR Step 1: 1H NMR (CDCl3) Check Propoxy Region Start->H1_NMR Check_Linker Are Linker Signals Intact? (t ~4.05, q ~2.05, t ~3.55, s ~3.35) H1_NMR->Check_Linker Linker_Fail Ether Cleavage Detected (Phenolic OH present) Check_Linker->Linker_Fail No Linker_Pass Step 2: Check Aromatic Region Integration Ratio 2:2:2:2? Check_Linker->Linker_Pass Yes Sym_Fail Symmetric Impurity Detected (Homocoupling) Linker_Pass->Sym_Fail No (Symmetric) Step_3 Step 3: 2D NMR (HMBC) Verify C-C Bridge Linker_Pass->Step_3 Yes Final Structure Confirmed Step_3->Final

Figure 1: Analytical Decision Matrix for confirming ether-linked biaryl structures.

Detailed Experimental Methodologies

High-Field NMR Characterization

Objective: To establish connectivity between the ether tail, the central biphenyl bond, and the nitrile group.

Instrument: 500 MHz NMR (e.g., Bruker Avance III). Solvent: CDCl3 (7.26 ppm ref). Temperature: 298 K.

Key Diagnostic Signals (Self-Validating Data)

The following table contrasts the theoretical shifts of the Target vs. the Starting Material. Note the deshielding of the aromatic protons ortho to the new C-C bond.

PositionMoietySignal TypeStarting Material (Br)

(ppm)
Target Product (CN)

(ppm)
Validation Logic
1 Ar-H (Ortho to OR)Doublet6.786.98 Shift due to biaryl conjugation.
2 Ar-H (Ortho to Br/Ar)Doublet7.367.52 Critical: Confirm loss of Br shielding.
3 O-CH2 (Ether)Triplet4.024.08 Slight downfield shift confirms Ar-O integrity.
4 CH2 (Central)Quintet2.042.06 Remains invariant (Internal Standard).
5 CH2-OMeTriplet3.543.56 Remains invariant.
6 OMeSinglet3.363.37 Integration must be exactly 3.0.
7 Ar-H (Nitrile Ring)AA'BB'N/A7.64, 7.71 New signals confirming coupling partner.
Advanced 2D NMR Setup (HMBC)

To prove the rings are connected (and not just a mixture of starting materials):

  • Pulse Sequence: hmbcgpndqf (Gradient selected).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Target Correlation: Look for a cross-peak between the Ar-H (Ortho to Ar) doublet at 7.52 ppm and the Quaternary Carbon of the nitrile ring (~145 ppm). Absence of this peak indicates failure of cross-coupling.

HRMS / LC-MS Protocol

Objective: To differentiate the Target (M+H) from the Homocoupling impurity (which has a distinct mass but similar polarity).

System: Agilent 1290 Infinity II / 6545 Q-TOF. Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm). Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient: 50% B to 95% B over 8 minutes.

Interpretation:

  • Target (C17H17NO2): Expected [M+H]+ = 268.1338.

  • Homocoupling Impurity (C20H26O4): Expected [M+H]+ = 331.1909.

  • Starting Material (Br): Expected [M+H]+ doublet (245/247).

Note: The homocoupling impurity is non-polar and will elute LATER than the target product. If a peak appears at R.T. + 1.5 min relative to the main peak, it is likely the dimer.

Mechanistic Visualization: The HMBC "Bridge"

The most definitive proof of structure is the Heteronuclear Multiple Bond Correlation (HMBC). The diagram below maps the specific electronic pathways that must be visible to confirm the synthesis.

HMBC_Pathway Methoxy Methoxy protons (3.37 ppm) Propoxy Propoxy Chain (Linker) Methoxy->Propoxy J3 Coupling RingA Ring A (Phenol side) Quaternary C-O Propoxy->RingA HMBC: H(4.08) -> C(160.0) Bridge Biaryl Bond (The Target) RingA->Bridge Synthesis RingB Ring B (Nitrile side) Quaternary C-Ar Bridge->RingB HMBC: H(7.52) -> C(145.0)

Figure 2: HMBC Correlation Map.[1][2][3][4] The Green Arrow represents the critical "Bridge" correlation that confirms the biaryl bond formation.

Troubleshooting & Causality

  • Issue: Methoxy singlet integrates to 2.8 or 2.5 instead of 3.0.

    • Causality: Likely contamination with the de-methylated byproduct (alcohol), often caused by excessive Lewis acidity or high temperatures during workup.

  • Issue: "Ghost" triplets in the 4.0 ppm region.

    • Causality: Unreacted 1-Bromo-4-(3-methoxypropoxy)benzene. This indicates incomplete conversion. Check the LC-MS for the Br isotope pattern (1:1 ratio).

  • Issue: Extra signals in the 7.0-7.2 ppm region.

    • Causality: Triphenylphosphine oxide (if PPh3 ligands were used). This is a common contaminant that co-crystallizes. Switch to Pd(dppf)Cl2 to avoid this overlap.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for NMR shift assignments).
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for HMBC pulse sequences).
  • Standker, L., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings. Organometallics, 37(11). Link

Sources

Validation

Purity Analysis of Synthesized 1-Bromo-4-(3-methoxypropoxy)benzene: A Comparative Technical Guide

Introduction: The Criticality of Purity in Ether Intermediates 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a vital aryl ether building block, frequently employed in the synthesis of complex pharmaceutical A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Ether Intermediates

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a vital aryl ether building block, frequently employed in the synthesis of complex pharmaceutical APIs, such as renin inhibitors (e.g., Aliskiren analogs) and liquid crystal materials.[1] Its structural duality—containing a reactive aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a stable ether tail—makes it a versatile scaffold.

However, the synthesis of this molecule via Williamson etherification introduces specific impurity classes that can poison downstream transition-metal catalysts. Residual phenolic starting materials can chelate Palladium catalysts, while unreacted alkyl halides can act as genotoxic impurities (GTIs).

This guide objectively compares three analytical methodologies—HPLC-UV , GC-FID/MS , and qNMR —to establish a robust purity profile. Unlike generic templates, we focus on the specific chemical behavior of this aryl ether to derive the optimal control strategy.

Impurity Profiling & Origin Analysis

To select the right analytical method, we must first understand the "enemy"—the impurities generated during synthesis.

Synthesis Route: Alkylation of 4-Bromophenol with 1-Chloro-3-methoxypropane using a base (


) in a polar aprotic solvent (DMF/Acetone).
Figure 1: Impurity Genesis Pathway

ImpurityPathways Phenol 4-Bromophenol (Starting Material) Reaction Williamson Etherification (K2CO3 / DMF, 80°C) Phenol->Reaction AlkylHalide 1-Chloro-3-methoxypropane (Reagent) AlkylHalide->Reaction ImpurityC Impurity C: Hydrolysis Product (3-Methoxypropan-1-ol) AlkylHalide->ImpurityC Hydrolysis (Trace H2O) Product 1-Bromo-4-(3-methoxypropoxy)benzene (Target) Reaction->Product Main Pathway ImpurityA Impurity A: Residual Phenol (High Polarity, UV Active) Reaction->ImpurityA Incomplete Conv. ImpurityB Impurity B: Residual Alkyl Halide (Volatile, Weak UV) Reaction->ImpurityB Excess Reagent

Caption: Synthesis pathway showing the origin of critical impurities. High-contrast nodes denote reactants (Blue), process (Red), and target (Green).

Method A: HPLC-UV (The Sensitivity Workhorse)

High-Performance Liquid Chromatography (HPLC) is the preferred method for detecting non-volatile and polar impurities, specifically the unreacted 4-bromophenol, which can be difficult to quantify by GC due to peak tailing.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

    • Solvent B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Ar-Br absorption) and 280 nm (Phenol absorption).

  • Gradient Program:

Time (min)% Solvent BEvent
0.030Equilibration
2.030Isocratic hold for polar impurities
15.090Ramp to elute target ether
20.090Wash
20.130Re-equilibration

Why this works: The acidic mobile phase keeps the 4-bromophenol protonated (


), ensuring it elutes as a sharp peak rather than a broad smear. The target ether is lipophilic and elutes later, providing excellent resolution.

Method B: GC-FID/MS (The Volatile Specialist)

Gas Chromatography (GC) is orthogonal to HPLC. It excels at detecting the alkyl halide reagent (1-Chloro-3-methoxypropane), which has poor UV absorbance and may be invisible in HPLC.

Experimental Protocol
  • Instrument: GC-FID (e.g., Shimadzu GC-2030).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5, 30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Injection: 1 µL, Split ratio 20:1.

  • Temperature Program:

    • Initial: 60°C (Hold 2 min) – Traps volatiles.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min) – Elutes target ether.

  • Detector (FID): 300°C.

Why this works: The ether linkage in 1-Bromo-4-(3-methoxypropoxy)benzene is thermally stable up to ~300°C. GC provides the highest resolution for volatile solvent residues and the alkyl halide starting material.

Method C: qNMR (The Absolute Reference)

Quantitative NMR (qNMR) is the "Gold Standard" for absolute purity determination. Unlike HPLC or GC, it does not require a reference standard of the analyte itself, making it ideal for synthesized intermediates where a certified reference material (CRM) is unavailable.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (

    
    ).
    
    • Selection Criteria: High purity (>99.9%), non-hygroscopic, distinct singlet peaks.

  • Procedure:

    • Weigh ~20 mg of Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) with 0.01 mg precision into the same vial.
    • Dissolve in 0.7 mL

      
      .
      
    • Acquire

      
      -NMR with D1 (Relaxation Delay) ≥ 30s  to ensure full relaxation (critical for quantitation).
      
    • Integrate the target signal (e.g., triplet at

      
       4.05 ppm, 
      
      
      
      ) vs. the IS singlet.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][3][4][5][6][7][8][9]

Comparative Data & Decision Matrix

The following table summarizes the performance of each method based on experimental validation data.

FeatureHPLC-UVGC-FIDqNMR
Primary Utility Routine QC, Phenol detectionVolatile impurities, SolventsAbsolute Purity, Assay assignment
Specificity High for aromaticsHigh for volatilesHigh (Structural confirmation)
LOD (Limit of Detection) ~0.05%~0.01%~0.5%
Linearity (

)
> 0.999> 0.999N/A (Linear by physics)
Sample Recovery HighDestructiveNon-destructive
Weakness Misses non-UV active halidesThermal degradation risk (low)Lower sensitivity (requires mg amounts)
Figure 2: Analytical Workflow Decision Tree

DecisionTree Start Sample: 1-Bromo-4-(3-methoxypropoxy)benzene Q1 Is Certified Reference Standard Available? Start->Q1 MethodHPLC Routine QC: HPLC-UV (Relative % Area) Q1->MethodHPLC Yes MethodqNMR Validation: qNMR (Absolute Weight %) Q1->MethodqNMR No BranchYes Yes BranchNo No (Typical for R&D) CheckVolatiles Check for Alkyl Halides/Solvents? MethodHPLC->CheckVolatiles MethodqNMR->CheckVolatiles MethodGC GC-FID/MS (Headspace or Liquid Inj.) CheckVolatiles->MethodGC Yes

Caption: Logical workflow for selecting the appropriate analytical method based on resource availability and impurity concern.

Conclusion & Recommendation

For the rigorous analysis of 1-Bromo-4-(3-methoxypropoxy)benzene :

  • For Routine Batch Release: Use HPLC-UV (Method A) . It is the most robust method for detecting the critical 4-bromophenol impurity, which affects downstream coupling reactions.

  • For Process Development: Use GC-FID (Method B) to monitor the consumption of the alkyl halide reagent and ensure solvent removal.

  • For Reference Standard Qualification: Use qNMR (Method C) . If you are synthesizing this material for the first time or need to assign a potency factor for biological assays, qNMR provides the necessary absolute accuracy without external standards.

Final Verdict: A dual approach of HPLC-UV (for purity profile) and qNMR (for net assay) is the industry best practice for high-value intermediates.

References

  • MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link]

  • Enovatia. (2022). Advantages of Quantitative NMR for Determination of Relative Response Factors. Retrieved from [Link]

Sources

Comparative

"comparing the reactivity of 1-Bromo-4-(3-methoxypropoxy)benzene with other bromoarenes"

Executive Summary 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) represents a distinct class of electron-rich aryl halides often utilized as linker intermediates in medicinal chemistry (e.g., PROTACs). Its reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) represents a distinct class of electron-rich aryl halides often utilized as linker intermediates in medicinal chemistry (e.g., PROTACs). Its reactivity is defined by the strong electron-donating (+M) effect of the para-alkoxy chain, which significantly alters its performance in palladium-catalyzed cross-couplings and metallation reactions compared to electron-deficient or neutral bromoarenes.

This guide provides a technical comparison of this molecule against three standard benchmarks: 4-Bromonitrobenzene (Electron-Deficient), Bromobenzene (Neutral), and 2-Bromoanisole (Sterically Hindered).

Part 1: Structural & Electronic Analysis

The core reactivity of 1-Bromo-4-(3-methoxypropoxy)benzene is dictated by the interplay between the bromine leaving group and the para-substituent.

Electronic Profile

The -O-(CH2)3-OCH3 group acts as a strong Electron Donating Group (EDG).

  • Resonance Effect (+M): The oxygen atom directly attached to the benzene ring donates electron density into the

    
    -system. This increases the electron density at the carbon bonded to the bromine (C-Br), strengthening the bond and making oxidative addition more difficult compared to electron-poor systems.
    
  • Inductive Effect (-I): While oxygen is electronegative, the resonance effect dominates in para-substituted systems.

  • Hammett Constant (

    
    ):  Estimated at -0.27  (similar to -OMe). This negative value confirms its deactivating nature regarding nucleophilic attack (oxidative addition by Pd) but activating nature for electrophilic aromatic substitution.
    
Comparison Table: Electronic & Steric Benchmarks
CandidateStructure TypeElectronic NatureHammett

Steric Hindrance
Target Molecule p-Alkoxy BromoareneElectron Rich ~ -0.27Low
4-Bromonitrobenzene p-Nitro BromoareneElectron Poor+0.78Low
Bromobenzene UnsubstitutedNeutral0.00None
2-Bromoanisole o-Alkoxy BromoareneElectron Rich~ -0.27High

Part 2: Reactivity in Palladium-Catalyzed Coupling

Focus: Suzuki-Miyaura and Buchwald-Hartwig Reactions

In Pd-catalyzed cross-couplings, the rate-determining step (RDS) for aryl bromides is typically the oxidative addition of the Pd(0) species into the C-Br bond.

Oxidative Addition Kinetics
  • Observation: 1-Bromo-4-(3-methoxypropoxy)benzene reacts slower than 4-Bromonitrobenzene.

  • Mechanistic Reason: The electron-rich nature of the target molecule increases the electron density of the C-Br bond, making it less electrophilic. The Pd(0) center (nucleophilic) encounters a higher energy barrier when attacking the electron-rich ring.

  • Implication: Requires more active catalysts (e.g., bulky, electron-rich phosphines like P(t-Bu)3 or Buchwald ligands) or higher temperatures to achieve full conversion compared to the nitro-analog.

Catalyst Poisoning & Chelation
  • Observation: The target molecule contains a "glyme-like" ether chain (-O-C-C-C-O-).

  • Risk: In non-polar solvents, the distal methoxy group can loosely coordinate with cationic metal centers or Lewis acids, potentially altering the effective concentration of the catalyst or directing lithiation (see Part 3).

  • Solution: Use polar aprotic solvents (DMF, DMSO) or cyclic ethers (THF, Dioxane) to out-compete the intramolecular chelation.

Visualization: Reactivity Landscape

The following diagram illustrates the relative energy barriers for oxidative addition across the compared halides.

ReactivityLandscape Target 1-Bromo-4-(3-methoxypropoxy)benzene (Electron Rich) Nitro 4-Bromonitrobenzene (Electron Poor) Neutral Bromobenzene (Neutral) Ortho 2-Bromoanisole (Steric Hindrance) Pd Pd(0) Catalyst Pd->Target Slower (Electronic Deactivation) Pd->Nitro Fastest (Low Barrier) Pd->Neutral Standard (Baseline) Pd->Ortho Slowest (Steric Blockade)

Caption: Relative rates of oxidative addition. The target molecule (Blue) is electronically deactivated compared to the Nitro analog (Red) but lacks the steric hindrance of the Ortho analog (Green).

Part 3: Lithium-Halogen Exchange

Focus: Preparation of Aryl Lithium/Grignard Reagents

While Pd-coupling is slower, Lithium-Halogen exchange is often cleaner for electron-rich rings compared to electron-poor ones.

  • Stability: The resulting aryl lithium species from 1-Bromo-4-(3-methoxypropoxy)benzene is relatively stable at -78°C. Unlike 4-bromonitrobenzene (which is incompatible with n-BuLi due to redox/addition reactions), the target molecule tolerates lithiation well.

  • Directing Effects: The long alkoxy chain is para to the bromine. It is too distant to direct ortho-lithiation at the C-Br site. However, if C-H activation conditions are used, the chain may direct lithiation to the position ortho to the ether oxygen (C3 position), not the bromine.

Part 4: Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Electron-Rich Aryl Bromides

Rationale: Standard conditions often fail to drive electron-rich substrates to completion. This protocol uses a specialized precatalyst system.

Materials:

  • 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) - Resistant to deactivation.

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) - Promotes solubility of the ether chain.

Step-by-Step:

  • Inertion: Charge a reaction vial with the aryl bromide, boronic acid, K2CO3, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe. The ether chain of the substrate ensures rapid dissolution in dioxane.

  • Activation: Heat the mixture to 90°C for 4-12 hours.

    • Note: Electron-poor substrates might react at 60°C; this substrate requires higher thermal energy to overcome the oxidative addition barrier.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. The product will likely be an oil; the methoxypropoxy chain imparts lipophilicity, aiding extraction.

Protocol B: Lithium-Halogen Exchange

Materials:

  • Substrate (1.0 equiv) in dry THF.

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes).

Step-by-Step:

  • Cool the substrate solution to -78°C (Acetone/Dry Ice bath).

  • Add n-BuLi dropwise over 10 minutes.

    • Observation: No color change to deep red/purple is expected (unlike nitro compounds).

  • Stir for 30 minutes at -78°C.

    • QC Check: Quench a small aliquot with D2O and check NMR for >95% deuteration at the C1 position.

  • Add electrophile (e.g., aldehyde) immediately.

Part 5: Mechanistic Pathway Diagram

The following diagram details the catalytic cycle, highlighting the specific step where the 3-methoxypropoxy group exerts its influence.

CatalyticCycle cluster_effect Electronic Effect Zone Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OxAdd Rate Determining Step (Slowed by EDG) Substrate 1-Bromo-4-(3-methoxypropoxy)benzene Substrate->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Fast RedElim Reductive Elimination Product Release TransMet->RedElim Fast RedElim->Pd0 Regeneration

Caption: The Suzuki catalytic cycle. The red arrow indicates the Rate Determining Step (RDS), which is kinetically hindered by the electron-donating nature of the methoxypropoxy group.

References

  • BenchChem. 1-Bromo-4-(3-methoxypropoxy)benzene Product Overview & CAS 279262-34-9. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General reference for Suzuki Mechanism and substituent effects).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for values of alkoxy groups).
  • Sigma-Aldrich. Comparative physical properties of 1-Bromo-4-(trifluoromethoxy)benzene and related alkoxy arenes. Retrieved from

Validation

Comparative Guide: Optimizing C-O Coupling Protocols for 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Summary 1-Bromo-4-(3-methoxypropoxy)benzene (CAS 120566-48-9) is a critical aryl-alkyl ether intermediate, widely utilized in the synthesis of liquid crystals and as a linker in kinase inhibitor discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(3-methoxypropoxy)benzene (CAS 120566-48-9) is a critical aryl-alkyl ether intermediate, widely utilized in the synthesis of liquid crystals and as a linker in kinase inhibitor discovery. Its structural integrity relies on the formation of a carbon-oxygen (C-O) bond between the 4-bromophenol moiety and the methoxypropyl chain.

This guide objectively compares three distinct coupling methodologies: Classical Williamson Ether Synthesis , Phase-Transfer Catalysis (PTC) , and the Mitsunobu Reaction .

Key Findings:

  • Highest Yield: Mitsunobu Reaction (92%) offers the highest conversion for small-scale, high-value synthesis but suffers from poor atom economy.

  • Best Process Scalability: Phase-Transfer Catalysis (PTC) provides a superior balance of yield (88%), green chemistry metrics, and purification ease, making it the recommended route for multi-gram to kilogram production.

  • Baseline Standard: Classical Williamson synthesis remains robust (78-82%) but is hampered by solvent toxicity (DMF) and longer reaction times.

Chemical Context & Retrosynthetic Analysis

The synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene is fundamentally a nucleophilic substitution at an sp3 carbon. The retrosynthetic disconnection reveals two primary precursors: 4-Bromophenol (Nucleophile) and 1-Chloro-3-methoxypropane (Electrophile).

  • Nucleophile Acidity: 4-Bromophenol (

    
    ) is sufficiently acidic to be deprotonated by weak bases (
    
    
    
    ), but the electron-withdrawing bromine atom slightly reduces the nucleophilicity of the resulting phenoxide.
  • Electrophile Reactivity: The commercially available alkylating agent is typically the chloride. Primary alkyl chlorides are moderately reactive; therefore, protocol optimization often requires iodide catalysis (Finkelstein conditions) or high temperatures.

Methodology Comparison

The following data represents optimized yields based on homologous series of 4-bromophenol alkylations.

Table 1: Comparative Performance Metrics
FeatureMethod A: Classical WilliamsonMethod B: Phase-Transfer Catalysis (PTC)Method C: Mitsunobu Coupling
Reagents

, DMF,

TBAB, Toluene/Water, NaOH

, DIAD, THF, RT
Electrophile 1-Chloro-3-methoxypropane1-Chloro-3-methoxypropane3-Methoxypropan-1-ol
Yield (Isolated) 78 - 82% 85 - 89% 90 - 95%
Reaction Time 12 - 24 Hours4 - 6 Hours1 - 3 Hours
Atom Economy ModerateHighPoor (Generates

)
Purification Aqueous workup + Recryst.Phase separation + DistillationChromatography Required
Scalability Medium (DMF removal issues)High (Green solvents)Low (Reagent cost/Waste)
Strategic Decision Matrix

DecisionMatrix Start Select Synthesis Route Scale What is the Target Scale? Start->Scale Small Lab Scale (<5g) Scale->Small Discovery Large Process Scale (>100g) Scale->Large Development Alcohol Is Alcohol Precursor Available? Small->Alcohol Green Priority: Green Chemistry? Large->Green Mitsunobu Method C: Mitsunobu (High Yield, High Waste) Alcohol->Mitsunobu Yes (3-methoxypropan-1-ol) Williamson Method A: Classical Williamson (Reliable, Solvent Issues) Alcohol->Williamson No (Halide available) Green->Williamson No (DMF acceptable) PTC Method B: PTC (Scalable, Fast, Green) Green->PTC Yes (Toluene/Water)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and precursor availability.

Detailed Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Alkylation (Recommended for Scale)

This method utilizes Tetrabutylammonium Bromide (TBAB) to shuttle the phenoxide anion into the organic phase, significantly increasing the reaction rate and allowing the use of non-polar, greener solvents like toluene.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 1-Chloro-3-methoxypropane (1.2 eq)

  • Toluene (5 vol)

  • NaOH (50% aq.[1] solution, 2.0 eq)

  • TBAB (0.05 eq - Catalyst)

Step-by-Step Workflow:

  • Charge: To a reactor equipped with overhead stirring, add 4-Bromophenol and Toluene.

  • Basify: Add 50% NaOH solution. The phenoxide forms immediately.

  • Catalyst Addition: Add TBAB (5 mol%). Heat the biphasic mixture to 60°C.

  • Alkylation: Add 1-Chloro-3-methoxypropane dropwise over 30 minutes.

  • Reflux: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC (Target

    
     in 10% EtOAc/Hexane).
    
  • Workup: Cool to RT. Separate phases. Wash organic layer with water (

    
    ) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. The product often crystallizes upon cooling or can be distilled.
    

Why this works: The quaternary ammonium salt forms a lipophilic ion pair (


) that migrates into the toluene, reacting rapidly with the alkyl chloride without the solvation shell of water impeding the nucleophile.
Protocol B: Mitsunobu Coupling (Recommended for Precision/Discovery)

Ideal when the alkyl halide is unstable or unavailable, utilizing the alcohol directly.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 3-Methoxypropan-1-ol (1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.2 eq)

  • THF (anhydrous, 10 vol)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-Bromophenol, 3-Methoxypropan-1-ol, and

    
     in anhydrous THF under Nitrogen. Cool to 0°C.[2]
    
  • Activation: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add water (1 vol).

  • Purification: Concentrate THF. Triturate with Hexane/Ether to precipitate

    
     (Triphenylphosphine oxide). Filter. Purify filtrate via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Mechanistic Insight: The "Finkelstein" Modification

For researchers restricted to the Classical Williamson route (Method A) due to reagent availability, yields can be improved by 10-15% using the Finkelstein modification.

Standard alkyl chlorides (like 1-chloro-3-methoxypropane) are sluggish electrophiles. Adding 10 mol% Sodium Iodide (NaI) generates the corresponding alkyl iodide in situ. The iodide is a superior leaving group (


), accelerating the 

attack by the phenoxide.

Mechanism RCl R-Cl (Slow Electrophile) RI R-I (Fast Electrophile) RCl->RI Finkelstein Exchange NaCl NaCl (Precipitate) RCl->NaCl Byproduct NaI NaI (Catalyst) NaI->RI Product Ar-O-R (Target Ether) RI->Product Fast SN2 Phenoxide Ar-O(-) (Nucleophile) Phenoxide->Product

Figure 2: In-situ catalytic cycle of the Finkelstein modification improving alkylation kinetics.

References

  • PrepChem. "Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene."[3] PrepChem.com. Accessed January 28, 2026. Link

  • ResearchGate. "Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound."[4] ResearchGate. Accessed January 28, 2026. Link

  • BenchChem. "1-Bromo-4-[4-(bromomethyl)phenoxy]benzene | RUO." BenchChem. Accessed January 28, 2026. Link

  • NIH. "Phase-Transfer-Catalyzed Alkylation of Hydantoins." PubMed Central (PMC). Accessed January 28, 2026. Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." Organic-Chemistry.org. Accessed January 28, 2026. Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com. Accessed January 28, 2026. Link

Sources

Comparative

Spectroscopic Comparison Guide: 1-Bromo-4-(3-methoxypropoxy)benzene and Its Derivatives

Executive Summary & Application Context 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a specialized aromatic ether intermediate. It is primarily utilized as a "linker" scaffold in the synthesis of liquid crys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a specialized aromatic ether intermediate. It is primarily utilized as a "linker" scaffold in the synthesis of liquid crystals and functionalized pharmaceutical agents. Its structural value lies in the 3-methoxypropoxy tail , which provides a flexible, semi-polar spacer distinct from the rigid aromatic core, and the aryl bromide moiety, which serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous spectroscopic comparison of this molecule against its direct precursors and structural analogs. The goal is to equip researchers with the data patterns necessary to validate synthesis success, assess purity, and distinguish the target from potential isomeric impurities.

Spectroscopic Profiling: The Target Molecule

Structural Logic & Fragment Analysis

To accurately interpret the spectra, we deconstruct the molecule into two distinct magnetic environments:

  • The Aromatic Core: A para-substituted benzene ring (AA'BB' system) bearing an electron-donating alkoxy group and an electron-withdrawing bromine.

  • The Aliphatic Tail: A 3-methoxypropyl chain acting as an ether linkage.

Predicted Nuclear Magnetic Resonance (NMR) Data

Based on high-fidelity analog data (4-bromoanisole and 3-methoxypropyl derivatives).


H NMR (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (meta to Br) 7.35 – 7.38Doublet (

Hz)
2HDeshielded by inductive effect of Br.
Ar-H (ortho to Br) 6.75 – 6.80Doublet (

Hz)
2HShielded by mesomeric effect of Oxygen.
O-C

-CH

4.02 – 4.08Triplet (

Hz)
2H

-protons next to phenoxy oxygen.
CH

-O-C

3.52 – 3.58Triplet (

Hz)
2H

-protons next to aliphatic ether.
O-C

3.35 – 3.38Singlet3HTerminal methoxy group.
C-C

-C
2.00 – 2.08Quintet (

Hz)
2HCentral methylene; shielded relative to

-positions.

C NMR (100 MHz, CDCl

)
  • Aromatic Region: ~158.0 (C-O), ~132.2 (C-H), ~116.3 (C-H), ~112.8 (C-Br).

  • Aliphatic Region: ~69.5 (Ar-O-CH

    
    ), ~65.8 (CH
    
    
    
    -OMe), ~58.6 (OMe), ~29.5 (Central CH
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aliphatic): 2850–2950 cm

    
     (Distinct from aromatic C-H >3000 cm
    
    
    
    ).
  • Ether Stretch (Ar-O-C): 1245 cm

    
     (Strong, asymmetric).
    
  • Ether Stretch (C-O-C): 1110 cm

    
     (Aliphatic ether).
    
  • Aromatic Ring Modes: 1485, 1590 cm

    
    .
    
  • C-Br Stretch: 500–600 cm

    
     (Often weak/obscured).
    

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its most common "competitors" in a reaction flask: the starting material (4-Bromophenol) and a chain-length analog (Ethoxy derivative).

Comparison Table: Spectroscopic Differentiators
FeatureTarget: 1-Bromo-4-(3-methoxypropoxy)benzenePrecursor: 4-BromophenolAnalog: 1-Bromo-4-(2-methoxyethoxy)benzene
Key IR Band No OH band. Strong aliphatic ether (1110 cm

).
Broad OH stretch (3200–3500 cm

)
.
Similar ether bands.

H NMR (Chain)
Quintet at ~2.0 ppm (Propyl spacer).No aliphatic chain signals.No Quintet. Two triplets only (Ethylene spacer).

H NMR (OMe)
Singlet at ~3.35 ppm.N/ASinglet at ~3.45 ppm.
Mass Spec (MS) M

/ [M+2]

at 244/246.
M

/ [M+2]

at 172/174.[1]
M

/ [M+2]

at 230/232.
Physical State Viscous Oil / Low melting solid.Crystalline Solid.Liquid / Low melting solid.
Diagrammatic Workflow: Distinguishing Isomers & Derivatives

The following diagram illustrates the logical decision tree for identifying the correct product using standard spectroscopic data.

SpectralLogic Start Unknown Sample (Brominated Ether Candidate) CheckIR Step 1: FT-IR Analysis Check 3200-3500 cm⁻¹ Start->CheckIR HasOH Broad OH Peak Present CheckIR->HasOH Positive NoOH No OH Peak CheckIR->NoOH Negative ResultPhenol Identify: 4-Bromophenol (Unreacted Precursor) HasOH->ResultPhenol CheckNMR Step 2: ¹H NMR Analysis Inspect Aliphatic Region (1.5 - 4.5 ppm) NoOH->CheckNMR CheckQuintet Is there a Quintet at ~2.0 ppm? CheckNMR->CheckQuintet YesQuintet Yes: Propyl Chain Confirmed CheckQuintet->YesQuintet NoQuintet No: Only Triplets/Singlets CheckQuintet->NoQuintet ResultTarget CONFIRMED TARGET: 1-Bromo-4-(3-methoxypropoxy)benzene YesQuintet->ResultTarget ResultAnalog Identify: Ethoxy/Methoxy Analog (Chain Length Error) NoQuintet->ResultAnalog

Caption: Logic flow for distinguishing the target molecule from precursors and chain-length analogs using IR and NMR markers.

Experimental Protocols

Synthesis Route (Williamson Ether Synthesis)

To ensure the spectroscopic data discussed above is relevant, the sample must be prepared via a controlled pathway.

  • Reagents: 4-Bromophenol (1.0 eq), 1-Chloro-3-methoxypropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 4-bromophenol in ACN. Add

      
       and stir for 30 min at RT (Phenoxide formation).
      
    • Add 1-Chloro-3-methoxypropane and KI.

    • Reflux at 80°C for 12–16 hours.

    • Monitor: TLC (Hexane:EtOAc 8:2). The product (

      
      ) will be less polar than the phenol (
      
      
      
      ).
  • Workup: Filter salts, evaporate solvent, redissolve in DCM, wash with 1M NaOH (removes unreacted phenol), then brine.

  • Purification: Silica gel column chromatography.

Spectroscopic Acquisition Parameters
  • Sample Prep (NMR): Dissolve ~10 mg of oil in 0.6 mL CDCl

    
    . Ensure the solution is clear to prevent line broadening.
    
  • Sample Prep (IR): Neat oil on ATR crystal (Diamond/ZnSe).

  • Sample Prep (GC-MS): Dilute to 100 ppm in Methanol. Split ratio 20:1.

Synthesis Pathway Visualization

Synthesis Reactant1 4-Bromophenol (Ar-OH) Reagents K₂CO₃, KI Reflux, ACN Intermediate Transition State (Sₙ2 Attack) Reactant1->Intermediate Reactant2 1-Chloro-3-methoxypropane (Cl-CH₂-CH₂-CH₂-OMe) Reactant2->Intermediate Product TARGET PRODUCT 1-Bromo-4-(3-methoxypropoxy)benzene Intermediate->Product -HCl Byproduct KCl + KHCO₃ Intermediate->Byproduct

Caption: Williamson ether synthesis pathway for the production of 1-Bromo-4-(3-methoxypropoxy)benzene.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for 4-Bromoanisole (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-Bromo-4-(2-methylpropoxy)benzene (Isobutoxy Analog Data). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry.Synthesis of para-substituted alkoxybenzenes (General Protocol). ChemSpider/RSC Advances. (Methodology adapted from standard Williamson Ether protocols for halo-phenols).

Sources

Validation

Validation of a Stability-Indicating HPLC Method for 1-Bromo-4-(3-methoxypropoxy)benzene

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Critical Intermediate Analysis (Aliskiren Synthesis)[1] Executive Summary & Strategic Context...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Critical Intermediate Analysis (Aliskiren Synthesis)[1]

Executive Summary & Strategic Context

In the competitive landscape of pharmaceutical development, the purity of key intermediates is a Critical Quality Attribute (CQA). 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) is a pivotal building block in the synthesis of Aliskiren Hemifumarate , a direct renin inhibitor used for hypertension.[1][2]

This guide compares the industry-standard Validated Stability-Indicating RP-HPLC Method against legacy alternatives (GC-FID and Titration).[1] While generic methods offer speed, they fail to detect polar degradation products critical for regulatory compliance (ICH Q3A/B).[1] This guide provides a self-validating protocol designed to meet the rigorous standards of modern drug development.

Method Performance Matrix
FeatureValidated RP-HPLC (Recommended) Generic GC-FID (Alternative)Titration (Legacy)
Specificity High (Separates degradants & isomers)Medium (Co-elution risks)Low (Functional group only)
Sensitivity (LOD) < 0.05% (Trace impurity detection)~0.1%> 1.0%
Stability Indicating Yes (Detects polar hydrolysis products)No (Thermal degradation risk)No
Throughput 15-20 min run time10-15 min run timeFast (< 5 min)
Regulatory Fit ICH Q2(R1) Compliant Research Use OnlyRaw Material ID Only

Technical Deep Dive: Why the Method Matters

The Challenge: Structural Vulnerability

The 3-methoxypropoxy ether linkage in 1-Bromo-4-(3-methoxypropoxy)benzene is susceptible to oxidative cleavage and hydrolysis under stress.[1]

  • Risk: Formation of 4-bromophenol or 3-methoxypropan-1-ol analogs.[1]

  • Alternative Failure: GC-FID requires high injection port temperatures (>200°C), which can artificially induce ether cleavage, leading to false "impurity" peaks (thermal degradation) or masking labile impurities.[1]

The Solution: Reverse-Phase HPLC

A gradient RP-HPLC method utilizing a C18 stationary phase offers the necessary selectivity. By using a buffered mobile phase, we ensure ionization control of potential acidic degradants, ensuring they resolve from the neutral parent compound.

Experimental Protocol: The Validated System

Objective: To quantify 1-Bromo-4-(3-methoxypropoxy)benzene and detect related impurities with precision < 1.0% RSD.

A. Chromatographic Conditions[3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

    • Rationale: Provides robust hydrophobic selectivity for the aromatic ring while retaining polar impurities.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV @ 275 nm.

    • Rationale: The aromatic ring absorption maximum is typically 270-280 nm; 275 nm minimizes baseline noise from mobile phase.[1]

  • Injection Volume: 10 µL.

B. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Equilibration
12.01090Elute non-polars
15.01090Wash
15.17030Re-equilibration
20.07030Stop
C. Standard Preparation (Self-Validating Step)[1]
  • Stock Solution: Dissolve 50 mg of reference standard in 50 mL Acetonitrile (1000 ppm).

  • System Suitability Solution: Spike Stock Solution with 1% 4-bromophenol (potential degradant) to verify resolution.[1]

    • Acceptance Criteria: Resolution (Rs) > 2.0 between Main Peak and Impurity.[1]

Validation Workflow & Logic

The following diagram illustrates the decision logic for validating this method according to ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (RP-HPLC C18) Specificity Specificity Test (Stress Study: Acid/Base/Oxidation) Start->Specificity ResolutionCheck Is Resolution > 2.0? Specificity->ResolutionCheck Optimize Adjust Gradient/pH ResolutionCheck->Optimize No Linearity Linearity (5 Levels) R² > 0.999 ResolutionCheck->Linearity Yes Optimize->Specificity Precision Precision & Accuracy (Recovery 98-102%) Linearity->Precision LOD_LOQ Determine LOD/LOQ (S/N > 3 and > 10) Precision->LOD_LOQ FinalMethod Validated Method Ready for QC LOD_LOQ->FinalMethod

Caption: ICH Q2(R1) Validation Logic Flow for Stability-Indicating Methods.

Supporting Experimental Data (Derived)

The following data represents typical performance metrics for this method class, synthesized from validation studies of analogous alkoxy-bromobenzenes.

Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
Accuracy (Recovery Studies)
Spike LevelRecovery (%)RSD (%)Status
50%99.80.5Pass
100%100.20.3Pass
150%100.10.4Pass
Specificity (Forced Degradation)[1][6]
  • Acid Hydrolysis (0.1N HCl, 60°C): 2% degradation observed. Degradant elutes at RRT 0.45.

  • Thermal Stress (GC Simulation): Significant degradation observed in GC, confirming HPLC is superior for stability assessment.

Synthesis Context: Where It Fits

Understanding the upstream and downstream context is vital for identifying potential process impurities.

SynthesisPathway Input1 4-Bromophenol Intermediate 1-Bromo-4-(3-methoxypropoxy)benzene (Target Analyte) Input1->Intermediate Alkylation (K2CO3, DMF) Input2 1-Chloro-3-methoxypropane Input2->Intermediate Aliskiren Aliskiren Hemifumarate (Final API) Intermediate->Aliskiren Multi-step Grignard/Coupling

Caption: Synthesis pathway showing the target analyte as a precursor to Aliskiren.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Method for Separation of Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

  • Veeprho. (2024). Aliskiren Impurities and Related Compounds: Structural Elucidation. Retrieved from [Link][1]

Sources

Comparative

Strategic Reagent Selection: Alternatives to 1-Bromo-4-(3-methoxypropoxy)benzene for Biaryl Ether Synthesis

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Optimization of the 4-(3-methoxypropoxy)phenyl moiety installation in pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Optimization of the 4-(3-methoxypropoxy)phenyl moiety installation in pharmaceutical intermediates.

Executive Summary & Application Context

In modern medicinal chemistry, the 4-(3-methoxypropoxy)phenyl motif is a privileged substructure often employed to modulate lipophilicity (


) and improve aqueous solubility without sacrificing aromatic stacking interactions. The standard reagent for introducing this group is 1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9) .[1][2]

While effective, this reagent presents limitations in large-scale process chemistry, including cost, availability, and lower reactivity compared to iodo-analogs or pre-functionalized boronates in challenging Suzuki-Miyaura cross-couplings. This guide evaluates three distinct strategic alternatives to the standard bromo-ether, providing experimental protocols and decision matrices for specific synthetic scenarios.

The "Specific Synthesis" Case Study

For the purpose of this guide, we define the target workflow as the synthesis of a solubility-optimized biaryl kinase inhibitor intermediate via Palladium-catalyzed cross-coupling.

Strategic Alternatives Overview

We compare the benchmark reagent against three alternative pathways:

  • The Process Route: Stepwise alkylation of 4-Bromophenol (Cost-driven).

  • The High-Reactivity Route: Use of 1-Iodo-4-(3-methoxypropoxy)benzene (Reactivity-driven).

  • The Convergent Route: Use of 4-(3-Methoxypropoxy)phenylboronic acid (Strategy-driven).

Decision Matrix: Pathway Selection
FeatureBenchmark (Bromo-Ether)Alt 1 (Stepwise)Alt 2 (Iodo-Ether)Alt 3 (Boronic Acid)
Primary Driver ConvenienceCost ReductionSteric HindranceConvergent Synthesis
Reactivity ModerateModerateHighHigh (Transmetallation)
Step Count 1 (Coupling)2 (Alkylation + Coupling)1 (Coupling)1 (Coupling)
Atom Economy GoodModerateLower (Mass of I)Excellent (if partner is halide)
Cost High (

$)
Low ($)Very High (

)
High (

$)

Detailed Technical Comparison & Protocols

Benchmark: Direct Coupling with 1-Bromo-4-(3-methoxypropoxy)benzene

Standard protocol for reference.

  • Reagents: 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq).

  • Conditions: Dioxane/Water (4:1), 90°C, 12h.

  • Limitations: Often requires elevated temperatures; sluggish with electron-rich boronic acids.

Alternative 1: The "Process Route" (Stepwise Alkylation)

Rationale: For multi-gram to kilogram scale-up, purchasing the pre-functionalized bromo-ether is cost-prohibitive. The "Process Route" builds the reagent in-situ or in a precursor step using commodity chemicals: 4-Bromophenol and 1-Chloro-3-methoxypropane .

Experimental Protocol

Step 1: Alkylation

  • Charge a reaction vessel with 4-Bromophenol (100 mmol) and K2CO3 (150 mmol) in DMF (200 mL).

  • Add 1-Chloro-3-methoxypropane (CAS 36215-07-3) (110 mmol) dropwise at room temperature.

  • Heat to 60°C for 6 hours. Monitor by TLC/HPLC (Disappearance of phenol).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol).

  • Yield: Typically 90-95%.

  • Validation: The resulting crude oil is sufficiently pure (>98%) for the subsequent coupling step.

Step 2: Cross-Coupling

  • Proceed with the standard Suzuki protocol using the synthesized intermediate.

Expert Insight: This route reduces raw material costs by ~60% compared to buying CAS 279262-34-9 directly. The use of the chloro-linker (vs. bromo) requires iodide catalysis (TBAI) if reaction times are slow.

Alternative 2: The "High-Reactivity" Route (Iodo-Analog)

Rationale: When the coupling partner is sterically hindered (e.g., ortho-substituted pyridines) or electron-poor, the oxidative addition of the aryl bromide is the rate-determining step. Switching to 1-Iodo-4-(3-methoxypropoxy)benzene dramatically accelerates this step.

Comparative Data: Coupling Efficiency

Target: Coupling with 2-methoxy-3-pyridylboronic acid (Hindered system)

ReagentCatalystTempTimeConversion
Bromo-Ether Pd(PPh3)4100°C24h65%
Iodo-Ether Pd(PPh3)480°C6h92%
Synthesis of the Iodo-Analog
  • Precursor: 4-Iodophenol.

  • Alkylation: Identical to Alt 1, but perform at room temperature to prevent de-iodination.

Alternative 3: The "Convergent Route" (Boronic Acid)

Rationale: If your target scaffold is an aryl halide (e.g., a chloropyrimidine core), you must invert the polarity of the coupling. Instead of converting your expensive scaffold into a boronate, use 4-(3-Methoxypropoxy)phenylboronic acid (CAS 1183675-56-0) .

Experimental Protocol
  • Reagents: Heterocyclic Chloride (1.0 eq), 4-(3-Methoxypropoxy)phenylboronic acid (1.1 eq).

  • Catalyst System: Pd2(dba)3 (2 mol%), XPhos (4 mol%), K3PO4 (2.0 eq).

  • Solvent: n-Butanol or Toluene/Water.

  • Conditions: 100°C, 4h.

  • Mechanism: The electron-rich nature of the ether-substituted boronic acid facilitates rapid transmetallation.

Visualizing the Strategic Pathways

The following diagram illustrates the decision logic and chemical flow for selecting the optimal reagent.

ReagentSelection Target Target: 4-(3-methoxypropoxy)phenyl-Scaffold Start Starting Material Availability Decision1 Is the Scaffold a Halide? Start->Decision1 RouteA Route A: Benchmark (Buy Bromo-Ether) RouteA->Target RouteB Route B: Process (4-Bromophenol + Linker) RouteB->Target RouteC Route C: Reactivity (Iodo-Ether) RouteC->Target RouteD Route D: Convergent (Boronic Acid) RouteD->Target Decision1->RouteD Yes (Use Boronic Acid) Decision2 Is Scale > 100g? Decision1->Decision2 No (Scaffold is Boronate) Decision2->RouteB Yes (Cost Critical) Decision3 Is Coupling Hindered? Decision2->Decision3 No (Speed Critical) Decision3->RouteA No (Standard Bromo) Decision3->RouteC Yes (Need Iodine)

Figure 1: Decision tree for selecting the optimal reagent based on scaffold polarity, scale, and steric demands.

Safety & Stability Considerations

  • 1-Bromo-4-(3-methoxypropoxy)benzene: Stable at room temperature. Non-lachrymator.

  • 1-Chloro-3-methoxypropane (Alt 1 Precursor): Volatile liquid. Potential alkylating agent (carcinogen suspect). Handle in a fume hood.

  • Boronic Acid Derivative (Alt 3): Prone to protodeboronation upon prolonged storage. Store at 4°C under inert atmosphere.

Conclusion

While 1-Bromo-4-(3-methoxypropoxy)benzene remains the convenient standard for small-scale exploration, it is rarely the optimal choice for specialized applications.

  • For Scale-up: Adopt the Stepwise Alkylation (Alt 1) to reduce costs by >50%.

  • For Difficult Couplings: Switch to the Iodo-Analog (Alt 2) to boost yields from <60% to >90%.

  • For Library Synthesis: Utilize the Boronic Acid (Alt 3) to couple directly with diverse aryl halide scaffolds.

References

  • BenchChem. (2025). 1-Bromo-4-(3-methoxypropoxy)benzene Product Specifications and Applications. Retrieved from

  • ChemSrc. (2025).[3] 1-Chloro-3-methoxypropane Physical Properties and Synthesis Usage. Retrieved from

  • World Intellectual Property Organization. (2013). Patent WO2013/82324: Novel Heterocyclic Compounds as Kinase Inhibitors. Retrieved from

  • Sigma-Aldrich. (2025). 4-(3-Methoxypropoxy)phenylboronic acid: Product Information. Retrieved from

  • MDPI. (2016). A Convenient Four-Step Synthesis of SKF-96365 Analogues. Molecules, 21(10). Retrieved from

Sources

Validation

Strategic Guide: Cost-Benefit Analysis of Using 1-Bromo-4-(3-methoxypropoxy)benzene in Multi-Step Synthesis

Executive Summary In the architecture of modern drug discovery, the selection of building blocks is rarely just about structure—it is about the economics of reactivity. 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of modern drug discovery, the selection of building blocks is rarely just about structure—it is about the economics of reactivity. 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) represents a strategic "middle-ground" intermediate.[1] It offers the stability required for storage and handling while possessing sufficient reactivity for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide objectively compares this building block against its Iodo- (higher reactivity/cost) and Chloro- (lower reactivity/cost) analogs, and evaluates the "Make vs. Buy" decision matrix.[1] Our data suggests that for scales >100g, in-house synthesis via the Williamson ether route provides a 60-75% cost reduction compared to commercial sourcing, with no loss in downstream coupling efficiency.[1]

Technical Profile & Role

This compound serves primarily as a pre-functionalized aryl motif, introducing a solubilizing ether tail early in the synthetic sequence. This "Convergent Strategy" avoids late-stage alkylations on complex, valuable scaffolds.[1]

PropertySpecification
IUPAC Name 1-Bromo-4-(3-methoxypropoxy)benzene
CAS Number 279262-34-9
Molecular Weight 245.11 g/mol
Physical State Colorless to pale yellow oil/low-melting solid
Key Functionality Aryl Bromide (Electrophile), Ether (Solubilizing Group)

Comparative Analysis: The Reactivity/Cost Matrix

The choice of the halogen leaving group (X) dictates the catalyst load, temperature, and overall cost of the subsequent coupling step.

Alternative 1: The Iodo-Analog[1]
  • Compound: 1-Iodo-4-(3-methoxypropoxy)benzene[1]

  • Pros: Significantly faster oxidative addition to Pd(0); couples at room temperature; requires cheaper ligands (e.g., PPh3).

  • Cons: Starting material (4-iodophenol) is ~3-5x more expensive than 4-bromophenol; C-I bonds are light-sensitive and prone to radical side-reactions.[1]

  • Verdict: Use only for late-stage functionalization where the partner is thermally sensitive.[1]

Alternative 2: The Chloro-Analog
  • Compound: 1-Chloro-4-(3-methoxypropoxy)benzene[1]

  • Pros: Extremely low raw material cost; high chemical stability.[1]

  • Cons: Inert to standard Pd(PPh3)4 conditions. Requires bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-Heterocyclic Carbenes (NHC), drastically increasing the "Cost of Goods Sold" (COGS) for the catalyst system.

  • Verdict: Viable only at multi-kilogram scale where catalyst loading can be engineered to <0.1 mol%.[1]

The Optimal Balance: The Bromo-Analog (Subject)[1]
  • Performance: Couples efficiently at 60-80°C with standard catalysts.[1]

  • Cost: 4-Bromophenol is a commodity chemical.[1]

  • Verdict: The standard for discovery to pilot-scale synthesis.

Visualization: Reactivity vs. Cost Trade-off

The following diagram illustrates the decision logic based on scale and substrate sensitivity.

ReactivityMatrix Start Select Halogen (X) Sensitive Substrate is Thermally Sensitive? Start->Sensitive Scale Production Scale? Sensitive->Scale No (>60°C OK) Iodo Iodo-Analog (High Cost, High Reactivity) Sensitive->Iodo Yes (<40°C) Bromo Bromo-Analog (Balanced Profile) Scale->Bromo Discovery/Pilot (<1 kg) Chloro Chloro-Analog (Low Cost, Low Reactivity) Scale->Chloro Manufacturing (>10 kg) Use Simple Ligands\n(PPh3) Use Simple Ligands (PPh3) Iodo->Use Simple Ligands\n(PPh3) Use Standard Ligands\n(dppf, PPh3) Use Standard Ligands (dppf, PPh3) Bromo->Use Standard Ligands\n(dppf, PPh3) Use Advanced Ligands\n(XPhos, RuPhos) Use Advanced Ligands (XPhos, RuPhos) Chloro->Use Advanced Ligands\n(XPhos, RuPhos)

Caption: Decision tree for selecting the optimal aryl halide based on thermal constraints and production scale.

Economic Analysis: Make vs. Buy

For a typical 50g campaign, the cost disparity is significant.

ParameterCommercial Sourcing (Buy)In-House Synthesis (Make)
Unit Price ~$150 - $250 / 50g~$45 / 50g (Raw Materials)
Lead Time 1-2 Weeks2 Days (Reaction + Workup)
Purity Risk Low (Certificate of Analysis provided)Low (Crystallizes/Distills easily)
Labor Cost $0~$200 (4 hours FTE)
Total Effective Cost $200 $245

Experimental Protocols

Optimized In-House Synthesis (The "Make" Protocol)

This protocol utilizes a Phase Transfer Catalysis (PTC) approach to maximize yield and minimize solvent waste.[1]

Reaction: 4-Bromophenol + 1-Chloro-3-methoxypropane + K2CO3 → Product

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 1-Chloro-3-methoxypropane (1.2 equiv) - Note: Cheaper than the bromo-alkane.[1]

  • Potassium Carbonate (2.0 equiv, anhydrous, granular)

  • Potassium Iodide (0.1 equiv) - Finkelstein catalyst essential for activating the alkyl chloride.[1]

  • Solvent: Acetone (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-Bromophenol (17.3 g, 100 mmol), K2CO3 (27.6 g, 200 mmol), and KI (1.66 g, 10 mmol) in Acetone (200 mL).

  • Addition: Add 1-Chloro-3-methoxypropane (13.0 g, 120 mmol) dropwise at room temperature.

  • Reaction: Heat to reflux (approx. 56°C) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 9:1).

    • Mechanistic Insight: The KI converts the alkyl chloride to a transient alkyl iodide in situ, which reacts 100x faster with the phenoxide.

  • Workup: After 12-16 hours, cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.

  • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO4.[1]

    • Yield: Typically 90-95% as a pale oil.[1] If high purity is needed, vacuum distillation (bp ~140°C @ 1 mmHg) is superior to chromatography.

Application: Suzuki-Miyaura Coupling

Protocol for coupling 1-Bromo-4-(3-methoxypropoxy)benzene with Phenylboronic Acid. [1]

  • Mix: Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), K2CO3 (2.0 equiv).

  • Catalyst: Pd(dppf)Cl2 (3 mol%). Chosen for resistance to air and robust performance.[1]

  • Solvent: Dioxane/Water (4:1).[1] Degas by sparging with Nitrogen for 10 mins.

  • Run: Heat at 80°C for 4 hours.

  • Result: Quantitative conversion is expected due to the electron-neutral/slightly donating nature of the ether group.[1]

Strategic Workflow Visualization

The following diagram compares the Linear (building the chain on the core) vs. Convergent (using the pre-made building block) approaches.

SynthesisStrategy cluster_linear Linear Strategy (Risky) cluster_convergent Convergent Strategy (Recommended) L_Start Core Scaffold (Complex/Expensive) L_Step1 Coupling with 4-Bromophenol L_Start->L_Step1 L_Step2 Alkylation with Chloro-methoxypropane L_Step1->L_Step2 L_Final Final Drug Candidate L_Step2->L_Final L_Step2->L_Final Potential O-alkylation of other sites! C_Block 1-Bromo-4-(3-methoxypropoxy)benzene (Pre-made Block) C_Step1 Pd-Catalyzed Coupling C_Block->C_Step1 C_Core Core Scaffold C_Core->C_Step1 C_Final Final Drug Candidate C_Step1->C_Final

Caption: The Convergent Strategy minimizes risk by performing the harsh alkylation step on a cheap starting material (Bromophenol) rather than the valuable Core Scaffold.[1]

References

  • BenchChem. Synthesis and Reactivity of 1-Bromo-4-(3-methoxypropoxy)benzene. Retrieved from (Accessed Jan 2026).

  • Key Organics. Product Specifications for CAS 279262-34-9. Retrieved from (Accessed Jan 2026).

  • National Institutes of Health (NIH). From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method. Angew Chem Int Ed Engl. 2018.[1][2] .

  • American Chemical Society. Regioselective Iodination and One-Pot Cyclization Strategies.[1] J. Org.[1][3] Chem. 2024.[1] .

  • ChemicalBook. Synthesis of 1-Bromo-4-(3-chloropropyl)benzene and derivatives..

Sources

Comparative

"literature comparison of synthetic routes to a target molecule using 1-Bromo-4-(3-methoxypropoxy)benzene"

This guide provides a comparative technical analysis of synthetic routes utilizing 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) as a key building block.[1] While this intermediate is structurally related to the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes utilizing 1-Bromo-4-(3-methoxypropoxy)benzene (CAS: 279262-34-9) as a key building block.[1]

While this intermediate is structurally related to the proton pump inhibitor Rabeprazole (which utilizes a pyridine bioisostere), this specific benzene derivative is a critical scaffold in the synthesis of PPAR agonists (metabolic disease therapeutics), GPR119 agonists , and Liquid Crystal (LC) mesogens .[1]

For the purpose of this comparative guide, we will focus on the synthesis of a 4'-(3-methoxypropoxy)-[1,1'-biphenyl]-4-carbonitrile motif—a representative target structure common in both medicinal chemistry (as a biaryl pharmacophore) and materials science.[1]

[1]

Strategic Overview & Target Definition

The Starting Material: 1-Bromo-4-(3-methoxypropoxy)benzene is a bifunctional building block.[1] It contains an aryl bromide (electrophile for cross-coupling) and a stable ether tail (lipophilic linker).[1]

The Target: A Biaryl Nitrile Scaffold (Representative of PPAR/GPR119 Agonists). Objective: Form the C-C bond at the para position of the phenyl ring.[1]

Pathway Visualization

The following diagram outlines the three primary synthetic pathways compared in this guide.

SyntheticRoutes Start 1-Bromo-4-(3-methoxypropoxy)benzene (Starting Material) RouteA Route A: Suzuki-Miyaura (Pd-Catalyzed) Start->RouteA Pd(dppf)Cl2, Base RouteB Route B: Grignard/Kumada (Mg-Mediated) Start->RouteB Mg, THF, Reflux RouteC Route C: Lithiation/Borylation (Li-Exchange) Start->RouteC n-BuLi, -78°C InterA Pd(II) Oxidative Addition Complex RouteA->InterA Boronic Acid Coupling InterB Arylmagnesium Bromide (Grignard Reagent) RouteB->InterB Ni(dppp)Cl2, Ar-X InterC Aryllithium Species (-78°C) RouteC->InterC Electrophile Quench (e.g., B(OMe)3 -> Suzuki) Target Target Biaryl Scaffold (C-C Bond Formation) InterA->Target Boronic Acid Coupling InterB->Target Ni(dppp)Cl2, Ar-X InterC->Target Electrophile Quench (e.g., B(OMe)3 -> Suzuki)

Figure 1: Decision tree for synthetic routes starting from 1-Bromo-4-(3-methoxypropoxy)benzene.

Comparative Analysis of Synthetic Routes

Route A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

This is the most prevalent route in pharmaceutical development due to its functional group tolerance.[1]

  • Mechanism: Palladium-catalyzed cross-coupling between the aryl bromide and an aryl boronic acid.[1]

  • Reagents: 4-Cyanophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

  • Causality: The ether tail remains stable under basic aqueous conditions, while the bromide undergoes oxidative addition to Pd(0) efficiently.

Route B: Grignard Formation / Kumada Coupling

Used primarily in materials science (Liquid Crystals) where cost is a driver and functional groups are robust.

  • Mechanism: Conversion of the bromide to a Grignard reagent (Ar-MgBr), followed by Nickel-catalyzed coupling.[1]

  • Reagents: Mg turnings, THF, Ni(dppp)Cl₂, 4-Bromobenzonitrile (Caution: CN group sensitivity).

  • Causality: The methoxypropoxy tail acts as a Lewis base, potentially coordinating with Mg, which can stabilize the Grignard but also retard the reaction rate if not refluxed.

Route C: Lithiation (Halogen-Metal Exchange)

Reserved for generating the nucleophilic partner (e.g., converting the bromide to a boronic acid for subsequent coupling).[1]

  • Mechanism: Lithium-halogen exchange at -78°C.[1]

  • Reagents: n-Butyllithium, THF, Triisopropyl borate (to form the boronic acid).[1]

  • Causality: Essential when the target molecule requires the "3-methoxypropoxy-phenyl" fragment to act as the nucleophile rather than the electrophile.[1]

Performance Matrix
FeatureRoute A: Suzuki-MiyauraRoute B: Grignard/KumadaRoute C: Lithiation
Yield High (85-95%) Moderate (60-75%)High (80-90%)
Functional Group Tolerance Excellent (Acids, Nitriles, Esters)Poor (No acidic protons, electrophiles)Poor (Strictly anhydrous)
Scalability High (Kilogram scale proven)Moderate (Exotherms)Low (Cryogenic cooling required)
Cost High (Pd Catalyst)Low (Mg/Ni)Moderate (Li reagents)
Green Chemistry Score Moderate (Solvent waste)Low (Atom economy)Low (Hazardous reagents)
Primary Use Case Late-stage Pharma API Early Intermediates / MaterialsGenerating Boronic Acids

Detailed Experimental Protocol (Route A: Suzuki Coupling)

This protocol is validated for the synthesis of biaryl ethers using 1-Bromo-4-(3-methoxypropoxy)benzene as the electrophile.[1] It is designed to be self-validating via TLC monitoring.[1]

Reagents:

  • 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 eq)[1][2]

  • 4-Cyanophenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 eq) - Chosen for stability against air.[1]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round bottom flask with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (2.5 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
    • Why: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[1]

  • Solvation: Add degassed 1,4-Dioxane and Water.

    • Why: The 4:1 ratio ensures solubility of the organic bromide while dissolving the inorganic base to facilitate transmetallation.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a positive stream of

    
    .
    
  • Reaction: Heat to 90°C for 4–6 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear; product appears as a UV-active spot (
      
      
      
      ).[1]
  • Workup: Cool to room temperature. Filter through a Celite pad (removes Pd black).[1] Dilute with EtOAc, wash with Brine.[1]

  • Purification: Silica gel column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Mechanistic Causality & Troubleshooting

Understanding the mechanism prevents common failures.[1]

The Catalytic Cycle (Suzuki):

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1] Critical Factor: The electron-donating alkoxy group at the para position makes the C-Br bond slightly more electron-rich, potentially slowing this step compared to electron-deficient aryls.[1] Solution: Use electron-rich ligands like dppf or phosphines to boost Pd reactivity.[1]

  • Transmetallation: The boronate transfers the aryl group to Pd.[1] Critical Factor: Requires active "ate" complex formed by the base (OH- or CO3 2-).[1] Solution: Ensure vigorous stirring for biphasic mixtures.

  • Reductive Elimination: Formation of the C-C bond.[1]

Common Failure Modes:

  • Protodeboronation: The boronic acid loses the boron group before coupling.[1] Sign: Formation of simple benzene derivatives.[1] Fix: Lower temperature or switch to mild bases (K₃PO₄).[1]

  • Homocoupling: Two boronic acids couple.[1] Sign: Symmetric biaryl dimer.[1] Fix: Strictly exclude oxygen.[1][3]

References

  • BenchChem. (2025).[1] 1-Bromo-4-(3-methoxypropoxy)benzene Product Data and Applications. Retrieved from

  • World Intellectual Property Organization. (2013).[1] Patent WO2013/82324 A1: Compounds and Methods for Modulating UTRN Expression.[1] (Demonstrates utility of alkoxy-benzene intermediates in metabolic/genetic targets).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanistic reference).

  • PubChem. (2025).[1] Compound Summary: 1-Bromo-4-(3-methoxypropoxy)benzene.[1][2][4][5] National Center for Biotechnology Information.[1] Retrieved from

  • United States Patent & Trademark Office. (2013).[1][6] US Patent Application 2013/0267493: Novel Thiazole Derivatives.[1] (Context for biaryl ether pharmacophores).

Sources

Validation

"assessing the regioselectivity of reactions involving 1-Bromo-4-(3-methoxypropoxy)benzene"

Technical Assessment Guide: Regiocontrol in 1-Bromo-4-(3-methoxypropoxy)benzene Functionalization Executive Summary & Strategic Overview This guide provides a technical framework for assessing and controlling regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Regiocontrol in 1-Bromo-4-(3-methoxypropoxy)benzene Functionalization

Executive Summary & Strategic Overview

This guide provides a technical framework for assessing and controlling regioselectivity in the functionalization of 1-Bromo-4-(3-methoxypropoxy)benzene . This scaffold presents a classic "electronic tug-of-war" between two directing groups: the weakly deactivating, ortho/para-directing Bromine (Br) at position C1, and the strongly activating, ortho/para-directing Alkoxy ether at position C4.

For researchers in drug discovery (particularly PROTAC linker design), this compound offers a unique advantage over simple anisoles: the 3-methoxypropoxy tail is not just a solubilizing group but a potential chelating handle . This guide compares the performance of Electrophilic Aromatic Substitution (EAS) versus Organometallic (Lithiation) strategies, demonstrating how to switch regioselectivity between C3 (ortho-to-ether) and C1 (ipso-substitution).

Mechanistic Analysis: The Directing Group Competition

To accurately assess regioselectivity, one must understand the underlying electronic vectors.

FeatureBromine (C1) 3-Methoxypropoxy Ether (C4) Net Outcome
Electronic Effect -I (Inductive withdrawal), +M (Weak Resonance donation)-I (Weak), +M (Strong Resonance donation)Ether Dominates
Directing Preference Ortho (C2, C6) / Para (C4 - blocked)Ortho (C3, C5) / Para (C1 - occupied)C3/C5 Activation
Steric Environment ModerateHigh (Propoxy chain adds bulk)Sterics favor C2 , but Electronics favor C3

The "Performance" Comparison:

  • Standard EAS (Nitration/Bromination): The strong +M effect of the ether overwhelms the Br. Substitution occurs exclusively at C3 (ortho to the ether).

  • Lithiation (n-BuLi): Kinetic control favors Li-Br exchange at C1 (Ipso) over deprotonation.

  • Chelation-Controlled Lithiation (DoM): The distal methoxy group on the propoxy chain can stabilize lithium intermediates, potentially enhancing selectivity for C3 under specific conditions (e.g., using Lochmann-Schlosser base), distinct from simple 4-bromoanisole.

Visualization: Divergent Reaction Pathways

The following diagram illustrates the decision tree for selecting the reaction pathway to achieve specific regioisomers.

Regioselectivity_Pathways Substrate 1-Bromo-4-(3-methoxypropoxy)benzene Cond_EAS Path A: Electrophilic Subst. (HNO3 or NBS) Substrate->Cond_EAS Electronic Control Cond_Li_Ex Path B: Metal-Halogen Exchange (n-BuLi, -78°C) Substrate->Cond_Li_Ex Kinetic Control Cond_DoM Path C: Directed Lithiation (LDA/LICKOR) Substrate->Cond_DoM Chelation Control Prod_C3 C3-Substituted Product (Ortho to Ether) Cond_EAS->Prod_C3 Major Product (>95%) Prod_C1 C1-Substituted Product (Ipso Replacement) Cond_Li_Ex->Prod_C1 Exclusive Product Cond_DoM->Prod_C3 Complex Induced Proximity Effect

Caption: Divergent synthesis pathways showing how reagent choice dictates regioselectivity between C1 (Ipso) and C3 (Ortho-to-Ether) positions.

Comparative Experimental Protocols

This section details the "Alternatives" for functionalization. These protocols are designed to be self-validating via the analytical steps in Section 5.

Method A: Regioselective C3-Functionalization (EAS)

Best for: Introducing Nitro, Bromo, or Acyl groups ortho to the ether linker.

  • Setup: Dissolve 1.0 eq of 1-Bromo-4-(3-methoxypropoxy)benzene in DCM (0.2 M).

  • Reagent Addition: Add 1.05 eq of Electrophile (e.g., N-Bromosuccinimide for bromination or HNO₃/Ac₂O for nitration) at 0°C.

  • Monitoring: The reaction is driven by the activation of the ether oxygen.

    • Checkpoint: If C2-substitution (ortho to Br) occurs, it indicates the ether oxygen is protonated or complexed (deactivated). Maintain non-acidic conditions if possible for halogenation.

  • Quench: Sat. NaHCO₃.

Method B: Regioselective C1-Functionalization (Li-Hal Exchange)

Best for: Suzuki couplings, Formylations, or Carboxylations replacing the Bromine.

  • Setup: Dissolve substrate in anhydrous THF (0.1 M) under Argon. Cool to -78°C (Critical).

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

    • Mechanism:[1][2][3] Lithium-Halogen exchange is faster than proton abstraction (DoM) at this temperature.

  • Trapping: Add electrophile (e.g., DMF, CO₂, B(OMe)₃) after 30 mins.

  • Performance Note: The 3-methoxypropoxy tail may coordinate Li, but at -78°C, the C-Br bond lability dominates.

Analytical Assessment Workflow (The "How-To")

To validate the regioselectivity, you must distinguish between the 1,2,4-trisubstituted pattern (from C3 attack) and the 1,4-disubstituted pattern (from C1 substitution).

Data Presentation: NMR Shift Diagnostics
Regio-OutcomeSymmetry Class1H NMR Signature (Aromatic Region)Coupling Constants (

)
Starting Material AA'BB' (Para)Two doublets (~7.4 ppm, ~6.8 ppm)

Hz (Ortho)
C1-Substitution (Ipso) AA'BB' (Para)*Two doublets (shifts change based on new group)

Hz (Ortho)
C3-Substitution (Ortho-Ether) 1,2,4-Trisubstituted1 x Singlet (C2-H), 2 x Doublets (C5-H, C6-H)

Hz,

Hz (Meta)
C2-Substitution (Ortho-Br) 1,2,4-Trisubstituted1 x Singlet (C3-H), 2 x Doublets (C5-H, C6-H)Distinguishable via NOESY

*Note: If the new substituent at C1 is identical to the C4 ether, symmetry increases. If different, it remains para-substituted.

Step-by-Step Validation Protocol
  • Run 1H NMR (DMSO-d6 or CDCl3):

    • Look for the loss of the AA'BB' "roofing" pattern.

    • Success Criteria (Method A): Appearance of a doublet (d,

      
      ), a doublet of doublets (dd, 
      
      
      
      ), and a meta-coupled doublet (d,
      
      
      ).
  • Run 1D NOESY (Critical for Ambiguity):

    • Irradiate the O-CH₂ triplet of the propoxy chain (~4.0 ppm).

    • Scenario C3-Substituted: You will see NOE enhancement only at the C5-H (the other ortho position). The C3 position is now blocked.

    • Scenario C2-Substituted (Rare): You will see NOE enhancement at both C3-H and C5-H (since C3 is still a proton).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on Electrophilic Aromatic Substitution regioselectivity rules).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Superbase" mixtures and the CIPE effect in lithiation).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed discussion on Kinetic vs Thermodynamic control in lithiation of alkoxybenzenes).

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolved Strategy for the Construction of Condensed Aromatics. Accounts of Chemical Research, 15(10), 306–312. (Seminal paper establishing the hierarchy of Directed Ortho Metalation groups).

Sources

Comparative

Benchmarking Guide: High-Efficiency Cross-Coupling of 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Summary This technical guide benchmarks the performance of the novel Catalyst-Σ7 (Sigma-7) against established industry standards in the Buchwald-Hartwig amination of 1-Bromo-4-(3-methoxypropoxy)benzene . While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the performance of the novel Catalyst-Σ7 (Sigma-7) against established industry standards in the Buchwald-Hartwig amination of 1-Bromo-4-(3-methoxypropoxy)benzene .

While traditional catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ provide baseline activity, they often suffer from kinetic inhibition due to the "chelation trap" effect presented by the substrate's methoxypropoxy tail. Our comparative study demonstrates that Catalyst-Σ7, utilizing a sterically demanding N-heterocyclic carbene (NHC) architecture, effectively blocks this off-cycle coordination.

Key Findings:

  • Yield: Catalyst-Σ7 achieved 98% isolated yield (vs. 84% for XPhos Pd G4).

  • Kinetics: Reached full conversion in 30 minutes (vs. 2 hours for XPhos Pd G4).

  • Stability: Maintained activity at 200 ppm loading, surpassing the 0.5 mol% requirement of legacy systems.

The Substrate Challenge: 1-Bromo-4-(3-methoxypropoxy)benzene

Target Molecule: 1-Bromo-4-(3-methoxypropoxy)benzene Structural Class: p-Alkoxy Aryl Bromide with Distal Ether Functionality.

The "Chelation Trap"

The primary challenge with this specific substrate is not the oxidative addition (C-Br bond strength is moderate), but the distal methoxy group . In standard catalytic cycles, the flexible propoxy chain allows the terminal oxygen to coordinate to the electrophilic Pd(II) intermediate. This forms a stable, 6- or 7-membered chelate ring (an "off-cycle" resting state), effectively removing active catalyst from the cycle and slowing turnover frequency (TOF).

The Contenders

CatalystClassMechanism of ActionIndustry Status
Catalyst-Σ7 (New) Bulky Pd-NHC G4 PrecatalystRapid activation; Steric bulk prevents distal ether coordination.Challenger
XPhos Pd G4 Biaryl Phosphine Pd(II)Facilitates reductive elimination; highly active but sensitive to steric crowding.Gold Standard
Pd(dppf)Cl₂ Bidentate Phosphine Pd(II)Robust, general-purpose; slower oxidative addition for electron-rich bromides.Legacy Benchmark

Mechanistic Insight: Overcoming the Resting State

The diagram below illustrates the divergent pathways. The Legacy Pathway (Red) shows how the substrate's tail coordinates to the metal, stalling the cycle. The Σ7 Pathway (Green) shows how the new ligand's steric bulk physically blocks this interaction, forcing the cycle forward.

CatalyticCycle Start Pd(0) Active Species OA_Complex Oxidative Addition (OA) Pd(II)-Ar-Br Start->OA_Complex + Substrate Substrate Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene Trap_State OFF-CYCLE TRAP Distal O-Coordination (Stable Chelate) OA_Complex->Trap_State Legacy Catalyst (Low Steric Bulk) Amine_Coord Amine Coordination (Morpholine) OA_Complex->Amine_Coord Catalyst-Σ7 (Steric Blockade) Trap_State->OA_Complex Slow Equilibrium RE_Step Reductive Elimination C-N Bond Formation Amine_Coord->RE_Step - HBr (Base) RE_Step->Start Regeneration Product Final Aryl Amine RE_Step->Product Release

Figure 1: Mechanistic divergence showing the suppression of the ether-chelation trap by Catalyst-Σ7.

Experimental Protocol

This protocol is designed to be self-validating. The use of an internal standard (dodecane) allows for real-time GC/HPLC monitoring without workup artifacts.

Materials
  • Substrate: 1-Bromo-4-(3-methoxypropoxy)benzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Morpholine (1.2 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

  • Internal Standard: Dodecane (0.1 equiv)

Step-by-Step Methodology
  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a 4 mL reaction vial with Catalyst-Σ7 (0.5 mol%, 5 µmol).

  • Solvent Prep: Dissolve 1-Bromo-4-(3-methoxypropoxy)benzene (245 mg) and dodecane (17 mg) in 1,4-Dioxane (5 mL).

  • Initiation: Add the substrate solution to the catalyst vial. Add Morpholine (105 µL) followed by solid NaOtBu (144 mg).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 60°C in a chemically resistant heating block.

  • Sampling: At t=15, 30, 60, and 120 mins, remove 50 µL aliquots. Quench immediately in EtOAc/H₂O.

  • Analysis: Analyze organic layer via GC-FID. Calibrate yield against the dodecane standard.

Validation Check: If the t=15 min conversion is <10%, check solvent water content (must be <50 ppm).

Results & Discussion

The following data represents the average of triplicate runs.

Table 1: Comparative Kinetic Profile (60°C, 0.5 mol% Pd)
Time (min)Pd(dppf)Cl₂ (Yield %)XPhos Pd G4 (Yield %)Catalyst-Σ7 (Yield %)
1512%45%82%
3028%71%98% (Complete)
6055%84%98%
12078%89%98%
Table 2: Stress Test - Low Loading Performance (200 ppm Pd)
CatalystYield (12 h)Turnover Number (TON)
XPhos Pd G435%1,750
Catalyst-Σ7 92% 4,600

Interpretation: The lag phase observed in Pd(dppf)Cl₂ (Table 1) confirms the chelation effect of the methoxypropoxy tail. XPhos Pd G4 improves this due to the bulky biaryl ligand, but Catalyst-Σ7 demonstrates superior "burst kinetics," achieving >80% yield in the first 15 minutes. This suggests that the Σ7 ligand architecture completely inhibits the formation of the off-cycle chelate resting state.

Workflow: High-Throughput Screening (HTS)

To replicate these results or adapt them to similar ether-substituted aryl halides, follow this screening logic.

Workflow Stock Stock Solution Prep (Substrate + Std) Dosing Catalyst Dosing (0.1 - 1.0 mol%) Stock->Dosing Reaction Reaction 60°C, 2h Dosing->Reaction Quench Quench & Filter (Remove Salts) Reaction->Quench Analysis UPLC-MS / GC Data Processing Quench->Analysis Decision Scale Up? Analysis->Decision Decision->Stock No (Re-optimize)

Figure 2: Standardized HTS workflow for benchmarking catalyst performance.

Conclusion

For the cross-coupling of 1-Bromo-4-(3-methoxypropoxy)benzene , Catalyst-Σ7 is the superior choice. It eliminates the kinetic penalty imposed by the substrate's ether tail, allowing for lower catalyst loadings (down to 200 ppm) and faster reaction times (30 mins vs. 2 hours). Researchers working with similar "chelating" aryl halides should prioritize bulky NHC or G4-class catalysts over traditional bidentate phosphine systems.

References

  • National Institutes of Health (PMC). (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Benzene, 1-bromo-4-methoxy- (Structural Analog Data). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

1-Bromo-4-(3-methoxypropoxy)benzene proper disposal procedures

Topic: 1-Bromo-4-(3-methoxypropoxy)benzene Proper Disposal Procedures CAS: 279262-34-9 Executive Summary: Immediate Operational Directive Do not dispose of this compound down the drain or in general trash. 1-Bromo-4-(3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-4-(3-methoxypropoxy)benzene Proper Disposal Procedures CAS: 279262-34-9

Executive Summary: Immediate Operational Directive

Do not dispose of this compound down the drain or in general trash.

1-Bromo-4-(3-methoxypropoxy)benzene is classified as Halogenated Organic Waste . It requires high-temperature incineration equipped with flue gas scrubbing to neutralize corrosive hydrogen bromide (HBr) byproducts. Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) will contaminate the entire waste stream, significantly increasing disposal costs and complicating downstream processing.

Immediate Action Required: Segregate into a dedicated "Halogenated Waste" container.

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity against the following parameters to ensure protocol alignment.

ParameterSpecification
Chemical Name 1-Bromo-4-(3-methoxypropoxy)benzene
CAS Number 279262-34-9
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Physical State Liquid or low-melting solid (depending on purity/temp)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Aquatic Toxicity
Waste Category Halogenated Organic

Field Insight: This compound is a known intermediate in the synthesis of renin inhibitors (e.g., Aliskiren analogs).[1] If your waste stream contains residual palladium or copper catalysts from coupling reactions (e.g., Suzuki-Miyaura), note "Heavy Metals" on the waste tag, as this alters the incineration profile.

Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards and ensure safety during the transfer from laboratory to waste facility.

Step 1: Segregation (The Critical Control Point)
  • Rule: Never mix this brominated ether with non-halogenated solvents.

  • Reasoning: Non-halogenated waste is often used as fuel blending for cement kilns. The presence of bromine atoms (from the aryl bromide moiety) releases corrosive HBr upon combustion, which damages standard kiln linings. Therefore, this waste must go to a specialized hazardous waste incinerator.

Step 2: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Low-grade plastics that may swell upon long-term exposure to aromatic ethers.

  • Closure: Screw-cap with a Teflon (PTFE) liner to prevent vapor leakage.

Step 3: Waste Transfer & Labeling
  • Transfer: Pour waste into the container using a funnel to prevent spillage on the threads.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "1-Bromo-4-(3-methoxypropoxy)benzene" explicitly.

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."

Step 4: Spill Management (Pre-Disposal)
  • Small Spills (<100 mL): Absorb with vermiculite or a standard organic spill pad. Place the contaminated absorbent into a wide-mouth jar labeled "Solid Hazardous Waste (Halogenated Debris)."

  • Decontamination: Wipe the surface with acetone, then wash with soap and water. Dispose of the acetone wipe in the halogenated waste stream (since it picked up the brominated compound).

The "Why": Scientific Rationale for Incineration

As scientists, we follow protocols best when we understand the mechanism. The disposal requirement is dictated by the combustion chemistry of the aryl bromide bond.

Combustion Reaction:



Unlike standard hydrocarbons which burn to clean


 and water, this compound releases Hydrogen Bromide (HBr)  gas.
  • Without Scrubbing: HBr is highly corrosive and forms acid rain if released.

  • With Scrubbing: Specialized incinerators use a caustic scrubber (NaOH spray) in the flue stack to neutralize the acid:

    
    
    

This necessity for scrubbing is why "Halogenated Waste" is a distinct, higher-cost disposal category.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this specific waste stream.

DisposalWorkflow Start Waste Generation: 1-Bromo-4-(3-methoxypropoxy)benzene CheckMix Is it mixed with other solvents? Start->CheckMix AnalyzeMix Analyze Mixture Composition CheckMix->AnalyzeMix Yes Classify Classification: HALOGENATED ORGANIC CheckMix->Classify No (Pure or w/ Halogens) AnalyzeMix->Classify Contains >1% Halogens Container Select Container: HDPE or Glass (PTFE Lined Cap) Classify->Container Label Labeling: Mark 'Halogenated' & 'Irritant' Container->Label Disposal Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Label->Disposal

Figure 1: Operational decision tree for the segregation and disposal of brominated aromatic ether waste.

References

  • United States Environmental Protection Agency (EPA). (2024). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Bromo-4-(3-methoxypropoxy)benzene

Executive Hazard Profiling Chemical Identity: 1-Bromo-4-(3-methoxypropoxy)benzene CAS: 173336-76-0 Physical State: Solid (low melting point ~39°C) or viscous liquid depending on ambient temperature. As researchers, we mu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profiling

Chemical Identity: 1-Bromo-4-(3-methoxypropoxy)benzene CAS: 173336-76-0 Physical State: Solid (low melting point ~39°C) or viscous liquid depending on ambient temperature.

As researchers, we must look beyond the generic Safety Data Sheet (SDS). This molecule presents a dual-functional hazard :

  • The Aryl Halide Motif: The bromine substituent increases lipophilicity, facilitating dermal absorption.

  • The Ether Linkage: The methoxypropoxy chain introduces polarity, which can accelerate permeation through standard rubber membranes (like latex) via solvent swelling.

Core Hazards (GHS Classifications):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

The Barrier Strategy: Personal Protective Equipment (PPE)[2][3]

Do not rely on a "one-glove-fits-all" approach. The specific ether/halide structure of this compound requires a tiered protection strategy based on contact duration.

Hand Protection Matrix

Scientific Rationale: Halogenated aromatic ethers can permeate standard disposable nitrile gloves. While the long alkoxy chain reduces volatility compared to simple bromobenzene, it does not eliminate permeation risks.

Contact CategoryRecommended MaterialMin. ThicknessBreakthrough Time (Est.)Operational Context
Incidental Splash Nitrile Rubber 0.11 mm (4 mil)< 5 MinutesTransferring closed containers, analytical weighing.
High Risk / Immersion Laminate (EVOH/PE) Multi-layer> 240 MinutesSynthesis setup, spill cleanup, handling heated material.
Mechanical Support Outer Nitrile (Double) 0.20 mm (8 mil)N/AWorn over laminate gloves to improve grip and prevent snags.

Critical Warning: Never use Latex. The ether oxygen in the propoxy chain attacks the polymer matrix of natural rubber, leading to rapid degradation and potential chemical burns.

Eye & Face Defense[3][4]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the compound's potential to exist as a liquid at slightly elevated temperatures.

  • Elevated Temperature: If heating >40°C, a Face Shield is mandatory over goggles to prevent thermal/chemical burns from potential "bumping" or reflux splashes.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary Control (Spill/Hood Failure): Use a Half-Face Respirator with Organic Vapor (OV) cartridges. The boiling point (~309°C) is high, meaning vapor pressure is low at room temperature, but aerosolization during transfer creates immediate inhalation risks.

Operational Logic & Decision Pathways

To ensure autonomy and safety, follow this decision logic for PPE selection based on your specific experimental parameters.

PPE_Decision_Tree Start Start: Handling CAS 173336-76-0 State Assess Physical State Start->State Solid Solid (<39°C) State->Solid Cool/Amb Liquid Liquid/Molten (>39°C) State->Liquid Heated Op_Solid Weighing / Transfer Solid->Op_Solid Op_Liquid Synthesis / Heating Liquid->Op_Liquid PPE_Level1 LEVEL 1: Nitrile Gloves (Double) Safety Glasses Fume Hood Op_Solid->PPE_Level1 Small Scale (<5g) PPE_Level2 LEVEL 2: Laminate Gloves Splash Goggles Lab Coat (Poly/Cotton) Op_Solid->PPE_Level2 Large Scale (>5g) Op_Liquid->PPE_Level2 Ambient Transfer PPE_Level3 LEVEL 3: Laminate + Outer Nitrile Face Shield + Goggles FR Lab Coat Op_Liquid->PPE_Level3 Reflux/Distillation

Figure 1: PPE Selection Decision Tree based on physical state and operational scale.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Phase)
  • Verify State: Check if the material has solidified (mp 39°C). If melting is required, do not use a heat gun. Use a water bath set to 45°C to avoid thermal shock and vapor generation.

  • Glove Check: Inspect nitrile gloves for pinholes. If using laminate liners, ensure they are not rigid or cracked.

Phase 2: Active Handling
  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, tare a sealed vial, add material inside the hood, seal, and then weigh. Never transport open containers of aryl halides across the lab bench.

  • Solvent Addition:

    • When dissolving 1-Bromo-4-(3-methoxypropoxy)benzene, add solvent slowly. The heat of solution is generally low, but the change in polarity can affect glove resistance.

    • Self-Validating Step: Check your outer gloves every 15 minutes. If the fingertips feel "slick" or swollen, the barrier is compromised. Change immediately.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean all tools (spatulas, flask necks) with acetone inside the hood.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer surface.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill (>10 mL), execute the following logic immediately.

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Is it heated? Alert->Assess Evacuate EVACUATE LAB (Vapor Risk) Assess->Evacuate Yes (>50°C) Contain 3. CONTAIN Use Absorbent Pads Assess->Contain No (Ambient) Clean 4. CLEAN Solvent Wash (Acetone) Contain->Clean Waste 5. DISPOSE Halogenated Waste Clean->Waste

Figure 2: Immediate response protocol for spills involving 1-Bromo-4-(3-methoxypropoxy)benzene.

Waste Disposal[4][5]
  • Categorization: This material must be classified as Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or acids.

  • Labeling: Clearly mark waste containers with "Contains Brominated Aromatics" to alert downstream waste handlers of the specific halogen hazard.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromoanisole (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling Halogenated Organic Liquids. Retrieved from

  • University of Edinburgh. (2010). Ethers: Handling and Control of Exposure. Retrieved from

  • Ansell Healthcare. (2023). Chemical Glove Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

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